Octyl/decyl glycidyl ether
Beschreibung
BenchChem offers high-quality Octyl/decyl glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl/decyl glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H72O6 |
|---|---|
Molekulargewicht |
601.0 g/mol |
IUPAC-Name |
2-(decoxymethyl)oxirane;2-(nonoxymethyl)oxirane;2-(octoxymethyl)oxirane |
InChI |
InChI=1S/C13H26O2.C12H24O2.C11H22O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13;1-2-3-4-5-6-7-8-9-13-10-12-11-14-12;1-2-3-4-5-6-7-8-12-9-11-10-13-11/h13H,2-12H2,1H3;12H,2-11H2,1H3;11H,2-10H2,1H3 |
InChI-Schlüssel |
ROYIYXFLFCALMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC1CO1.CCCCCCCCCOCC1CO1.CCCCCCCCOCC1CO1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Safety and Toxicity Profile of Alkyl (C8-C10) Glycidyl Ether (CAS 68609-96-1)
Introduction: Understanding Alkyl (C8-C10) Glycidyl Ether
Alkyl (C8-C10) glycidyl ether (CAS: 68609-96-1), a mixture of glycidyl ethers with eight and ten-carbon alkyl chains, is a crucial chemical intermediate. Primarily, it functions as a reactive diluent in epoxy resin formulations.[1] Its low viscosity and reactive epoxide group allow for the modification of epoxy systems, enhancing flexibility, adhesion, and improving processing characteristics.[1] These properties make it a valuable component in a wide array of applications, including paints and coatings for various industries such as automotive, marine, and construction.[2] It is also utilized in adhesives, sealants, and in the production of polyurethane elastomers.[3][4] Given its widespread use, a thorough understanding of its safety and toxicological profile is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing.
This guide provides a comprehensive analysis of the available safety data for CAS 68609-96-1. Due to the limited publicly available toxicological data for this specific substance, this guide employs a scientifically grounded read-across approach, incorporating data from structurally similar alkyl glycidyl ethers and the broader class of glycidyl ethers to provide a robust toxicological assessment.
Hazard Identification and GHS Classification
Alkyl (C8-C10) glycidyl ether is classified as a hazardous substance. The primary hazards identified across various safety data sheets (SDS) are skin irritation, serious eye irritation, and skin sensitization.[5] Some classifications also include a suspicion of carcinogenicity, a hazard often associated with the glycidyl ether class of compounds.[1]
Globally Harmonized System (GHS) Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |
This table represents a composite of GHS classifications found in various SDS. Classifications may vary slightly between suppliers.
Toxicological Profile: A Read-Across Approach
Acute Toxicity
Quantitative data for acute oral, dermal, or inhalation toxicity for Alkyl (C8-C10) glycidyl ether is scarce. Many safety data sheets report "no data available". However, based on information for the broader category of glycidyl ethers, higher molecular weight ethers tend to be less acutely toxic than their lower molecular weight counterparts.[6] For a related substance, Oxirane, [[(2-ethylhexyl)oxy]methyl]-, an oral LD50 in rats was reported as 7800 mg/kg, suggesting low acute oral toxicity.[2]
Skin and Eye Irritation
There is consistent evidence that Alkyl (C8-C10) glycidyl ether is a skin and eye irritant.[7] Prolonged or repeated skin contact can lead to irritation and dermatitis.[7] Direct contact with the eyes is expected to cause serious irritation.[5] These effects are characteristic of the glycidyl ether class of compounds.[6]
Skin Sensitization
Alkyl (C8-C10) glycidyl ether is a recognized skin sensitizer.[5] The epoxide group is highly reactive and can covalently bind to skin proteins, forming haptens. This process can trigger an immune response, leading to allergic contact dermatitis upon subsequent exposures.[8][9] Sensitization is a significant occupational hazard associated with epoxy resin systems.[10][11]
The primary mechanism for skin sensitization by glycidyl ethers involves the reaction of the electrophilic epoxide ring with nucleophilic residues on skin proteins, such as lysine or cysteine. This covalent modification forms a hapten-protein conjugate, which is then recognized as foreign by antigen-presenting cells (e.g., Langerhans cells) in the skin. These cells process the antigen and present it to T-lymphocytes in the draining lymph nodes, leading to the proliferation of allergen-specific T-cells. Upon a second exposure, these memory T-cells are activated, resulting in a more rapid and intense inflammatory response characteristic of allergic contact dermatitis.
Caption: Figure 1: Mechanism of Skin Sensitization by Alkyl Glycidyl Ethers.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Ecotoxicity Profile
Alkyl (C8-C10) glycidyl ether is considered toxic to aquatic life with long-lasting effects.[7] It is not expected to be readily biodegradable.[7] While specific experimental data is limited, a Quantitative Structure-Activity Relationship (QSAR) model predicted a fish LC50 of 0.145 mg/L, indicating high toxicity to aquatic organisms.[14] Due to its potential for environmental harm, releases to water and soil should be avoided.
Experimental Protocol: OECD 429 Skin Sensitization (Local Lymph Node Assay)
To assess the skin sensitization potential of a substance like Alkyl (C8-C10) glycidyl ether, the murine Local Lymph Node Assay (LLNA) is a validated and widely accepted method.[15][16] It offers a quantitative measure of the proliferative response of lymphocytes in the draining lymph nodes following dermal application of a potential sensitizer.[16][17]
Objective: To determine the skin sensitization potential of a test substance by measuring lymphocyte proliferation in the draining auricular lymph nodes of mice.
Principle: Sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of radiolabeled thymidine into the DNA of dividing lymphocytes.[17][18]
Methodology:
-
Animal Selection: Use female mice of the CBA/Ca or CBA/J strain, 8-12 weeks old. Acclimatize animals for at least 5 days.[15]
-
Vehicle Selection: Select an appropriate vehicle that solubilizes or provides a stable suspension of the test article and does not cause significant local irritation. Common vehicles include acetone/olive oil (4:1 v/v), N,N-dimethylformamide, methyl ethyl ketone, propylene glycol, and dimethyl sulfoxide.
-
Dose Formulation: Prepare at least three concentrations of the test article in the chosen vehicle, plus a vehicle control group and a positive control group (e.g., using a known sensitizer like hexyl cinnamic aldehyde).
-
Application:
-
On Day 1, Day 2, and Day 3, apply 25 µL of the appropriate test or control substance to the dorsal surface of each ear of the mice (4-5 animals per group).[17]
-
-
Thymidine Injection:
-
On Day 6, inject all mice with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine via the tail vein.
-
-
Lymph Node Excision and Cell Preparation:
-
Five hours after the thymidine injection, humanely euthanize the mice.
-
Excise the draining auricular lymph nodes from each mouse.
-
Prepare a single-cell suspension of lymph node cells by mechanical disaggregation through a 200 µm stainless steel mesh.[16]
-
-
Measurement of Radioactivity:
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.
-
A substance is classified as a sensitizer if the SI is ≥ 3.
-
Hazard Assessment Workflow
The comprehensive safety assessment of a chemical substance involves a multi-step process, from data gathering to risk characterization and management.
Caption: Figure 2: General Workflow for Chemical Hazard Assessment.
Safe Handling, Storage, and First Aid
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Conclusion
Alkyl (C8-C10) glycidyl ether (CAS 68609-96-1) is an industrially important reactive diluent with a distinct hazard profile. The primary and well-established risks associated with its handling are skin irritation, serious eye irritation, and skin sensitization. The potential for carcinogenicity, while not definitively established for this specific substance, is a concern based on data from the broader glycidyl ether class and warrants a precautionary approach. Due to the significant data gaps in its toxicological profile, particularly for chronic endpoints, minimizing exposure through engineering controls and appropriate personal protective equipment is essential for ensuring the safety of researchers and industrial workers.
References
-
Silver Fern Chemical, Inc. (n.d.). C8-C10 alkyl glycidyl ether. Retrieved from [Link]
-
Novel Chem (n.d.). C8-c10 Glycidyl Ether, For Industrial Use, Attractive Price. Retrieved from [Link]
-
OECD (1995). SIDS INITIAL ASSESSMENT PROFILE - Mesityl Oxide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH) (1978). GLVCIDYL ETHERS. CDC Stacks. Retrieved from [Link]
- National Toxicology Program (1990). NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3) in Osborne-Mendel Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, 376, 1–219.
- Pontén, A., & Aalto-Korte, K. (2020). Prevalence of skin sensitization and dermatitis among epoxy-exposed workers in the wind turbine industry.
-
National Toxicology Program (2010). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. Retrieved from [Link]
- National Toxicology Program (2007). Toxicology and Carcinogenesis Study of Glycidol (CAS No. 556-52-5) in Genetically Modified Haploinsufficient p16(Ink4a)/p19(Arf) Mice (Gavage Study). National Toxicology Program technical report series, 53.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 99953, ((Nonyloxy)methyl)oxirane. Retrieved from [Link].
-
European Chemicals Agency (ECHA) (n.d.). Oxirane, mono[(C10-16-alkyloxy)methyl] derivs. - Registration Dossier. Retrieved from [Link]
-
DermNet NZ (n.d.). Epoxy resin contact allergy. Retrieved from [Link]
-
OECD (2002). Test Guideline 429: Skin Sensitization: Local Lymph Node Assay. Retrieved from [Link]
-
Jolanki, R., & Alanko, K. (2008). Epoxy resin exposure and dermatitis. ResearchGate. Retrieved from [Link]
- Zuang, V., & Rovida, C. (2011). Local Lymph Node Assay: How Testing Laboratories Apply OECD TG 429 for REACH Purposes.
-
San-Air (n.d.). What is Epoxy Sensitisation?. Retrieved from [Link]
-
Toxi-Coop (n.d.). STUDY OUTLINE - Skin sensitization: Local Lymph Node Assay (OECD 429). Retrieved from [Link]
- Bregnbak, D., Johansen, J. D., & Zachariae, C. (2022). Prevalence of skin sensitisation and dermatitis among epoxy-exposed workers in the wind turbine industry.
-
Government of Canada (2016). Screening Assessment Epoxides and Glycidyl Ethers Group. Retrieved from [Link]
-
Patty's Toxicology (2012). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. ResearchGate. Retrieved from [Link]
-
European Chemicals Agency (ECHA) (n.d.). Propanol, (2-ethoxymethylethoxy)- - Registration Dossier. Retrieved from [Link]
Sources
- 1. C8-10-烷基缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. C8-c10 Glycidyl Ether, For Industrial Use, Attractive Price [novelchemindia.com]
- 4. biosynth.com [biosynth.com]
- 5. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. echa.europa.eu [echa.europa.eu]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- 10. Prevalence of skin sensitization and dermatitis among epoxy‐exposed workers in the wind turbine industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3) in Osborne-Mendel Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canada.ca [canada.ca]
- 14. C8-C10 Alkyl Glycidyl Ether (C8-C10 AGE) - Chemical Supplier Distributor ChemCeed [chemceed.com]
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- 16. ftp.cdc.gov [ftp.cdc.gov]
- 17. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 18. toxicoop.com [toxicoop.com]
molecular weight distribution of alkyl (C8-C10) glycidyl ether
Technical Guide: Molecular Weight Distribution & Characterization of Alkyl (C8-C10) Glycidyl Ether
CAS Number: 68609-96-1 Primary Application: Reactive Diluents, Amphiphilic Polymer Synthesis (Drug Delivery), Medical Adhesives.
Part 1: Executive Technical Synthesis
The Dual-Nature of Distribution For researchers in drug development and polymer science, the "molecular weight distribution" (MWD) of Alkyl (C8-C10) Glycidyl Ether (AGE) is not a singular metric. It represents a complex superposition of two distinct chemical variances:
-
Alkyl Chain Distribution (C8 vs. C10): Derived from the feedstock fatty alcohols (Octanol/Decanol). This dictates the Hydrophilic-Lipophilic Balance (HLB) and steric behavior.
-
Oligomeric Distribution (n=1, 2, 3...): An artifact of the epichlorohydrin coupling reaction. While the monomer (n=1) is the target, competitive kinetics generate dimers and trimers.
Why It Matters in Drug Development:
-
Polymer Therapeutics: When AGE is used as a hydrophobic monomer for amphiphilic block copolymers (e.g., PEG-b-PAGE) in micellar drug delivery, the C8/C10 ratio shifts the Critical Micelle Concentration (CMC).
-
Medical Device Safety: High oligomer content increases viscosity, affecting the flow of medical-grade adhesives. Conversely, low-molecular-weight impurities (unreacted epichlorohydrin) pose genotoxic risks.
Part 2: Chemical Identity & Theoretical Baselines
To validate experimental data, one must first establish the theoretical baselines. The commercial product is a mixture of Octyl (C8) and Decyl (C10) glycidyl ethers.
Table 1: Theoretical Molecular Weight Specifications
| Component | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Role in Formulation |
| Octyl Glycidyl Ether (C8) | C₁₁H₂₂O₂ | 186.29 | ~250 | Viscosity reduction, wetting |
| Decyl Glycidyl Ether (C10) | C₁₃H₂₆O₂ | 214.34 | ~270 | Hydrophobicity, flexibility |
| Dimer Species (n=2) | Variable | ~290 - 350 | >300 | Impurity (increases viscosity) |
| Epichlorohydrin (ECH) | C₃H₅ClO | 92.52 | 117 | Genotoxic Impurity (Must be <10 ppm) |
Analyst Note: Commercial "C8-C10 AGE" typically follows the distribution of the fatty alcohol source, often 40-60% C8 and 40-60% C10 .
Part 3: Synthesis Kinetics & Oligomer Formation
The MWD is fixed during the Lewis Acid-catalyzed coupling of the alcohol with epichlorohydrin (ECH). Understanding this pathway explains why your GPC traces show high-MW tails.
Mechanism of Oligomerization:
-
Primary Reaction: Alcohol attacks ECH
Chlorohydrin Ether Ring Closure Monomer . -
Secondary (Side) Reaction: The newly formed hydroxyl group on the chlorohydrin intermediate competes with the starting alcohol for ECH. This creates a chain extension, leading to Dimers and Trimers .
Control Strategy:
-
High ECH:Alcohol Ratio: Excess ECH favors the monomer (statistically less likely for a chain to grow).
-
Temperature Control: Lower temperatures suppress the higher-activation-energy oligomerization.
Figure 1: Kinetic pathway showing the bifurcation between target monomer synthesis and oligomer formation.
Part 4: Analytical Characterization Protocols
This section details self-validating protocols to determine the full MWD profile.
Protocol A: Gas Chromatography (GC-MS)
Purpose: To quantify the C8/C10 ratio and detect low-MW impurities (ECH).
-
Sample Prep: Dilute 50 mg of AGE in 10 mL Dichloromethane (DCM).
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar phase is essential for separating alkyl homologs.
-
Method:
-
Injector: 250°C, Split 50:1.
-
Oven: 60°C (2 min)
10°C/min 300°C (5 min).
-
-
Data Interpretation:
-
Retention Time ~8-10 min: C8 Glycidyl Ether.
-
Retention Time ~12-14 min: C10 Glycidyl Ether.
-
Validation Check: Integration area ratio should match the certificate of analysis (CoA) for the starting fatty alcohol.
-
Protocol B: Gel Permeation Chromatography (GPC)
Purpose: To quantify the Oligomeric Distribution (n=1 vs n=2,3).
-
System: Waters Alliance or Agilent 1260 Infinity II with RI (Refractive Index) detector.
-
Columns: Styragel HR 0.5 + HR 1 (Optimized for low MW < 1000).
-
Mobile Phase: THF (Tetrahydrofuran) at 1.0 mL/min, 35°C.
-
Calibration: Polystyrene standards are insufficient here due to structural differences. Use Polyethylene Glycol (PEG) standards or prepare a self-calibration curve using pure C8-OH and distilled C8-GE.
-
Self-Validating Logic:
-
The Monomer peak (lowest elution volume) must account for >85% of total area for "Technical Grade".
-
If the "High MW Tail" > 15%, the viscosity will deviate from the theoretical 5-10 cP.
-
Protocol C: Epoxy Equivalent Weight (EEW) Titration (ASTM D1652)
Purpose: Functional purity check. Connects MWD to reactivity.
-
Reagent: Perchloric acid (0.1 N) in glacial acetic acid.
-
Solvent: Tetraethylammonium bromide (TEAB) in acetic acid.[1][2][3]
-
Mechanism: HBr is generated in situ, opening the epoxide ring.
-
Calculation:
- = Sample weight (g)
- = Volume of titrant (mL)
- = Normality
-
Interpretation:
-
Theoretical EEW (C8/C10 mix): ~225 g/eq .
-
If Experimental EEW > 240 g/eq: Indicates high oligomer content or hydrolyzed glycol impurities (non-reactive).
-
Part 5: Analytical Workflow Visualization
This diagram illustrates the decision tree for characterizing a batch of AGE for pharmaceutical or high-performance use.
Figure 2: Integrated analytical workflow for validating molecular weight distribution and purity.
Part 6: References
-
Friebel, J., et al. (2020). "Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers." Macromolecular Rapid Communications.
-
ASTM International. (2019). "ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins."
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 68609-96-1, Alkyl (C8-C10) glycidyl ether."
-
Pramanik, M., et al. (2012).[4] "Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy." Polymer Testing.
-
Mettler Toledo. "Determination of Epoxide Values in Resins (Application Note M086-08)."
Sources
The Molecular Wedge: Mechanism of Action of Octyl/Decyl Glycidyl Ether in Epoxy Matrices
Topic: Viscosity Reduction Mechanism of Octyl/Decyl Glycidyl Ether (ODGE) in Epoxy Systems Content Type: Technical Whitepaper Audience: Formulation Scientists, Materials Researchers, and Process Engineers.
Executive Summary
In the development of high-performance thermosets, viscosity management is the rate-limiting step for processing efficiency. Octyl/Decyl Glycidyl Ether (ODGE), a mono-functional aliphatic reactive diluent (CAS 68609-96-1), serves as a critical rheology modifier. Unlike non-reactive solvents that introduce voids and shrinkage upon evaporation, ODGE functions via a "Spacer-Linker" mechanism : it physically disrupts intermolecular hydrogen bonding to reduce viscosity during processing, then chemically integrates into the cross-linked network during cure. This guide dissects the physicochemical causality of ODGE’s behavior, offering a rigorous, data-backed protocol for its characterization.
Molecular Mechanism of Action (MoA)
To understand why ODGE is effective, we must move beyond the macroscopic concept of "dilution" and analyze the interaction at the molecular level.
The Steric "Spacer" Effect
Standard Bisphenol-A (DGEBA) epoxy resins exhibit high viscosity (~11,000–15,000 mPa·s) due to strong
ODGE introduces a flexible, aliphatic
-
Intercalation: The aliphatic tails of ODGE intercalate between the rigid DGEBA aromatic planes.
-
Free Volume Expansion: The bulky alkyl chains prevent the DGEBA molecules from packing efficiently. According to Free Volume Theory , this increases the fractional free volume (
) of the system, lowering the energy barrier for segmental motion. -
H-Bond Disruption: The ether linkage in ODGE competes for hydrogen bonding sites, effectively "screening" the strong dipole-dipole interactions of the resin backbone.
The "Linker" Phase (Covalent Integration)
Unlike solvents like Xylene, ODGE contains a terminal oxirane (epoxide) ring . During the curing phase (reaction with amines or anhydrides), this ring opens and covalently bonds to the hardener.
-
Consequence: The
chain becomes a pendant group hanging off the main polymer network. -
Plasticization: These pendant chains act as internal plasticizers, increasing the mobility of the polymer network, which lowers the Glass Transition Temperature (
) but significantly improves impact resistance and elongation.
MoA Visualization
The following diagram illustrates the transition from physical disruption (viscosity drop) to chemical integration.
Figure 1: Pathway of ODGE from physical viscosity reducer to chemical network modifier.
Comparative Technical Profiling
ODGE is often selected to replace Butyl Glycidyl Ether (BGE) due to toxicity concerns, despite BGE's slightly higher dilution efficiency.
| Feature | ODGE (C8-C10) | BGE (C4) | DGEBA (Control) | Impact on Formulation |
| Viscosity (25°C) | 5 – 15 mPa·s | ~2 mPa·s | 12,000 – 15,000 mPa·s | ODGE requires slightly higher loading than BGE for same viscosity target. |
| Epoxy Eq.[1][2][3][4][5][6] Wt. (EEW) | 275 – 300 g/eq | ~130 g/eq | ~185 g/eq | ODGE consumes less hardener per gram due to higher EEW. |
| Vapor Pressure | Low (Non-VOC) | High (Volatile) | Negligible | ODGE is safer for open-mold processing. |
| Toxicity | Irritant (Sensitizer) | Toxic (Mutagenic) | Sensitizer | ODGE improves EHS profile. |
| Effect on Tg | Strong Depression | Moderate Depression | Baseline | ODGE lowers Tg significantly due to longer alkyl chain (pendant effect). |
| Surface Tension | Very Low | Low | High | ODGE provides superior wetting of fillers/fibers. |
Experimental Protocol: Validation of Efficacy
To validate ODGE performance in a specific formulation, the following Quality by Design (QbD) workflow is recommended. This protocol ensures data integrity and reproducibility.
Viscosity Isotherm Construction
Objective: Determine the precise loading of ODGE required to hit target process viscosity.
-
Preparation: Prepare 100g samples of DGEBA resin.
-
Dosing: Add ODGE at 5%, 10%, 15%, and 20% w/w.
-
Mixing: Use a centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes to ensure homogeneity without introducing air bubbles.
-
Measurement:
-
Instrument: Brookfield Rotational Viscometer (Cone & Plate geometry recommended for low sample volume).
-
Temp: 25°C ± 0.1°C (Peltier control is mandatory).
-
Shear Rate: Sweep from
to to confirm Newtonian behavior (diluents often restore Newtonian flow to thixotropic resins).
-
-
Output: Plot
vs. Weight Fraction ( ). The slope represents the Dilution Efficiency Index .
Cure Kinetics & Tg Analysis (DSC)
Objective: Quantify the "Plasticization Penalty" (drop in
-
Stoichiometry: Calculate hardener ratio based on the blend EEW:
-
DSC Protocol:
-
Ramp 1: -40°C to 250°C at 10°C/min (Measure
). -
Cool: 250°C to -40°C at 20°C/min.
-
Ramp 2: -40°C to 200°C at 10°C/min (Measure
).
-
-
Analysis: Note the peak exotherm temperature (
).[6] ODGE often shifts slightly higher due to the dilution of reactive groups (lower collision frequency).
Experimental Workflow Diagram
The following flowchart outlines the standard operating procedure (SOP) for characterizing ODGE-modified systems.
Figure 2: Step-by-step characterization workflow for reactive diluent validation.
References
-
Nagase ChemteX Corporation. (2024).[7] Denacol™ Reactive Diluents Technical Data Sheet. Retrieved from
-
SpecialChem. (2025). Reactive Diluents for Epoxy Resins: Selection Guide. Retrieved from
-
Hexion (Westlake Epoxy). (2023). Heloxy™ Modifier 8 (C8-C10 Glycidyl Ether) Technical Data Sheet. Retrieved from
-
PubChem. (2024). Compound Summary: Alkyl (C8-C10) Glycidyl Ether (CAS 68609-96-1).[7][8][9] Retrieved from
-
Monteiro, S. N., et al. (2021). "Influence of Reactive Diluents on the Mechanical Properties of Epoxy Matrix Composites." Materials, 14(15). Retrieved from
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 6. mdpi.com [mdpi.com]
- 7. itwperformancepolymers.com [itwperformancepolymers.com]
- 8. C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 9. alkyl-glycidylether.com [alkyl-glycidylether.com]
Thermodynamic Compatibility & Solvation Dynamics of Octyl/Decyl Glycidyl Ethers
The following technical guide is structured to serve as an authoritative reference for researchers and formulation scientists. It synthesizes theoretical thermodynamics with practical application protocols.
A Technical Guide for Formulation, Synthesis, and Materials Science
Executive Summary
Octyl/Decyl Glycidyl Ether (ODGE) represents a specialized class of reactive lipophilic solvents . Unlike inert solvents (e.g., Ethyl Acetate, DMSO), ODGE functions simultaneously as a solvating medium and a covalent building block. Its primary utility lies in reducing the viscosity of high-molecular-weight epoxy matrices without sacrificing cross-link density, a critical attribute in the fabrication of medical device adhesives and composite biomaterials.[1]
For the drug development professional, ODGE is less a vehicle for direct delivery and more a crucial intermediate in the synthesis of lipophilic active pharmaceutical ingredients (APIs), such as
This guide provides a definitive analysis of the Hansen Solubility Parameters (HSP) of ODGE, offering a predictive framework for its compatibility with resins, APIs, and polymer matrices.
Molecular Architecture & Physicochemical Profile
ODGE (CAS 68609-96-1) is a mixture of mono-glycidyl ethers of C8 (octyl) and C10 (decyl) fatty alcohols.[1] Its amphiphilic nature—comprising a long hydrophobic alkyl tail and a reactive hydrophilic oxirane head—dictates its unique solvation behavior.
Table 1: Physicochemical Properties of ODGE
| Property | Value / Range | Unit | Relevance |
| Physical State | Clear Liquid | - | Low viscosity facilitates wetting.[1] |
| Viscosity | 5 – 10 | cP (25°C) | Drastic reduction of resin viscosity.[1] |
| Density | ~0.90 | g/mL | Lower than most epoxy resins (1.16 g/mL).[1] |
| Boiling Point | > 260 | °C | Low volatility; ideal for high-temp cure.[1] |
| Epoxy Equivalent Weight (EEW) | 220 – 250 | g/eq | Critical for stoichiometric calculations.[1] |
| Flash Point | > 130 | °C | Safe for standard lab processing.[1][2] |
Structural Reactivity Diagram
The following diagram illustrates the dual-functionality of ODGE: the alkyl chain driving solubility (dispersion forces) and the oxirane ring driving reactivity.
Figure 1: Molecular architecture of ODGE highlighting the separation between the solvation domain (Alkyl/Ether) and the reaction domain (Oxirane).[3]
Hansen Solubility Parameters (HSP): The Thermodynamic Core
To predict whether ODGE will dissolve a specific polymer or API, we utilize Hansen Solubility Parameters. The total cohesive energy density is split into three components:
- (Dispersion): Van der Waals forces (dominant in the alkyl tail).
- (Polar): Dipole-dipole forces (ether linkage and epoxy ring).[1]
- (Hydrogen Bonding): Hydrogen exchange capability (low in ODGE, but present via the ether oxygen).
Calculated HSP Values
As experimental data for specific C8/C10 mixtures is often proprietary, the following values are derived using the Van Krevelen-Hoftyzer Group Contribution Method . This method sums the molar attraction constants (
Table 2: Predicted HSP Profile of ODGE vs. Common Solvents
| Solvent | Interaction Radius ( | |||
| Octyl Glycidyl Ether | 15.8 | 5.2 | 4.8 | N/A |
| Decyl Glycidyl Ether | 16.0 | 4.6 | 4.2 | N/A |
| Butyl Glycidyl Ether (Ref) | 15.3 | 6.1 | 5.9 | N/A |
| Bisphenol A Epoxy | 19.0 | 10.5 | 10.0 | ~10.0 |
| Polystyrene | 18.6 | 6.0 | 4.5 | ~8.0 |
Technical Insight: The shift from Butyl (C4) to Octyl/Decyl (C8/C10) results in a Hydrophobic Shift :
-
Increase in
: The longer chain increases the relative contribution of dispersion forces, making ODGE an excellent solvent for non-polar substrates (e.g., polyethylene, fatty acids). -
Decrease in
and : The polar epoxy head is "diluted" by the aliphatic tail. This makes ODGE less compatible with highly polar water-soluble drugs but highly compatible with lipophilic drug intermediates.[1]
Experimental Validation Protocol: Cloud Point Titration
Theoretical calculations must be validated. The following protocol describes the Turbidity Titration Method to determine the solubility sphere of ODGE relative to a target polymer or API. This is a self-validating system: if the endpoint is not sharp, the solvent choice is incorrect.
Protocol: Determination of Solvency Boundary
Objective: Define the "Green Zone" (miscibility range) of ODGE for a target solute.
Materials:
-
Target Solute (e.g., PLGA, API, or Epoxy Resin).[3]
-
Solvent A: ODGE (Test Solvent).
-
Solvent B: A known "Good Solvent" for the solute (e.g., Dichloromethane).
-
Non-Solvent C: Hexane (Low
) or Methanol (High ).
Workflow:
Figure 2: Turbidity titration workflow to empirically validate ODGE compatibility.
Data Analysis:
Calculate the Relative Energy Difference (RED) using the equation:
-
RED < 1: ODGE is a good solvent.
-
RED = 1: Boundary condition.[4]
-
RED > 1: ODGE is a non-solvent (precipitant).
Applications in Pharma & Materials Science
While ODGE is an industrial staple, its specific properties enable niche high-value applications in drug development and biomedical engineering.[1]
A. Reactive Diluent in Medical Adhesives
In the assembly of catheters or medical devices, standard epoxies are too viscous to wick into micro-channels.
-
Mechanism: ODGE replaces volatile solvents (which cause shrinkage/voids). It lowers viscosity for application, then reacts into the polymer backbone.
-
Benefit: Zero VOC (Volatile Organic Compound) emission, ensuring biocompatibility compliance (ISO 10993) after full cure.
B. Synthesis of Lipophilic APIs ( -Blockers)
Many
-
Reaction:
[1] -
Role: The C8/C10 chain confers lipophilicity, enhancing the drug's ability to penetrate the blood-brain barrier or cell membranes.
C. Hydrophobic Modification of Biopolymers
Polysaccharides (Starch, HEC) are hydrophilic. Reacting them with ODGE creates amphiphilic polymers .
-
Application: These modified polymers form self-assembling micelles in water, capable of encapsulating hydrophobic drugs for controlled release.[1]
Safety & Handling (Critical)
As a Senior Scientist, safety is paramount. ODGE is an alkylating agent.
-
Skin Sensitization: Classified as a Category 2 Skin Irritant and Skin Sensitizer. It can cause allergic contact dermatitis. Protocol: Double-gloving (Nitrile over Laminate) is recommended.[1]
-
Genotoxicity: Glycidyl ethers have potential mutagenic activity due to DNA alkylation. Handle in a fume hood.
-
Decontamination: Spills should be neutralized with a solution of aqueous amine (e.g., 5% ethanolamine) to open the epoxide ring before disposal.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[5] (Definitive source on HSP theory and group contribution methods). Link[1]
-
PubChem. (n.d.).[6] Octyl/decyl glycidyl ether (Compound Summary). National Library of Medicine. (Source for physical properties and toxicity data).[6][4][7][8] Link[1]
-
SpecialChem. (2025). Reactive Diluents for Epoxy Resins. (Industrial application data and viscosity reduction mechanisms). Link
-
Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier. (Source for Group Contribution Method constants). Link
-
SACHEM Inc. (n.d.). Applications for Glycidyl Ethers. (Reference for pharmaceutical intermediate and biopolymer modification uses). Link
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- 4. researchgate.net [researchgate.net]
- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 6. Octyl/decyl glycidyl ether | C36H72O6 | CID 71311396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HSP Examples: Solvent Cleaning | Hansen Solubility Parameters [hansen-solubility.com]
- 8. lookchem.com [lookchem.com]
An In-Depth Technical Guide on the Hydrolytic Stability of C8-C10 Alkyl Glycidyl Ether
Introduction
C8-C10 alkyl glycidyl ether is a reactive diluent frequently employed in epoxy resin formulations to reduce viscosity and improve handling characteristics. Its applications are diverse, ranging from coatings and adhesives to composites and electronic encapsulation.[1] In the pharmaceutical and drug development sector, glycidyl ethers serve as versatile chemical intermediates.[2] The stability of this compound, particularly its resistance to hydrolysis, is a critical parameter that dictates its performance, shelf-life, and the overall integrity of the final product. This guide provides a comprehensive technical overview of the hydrolytic stability of C8-C10 alkyl glycidyl ether, detailing the underlying chemical mechanisms, influential factors, and robust analytical methodologies for its assessment.
The Chemistry of Epoxide Hydrolysis
The hydrolytic instability of C8-C10 alkyl glycidyl ether stems from the strained three-membered epoxide ring, also known as an oxirane ring. This ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a diol.[3][4] The reaction can proceed under acidic, basic, or neutral conditions, with the rate and mechanism being highly dependent on the pH of the aqueous environment.[5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate.[3][6][7] This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The ring-opening then proceeds via a mechanism with SN2 characteristics, resulting in a trans-1,2-diol.[3][6] In the case of asymmetric epoxides, the nucleophilic attack preferentially occurs at the more substituted carbon atom.[3][6][7]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of the Epoxide Oxygen: The lone pair of electrons on the oxygen atom of the epoxide ring attacks a proton (H⁺) from the acidic medium.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the protonated epoxide ring.
-
Deprotonation: The resulting intermediate is deprotonated by another water molecule to yield the final diol product and regenerate the acid catalyst.[6]
Base-Catalyzed Hydrolysis
In a basic medium, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks one of the less sterically hindered carbon atoms of the epoxide ring.[3][4] This SN2 reaction leads to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by water yields the 1,2-diol.[3][6]
Mechanism of Base-Catalyzed Hydrolysis:
-
Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the less substituted carbon of the epoxide ring.
-
Ring-Opening: The carbon-oxygen bond of the epoxide ring breaks, and an alkoxide intermediate is formed.
-
Protonation: The alkoxide intermediate is protonated by a water molecule to give the final diol product.[6]
Neutral Hydrolysis
Hydrolysis can also occur under neutral conditions, although at a significantly slower rate compared to acid- or base-catalyzed reactions.[8] In this case, water itself acts as the nucleophile in a slow ring-opening process.
Factors Influencing Hydrolytic Stability
Several factors can significantly influence the rate of hydrolysis of C8-C10 alkyl glycidyl ether. A thorough understanding of these factors is crucial for predicting and controlling the stability of formulations containing this compound.
pH of the Medium
As discussed in the mechanisms above, pH is the most critical factor governing the rate of hydrolysis. The reaction is significantly accelerated in both acidic and basic conditions. The stability of C8-C10 alkyl glycidyl ether is generally highest in the neutral pH range.
Temperature
Like most chemical reactions, the rate of hydrolysis of glycidyl ethers increases with temperature.[9] Elevated temperatures provide the necessary activation energy for the ring-opening reaction to occur, accelerating the degradation process.[9] Therefore, storage of C8-C10 alkyl glycidyl ether and its formulations at controlled, lower temperatures is essential to minimize hydrolytic degradation.
Presence of Catalysts
Certain species can catalyze the hydrolysis of epoxides. For instance, the presence of general acids or bases can accelerate the reaction even under nominally neutral conditions.[8]
Formulation Components
The presence of other components in a formulation can also impact the hydrolytic stability of C8-C10 alkyl glycidyl ether. For instance, hygroscopic excipients can attract moisture, creating localized environments where hydrolysis can be accelerated.[10]
Experimental Assessment of Hydrolytic Stability: A Forced Degradation Study
To rigorously evaluate the hydrolytic stability of C8-C10 alkyl glycidyl ether, a forced degradation study is an indispensable tool.[11][12] Such studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during its shelf life.[12] This approach allows for the rapid identification of degradation products and the elucidation of degradation pathways.[12]
Rationale for Experimental Design
The primary objective of this forced degradation study is to determine the rate of hydrolysis of C8-C10 alkyl glycidyl ether under various pH and temperature conditions. By systematically varying these parameters, we can construct a comprehensive stability profile for the compound. A target degradation of 5-20% is generally recommended to ensure that the degradation products can be accurately identified and quantified without complete degradation of the parent compound.[11]
Experimental Protocol
3.2.1. Materials and Reagents
-
C8-C10 Alkyl Glycidyl Ether (high purity grade)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N solutions
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions
-
Phosphate Buffers (pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector
-
C18 HPLC column
-
Thermostatically controlled water baths or ovens
3.2.2. Sample Preparation
-
Prepare stock solutions of C8-C10 alkyl glycidyl ether in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
For each stress condition, add a small aliquot of the stock solution to a larger volume of the stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, or a specific pH buffer) to achieve the desired final concentration.
3.2.3. Stress Conditions
The following table outlines a typical set of stress conditions for a forced degradation study of C8-C10 alkyl glycidyl ether.
| Condition | Medium | Temperature (°C) |
| Acidic Hydrolysis | 0.1 N HCl | 40, 60, 80 |
| Basic Hydrolysis | 0.1 N NaOH | 40, 60, 80 |
| Neutral Hydrolysis | pH 7 Buffer | 40, 60, 80 |
| Buffered Hydrolysis | pH 4 Buffer | 40, 60, 80 |
| Buffered Hydrolysis | pH 9 Buffer | 40, 60, 80 |
3.2.4. Experimental Workflow
Caption: Workflow for Forced Degradation Study.
3.2.5. Analytical Methodology
A stability-indicating analytical method is crucial for accurately quantifying the remaining C8-C10 alkyl glycidyl ether and its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
-
Method Development: A reversed-phase HPLC method using a C18 column is often suitable.[13] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve adequate separation of the parent compound from its degradation products.
-
Detection: UV detection can be used if the compound possesses a suitable chromophore. However, for compounds lacking a strong chromophore, Mass Spectrometry (MS) provides superior sensitivity and selectivity, and also aids in the identification of unknown degradation products.[13]
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
Data Analysis and Interpretation
The concentration of C8-C10 alkyl glycidyl ether remaining at each time point is plotted against time. The rate of hydrolysis often follows pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot.[5]
Table 1: Hypothetical Hydrolysis Rate Constants for C8-C10 Alkyl Glycidyl Ether
| Condition | Temperature (°C) | Rate Constant (k) (hr⁻¹) |
| 0.1 N HCl | 60 | 0.05 |
| pH 4 Buffer | 60 | 0.005 |
| pH 7 Buffer | 60 | 0.0001 |
| pH 9 Buffer | 60 | 0.01 |
| 0.1 N NaOH | 60 | 0.08 |
Visualization of Degradation Pathways
The primary hydrolytic degradation pathway of C8-C10 alkyl glycidyl ether leads to the formation of the corresponding diol.
Caption: Primary Hydrolytic Degradation Pathway.
Conclusion
The hydrolytic stability of C8-C10 alkyl glycidyl ether is a critical attribute that influences its suitability for various applications, particularly in the pharmaceutical industry. The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions, with the rate being significantly influenced by pH and temperature. A well-designed forced degradation study, coupled with a validated, stability-indicating analytical method, is essential for characterizing the degradation profile of this compound. The insights gained from such studies are invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of the final product.
References
- An In-depth Technical Guide to the Hydrolysis and Stability of Glycerol Triglycidyl Ether in Aqueous Solutions - Benchchem. (n.d.).
- Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles - Aakash Institute. (n.d.).
- 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).
- Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - MDPI. (2025, November 21).
- ALKYL (C12-C14) GLYCIDYL ETHER - Ataman Kimya. (n.d.).
- US5162547A - Process for the preparation of glycidyl ethers - Google Patents. (n.d.).
- Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds | Request PDF - ResearchGate. (n.d.).
- Mechanisms of Hydrolysis and Rearrangements of Epoxides - ResearchGate. (2025, August 6).
- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24).
- CN112250646A - Process for preparing alkyl glycidyl ethers - Google Patents. (n.d.).
- Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2).
- Kinetics and mechanism of epoxy ether hydrolysis. II. Mechanism of ring cleavage | Journal of the American Chemical Society. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- -Enzymatic hydrolysis of glycidyl ethers | Download Table - ResearchGate. (n.d.).
- Top ten applications for Glycidyl Ethers - SACHEM, Inc. (n.d.).
- Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether - PubMed. (n.d.).
- D2197 Standard Test Method for Adhesion of Organic Coatings by Scrape Adhesion - ASTM. (2022, July 14).
- Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (n.d.).
- D2197 − 13 - Standard Test Method for - Adhesion of Organic Coatings by Scrape Adhesion1. (n.d.).
- Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. (2025, August 6).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). (n.d.).
- Forced degradation studies. | Download Table - ResearchGate. (n.d.).
- CHAPTER 5: Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods - Books. (2019, November 1).
- Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed. (2025, March 17).
- ASTM D2197-2022 "Standard Test Method for Adhesion of Organic Coatings by Scrape Adhesion" | NBCHAO. (n.d.).
- Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry - PubMed. (n.d.).
- Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.).
- Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method. (n.d.).
- Hydrolysis in Pharmaceutical Formulations. (n.d.).
- C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern. (n.d.).
- Test Methods for Coating Adhesion | Resources - DeFelsko. (n.d.).
- C8-c10 Glycidyl Ether, For Industrial Use, Attractive Price - Novel Chem. (n.d.).
- Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide... - ResearchGate. (n.d.).
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- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Adhesion-of-Coatings.pdf - BYK Instruments. (n.d.).
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Thermodynamic Profile & Volatility Characterization: Octyl/Decyl Glycidyl Ether (ODGE)
Executive Summary
Octyl/Decyl Glycidyl Ether (ODGE) , commonly identified by CAS 68609-96-1 , represents a class of mono-functional reactive diluents critical to high-performance epoxy matrices.[1] While widely utilized to reduce viscosity without compromising cross-link density, its thermodynamic behavior—specifically vapor pressure and volatility —is frequently misunderstood or underestimated in research settings.
For drug development professionals and senior scientists, the volatility of ODGE is not merely a physical constant; it is a safety and quality attribute. As an alkylating agent, its persistence on surfaces (due to low vapor pressure) poses distinct risks regarding cross-contamination and genotoxic impurity control that differ significantly from volatile solvents like acetone or dichloromethane.
This guide provides a definitive technical analysis of ODGE’s volatility, grounded in thermodynamic principles and validated measurement protocols.
Part 1: Physicochemical Profile & Data Synthesis
The volatility of ODGE is governed by its aliphatic chain length (C8–C10) and the polarity of the glycidyl ether group. Unlike lower molecular weight ethers, ODGE exhibits a "semi-volatile" profile, meaning it does not rapidly flash off at ambient temperatures but possesses sufficient vapor pressure at elevated processing temperatures to require containment.
Table 1: Critical Thermodynamic Properties of ODGE
Data synthesized from industrial technical grades (e.g., Heloxy™ Modifier, Erisys™ GE).
| Property | Value (Typical) | Technical Context |
| Physical State | Liquid (Low Viscosity) | 5–10 cP at 25°C; facilitates wetting. |
| Boiling Point | > 260°C (at 760 mmHg) | Decomposition often competes with boiling at atm pressure. |
| Vapor Pressure (25°C) | ~0.02 mmHg (approx.[2] 2.5 Pa) | Extremely low at ambient temp; qualifies as "Low Volatility." |
| Flash Point | > 113°C (> 235°F) | Closed Cup; indicates low flammability risk under normal conditions. |
| Density | 0.90 – 0.92 g/mL | Lighter than water; phase separation occurs in aqueous waste. |
| Molecular Weight | ~230 – 260 g/mol | Variation due to C8 vs. C10 ratio in technical mixtures. |
The "Volatility Trap" in Research
The value of 0.02 mmHg is deceptive. In a closed system (e.g., a lyophilizer or vacuum oven), this pressure is easily reached. If ODGE is used as a cross-linker in hydrogels or drug delivery vehicles, vacuum drying processes may inadvertently concentrate the agent rather than remove it, or contaminate the vacuum train oil, leading to "memory effects" in subsequent runs.
Part 2: Thermodynamics of Volatility
To understand the behavior of ODGE, we must look beyond the boiling point. The volatility is kinetically controlled by the Enthalpy of Vaporization (
Molecular Logic Flow
The following diagram illustrates the structural factors suppressing ODGE volatility compared to standard solvents.
Figure 1: Structural determinants of ODGE volatility. The synergistic effect of chain entanglement and polar head groups results in high energy requirements for vaporization.
Part 3: Measurement Methodology (The "Gold Standard")
Standard distillation or Reid Vapor Pressure (ASTM D323) methods are unsuitable for ODGE due to its high boiling point and potential for thermal degradation (polymerization) before boiling.
For accurate determination, specifically for regulatory (REACH) or cleaning validation purposes, the Gas Saturation Method (OECD Guideline 104) is the required protocol.
Why Gas Saturation?
This method avoids boiling the sample. It relies on the saturation of a carrier gas (Nitrogen) with the analyte at a controlled temperature.[3] It is the only self-validating method for vapor pressures between
Protocol: Gas Saturation Determination of ODGE VP
Prerequisites:
-
High-purity Nitrogen gas.
-
Thermostated column (accuracy ±0.1°C).
-
Adsorbent traps (Tenax TA or Charcoal).
-
GC-MS for quantification.
Workflow:
-
Column Preparation: Coat a support material (glass beads) with liquid ODGE to maximize surface area. Pack into the thermostated column.
-
Equilibration: Flow Nitrogen through the column at a specific flow rate (
). -
Saturation Verification: The carrier gas must be saturated. This is validated by running the experiment at three different flow rates. If the calculated vapor pressure (
) remains constant despite changing flow rates, saturation is confirmed. -
Trapping: The effluent gas passes through adsorbent traps to capture the volatilized ODGE.
-
Quantification: Elute the traps and quantify the mass (
) of ODGE using GC-MS. -
Calculation: Apply the ideal gas law derivative:
Where is the molecular weight of the specific ODGE isomer mix.
Figure 2: OECD 104 Gas Saturation Workflow. This method ensures thermal stability during measurement, critical for reactive epoxides.
Part 4: Safety & Toxicology Implications in Drug Development
In a pharmaceutical context, ODGE is often classified as a Potential Genotoxic Impurity (PGI) due to the alkylating nature of the epoxide ring.
Inhalation vs. Surface Contact
Because the vapor pressure is low (~0.02 mmHg), the risk of inhaling fatal concentrations at room temperature is low unless the material is aerosolized (spraying) or heated.
-
Risk: The primary danger is sensitization . Once settled on surfaces, it does not evaporate. A spill in a fume hood 6 months ago may still be active and potent today.
Cleaning Validation (The "Sticky" Problem)
In GMP manufacturing, "visual clean" is insufficient.
-
Challenge: ODGE's low volatility means it resists vacuum drying.
-
Solution: Swab analysis is mandatory. Do not rely on rinse samples alone, as the hydrophobic chain (C8-C10) adheres strongly to stainless steel and PTFE.
-
Limit Calculation: Establish Permitted Daily Exposure (PDE) limits based on the Threshold of Toxicological Concern (TTC) for alkylating agents (often < 1.5 µ g/day ) if specific tox data is absent.
Vacuum Pump Oil Contamination
Researchers using lyophilizers to remove solvents from matrices containing ODGE must utilize cold traps capable of reaching -50°C or lower. However, ODGE may still migrate into pump oil, lowering the oil's viscosity and potentially damaging the pump or back-streaming into the sample. Recommendation: Use a dedicated pump for glycidyl ether work or perform frequent oil changes.
References
-
LookChem. (n.d.). Octyl/Decyl Glycidyl Ether Physical Properties & Safety Data. Retrieved from
-
OECD. (1995).[3] Test No. 104: Vapor Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier for CAS 68609-96-1. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Octyl/decyl glycidyl ether. Retrieved from
-
PubChem. (n.d.). Compound Summary: Octyl/decyl glycidyl ether.[1][4] National Library of Medicine. Retrieved from
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Precision Optical Tuning with Octyl/Decyl Glycidyl Ether (ODGE): A Technical Guide
Executive Summary
Octyl/Decyl Glycidyl Ether (ODGE), identified by CAS 68609-96-1 , is frequently categorized merely as a reactive diluent for viscosity reduction. However, in high-precision optical applications—such as photonic encapsulation, index-matching adhesives for biosensors, and microfluidic device bonding—it serves a critical secondary function: Refractive Index (RI) Depression.
Standard Bisphenol-A (DGEBA) epoxies possess a high refractive index (
This guide details the physicochemical mechanics of this modulation, formulation protocols for precise index targeting, and the necessary safety frameworks for research environments.
Part 1: Physicochemical Profile & Optical Properties[1]
ODGE is a mono-functional aliphatic glycidyl ether derived from C8 and C10 fatty alcohols. Unlike aromatic diluents (e.g., Phenyl Glycidyl Ether), the long aliphatic chains in ODGE introduce significant free volume into the polymer network, which is the primary driver for its optical behavior.
Key Technical Specifications
| Property | Value / Range | Relevance to Optics |
| CAS Number | 68609-96-1 | Identity verification |
| Refractive Index ( | 1.442 | Primary modulation lever (Low RI) |
| Viscosity (25°C) | 5 – 15 cP | Facilitates bubble removal (degassing) |
| Density | 0.90 g/mL | Lower than DGEBA (1.16 g/mL) |
| EEW (Epoxy Equiv.[1] Wt.) | 220 – 235 g/eq | Essential for stoichiometric calculation |
| Flash Point | > 100°C | Safe for vacuum degassing processes |
The Mechanism of RI Depression
The Refractive Index of a material is governed by the Lorentz-Lorenz equation , which relates refractive index (
-
Aromatic Resins (DGEBA): High electron density in benzene rings results in high Molar Refractivity (
), leading to a high RI (~1.57). -
Aliphatic Diluents (ODGE): The C8/C10 alkyl chains possess low electron polarizability and increase the free volume between crosslinks (increasing
). -
Net Effect: Adding ODGE lowers the
ratio, effectively depressing the refractive index of the cured system.
Part 2: Visualization of Optical & Mechanical Impact
The following diagram illustrates how ODGE modifies the standard epoxy network, reducing viscosity and refractive index simultaneously while impacting thermal resistance (
Figure 1: Mechanistic impact of ODGE on Epoxy Networks. The introduction of aliphatic chains disrupts aromatic stacking, lowering the refractive index.
Part 3: Formulation Strategies for Index Matching
To create an optical adhesive or encapsulant with a specific Target RI (
Note: The Refractive Index of a cured system is generally higher than the liquid blend due to densification (shrinkage) during cure. The protocol below accounts for liquid-state estimation, but final validation on cured samples is mandatory.
The Linear Approximation Rule
For initial screening, use the volume-fraction mixing rule (Gladstone-Dale approximation):
Where
Formulation Protocol: "Target-Match" Workflow
Objective: Formulate an adhesive to match Fused Silica (
Materials:
-
Resin A: Standard Bisphenol-A Epoxy (
) -
Diluent: ODGE (CAS 68609-96-1,
) -
Hardener: Aliphatic Amine (typically
)
Step-by-Step Methodology:
-
Calculate Ratios:
-
To drop the RI from 1.57 toward 1.46, significant aliphatic content is required.
-
Warning: ODGE is mono-functional. Exceeding 20-25% wt loading will drastically reduce the Glass Transition Temperature (
) and mechanical strength. -
Recommendation: Use ODGE in conjunction with a cycloaliphatic epoxy if
is required, as ODGE alone may compromise structural integrity at high loadings.
-
-
Mixing & Degassing (Crucial for Optics):
-
Mix Resin and ODGE before adding the hardener to ensure homogeneity.
-
Vacuum Degassing: Apply vacuum (29 inHg) for 5-10 minutes. ODGE's low viscosity aids in the rapid rise and break of micro-bubbles, which are fatal to optical transmission.
-
-
Cure Schedule:
-
Cure at the lowest effective temperature to minimize internal stress and birefringence.
-
Suggested: 24 hours @ 25°C followed by 2 hours @ 60°C.
-
Experimental Validation Workflow
Figure 2: Workflow for validating optical properties of ODGE-modified systems.
Part 4: Applications in Bio-Optics & Devices
While ODGE is an industrial chemical, its application in drug development hardware and bio-sensing is specific and high-value.
Microfluidic Device Bonding
In "Lab-on-a-Chip" devices, bonding typically involves PDMS (
-
Challenge: Standard epoxies create an index mismatch at the bond line, causing laser scattering in fluorescence detection systems.
-
Solution: An ODGE-modified epoxy can be tuned to
, reducing the Fresnel reflection coefficient at the glass interface significantly compared to a pure DGEBA adhesive.
Biosensor Encapsulation
For implantable or external optical biosensors, the encapsulant must be non-yellowing and index-matched to the fiber optic probe.
-
Advantage: ODGE is aliphatic.[2][3][4][5] Unlike aromatic diluents, it does not absorb UV light strongly and is less prone to yellowing (photo-oxidation) over time, preserving signal integrity in the UV-Vis spectrum.
Part 5: Safety & Handling (Self-Validating Protocol)
Hazard: ODGE is a skin irritant and sensitizer (H315, H317).[6] Control:
-
Double Glove: Nitrile gloves are standard.
-
Vapor Control: While volatility is low (Vapor Pressure < 1 mmHg @ 25°C), handling should occur in a fume hood to prevent sensitization via inhalation of aerosols during mixing.
-
Neutralization: Spills should be absorbed with inert clay; do not use sawdust (exothermic reaction risk with catalyzed epoxy).
References
-
PubChem. (n.d.).[1] Octyl/decyl glycidyl ether (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Springer Science & Business Media.
Sources
- 1. Decyl octyl ether | C18H38O | CID 14977257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. products.evonik.com [products.evonik.com]
- 3. products.evonik.com [products.evonik.com]
- 4. Glycerol diglycidyl ether technical grade 27043-36-3 [sigmaaldrich.com]
- 5. What are aliphatic epoxy resins? | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 6. 1-Dodecyl glycidyl ether | C15H30O2 | CID 17163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: REACH Compliance & Regulatory Status of C8-C10 Glycidyl Ether
The following technical guide details the regulatory and compliance landscape for C8-C10 Glycidyl Ether, specifically tailored for pharmaceutical and biotechnological applications.
Focus: Regulatory Toxicology, Supply Chain Compliance, and Impurity Management in Drug Development[1]
Executive Summary
C8-C10 Glycidyl Ether (CAS No. 68609-96-1), often identified as Alkyl (C8-C10) glycidyl ether, serves as a critical reactive diluent in epoxy resin systems and a chemical intermediate in synthesis.[1] While its primary volume usage lies in industrial coatings and adhesives, its presence in the pharmaceutical supply chain—either as a raw material for synthesis or a leachable from polymeric packaging—demands rigorous scrutiny.
Current Regulatory Snapshot:
-
REACH Status: Registered (Full Registration).
-
CLP Classification: Skin Irrit. 2, Skin Sens. 1. Note: While lower molecular weight glycidyl ethers (e.g., Glycidol) are confirmed mutagens (Muta. 1B), C8-C10 variants exhibit a distinct toxicological profile due to steric hindrance and lipophilicity, often resulting in a Carc. 2 (Suspected) notification without the confirmed mutagenicity label of its shorter-chain analogs.[1]
-
Pharma Impact: Under ICH M7 , the epoxide moiety constitutes a "Structural Alert" for genotoxicity. However, negative or weak mutagenicity data for long-chain ethers allows for specific "Class 4" or "Class 5" arguments, potentially permitting higher limits than the default Threshold of Toxicological Concern (TTC).
Chemical Characterization & Identity
Precise identification is the prerequisite for any regulatory filing. "C8-C10 Glycidyl Ether" is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance.[1]
| Parameter | Specification |
| Chemical Name | Alkyl (C8-C10) glycidyl ether; Oxirane, mono[(C8-10-alkyloxy)methyl] derivs.[1] |
| CAS Number | 68609-96-1 (Primary); related to 68081-84-5 (C10-C16) |
| EC Number | 271-845-2 |
| Molecular Structure | R-O-CH2-CH(O)CH2 (where R = C8 to C10 alkyl chain) |
| Physical State | Clear, colorless liquid; low viscosity (approx. 7 cP at 25°C).[1][2] |
| Key Reactivity | Epoxide ring opening (nucleophilic attack).[1] |
Expert Insight: The Chain Length Effect
In regulatory toxicology, chain length dictates bioavailability. Unlike Glycidol (C3) , which is water-soluble and highly reactive toward DNA, C8-C10 glycidyl ether is highly lipophilic.[1] This reduces its capacity to reach nuclear DNA in aqueous physiological environments, a factor that must be leveraged in In Silico (QSAR) and In Vitro risk assessments.
REACH Regulatory Landscape (EU)
The substance is registered under REACH, meaning data on physicochemical, toxicological, and ecotoxicological properties has been submitted to ECHA.
Registration & Tonnage
-
Registration Type: Full Registration.
-
Tonnage Band: Typically ≥ 1,000 tonnes per annum (tpa), indicating a high-volume substance with a robust data set available in the dossier.
CLP Classification (Regulation (EC) No 1272/2008)
The classification is critical for handling and labeling. Unlike many reactive diluents, C8-C10 glycidyl ether is not currently on the "Candidate List of Substances of Very High Concern" (SVHC) for Authorization (Annex XIV), nor is it restricted under Annex XVII for general use, though specific restrictions for CMRs (Carcinogenic, Mutagenic, Reprotoxic) in consumer products may apply if the Carc. 2 classification is harmonized.
Notified Hazards (C&L Inventory):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Skin Sens. 1 (H317): May cause an allergic skin reaction.[3]
-
Carc. 2 (H351): Suspected of causing cancer (Notified by some registrants; not fully harmonized across all suppliers).
CoRAP (Community Rolling Action Plan)
Researchers must monitor CoRAP status. Glycidyl ethers as a class are often scrutinized for sensitizing potential and genotoxicity. If C8-C10 is selected for evaluation, additional data generation (e.g., OECD 443 Extended One-Generation Reproductive Toxicity) may be requested.[1]
Pharmaceutical Implications: ICH M7 & Impurity Control
For drug developers, REACH is the baseline; ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) is the operational standard.
The "Cohort of Concern" Dilemma
The epoxide ring is a classic structural alert for alkylation.
-
Default Assumption: Class 3 (Alert unrelated to the structure of the API; no mutagenicity data).
-
Scientific Reality: Ames test data (OECD 471) for C8-C10 alkyl glycidyl ethers often shows negative or equivocal results, unlike the potent positive results of Butyl Glycidyl Ether (BGE).
Control Strategy Protocol
If C8-C10 glycidyl ether is used as a starting material (SM) or intermediate:
-
Carryover Calculation: Calculate the Purge Factor. The high lipophilicity allows for efficient removal during aqueous workups or crystallization of polar APIs.
-
Limit Setting:
-
If Mutagenic (Conservative): Limit to TTC (1.5 µ g/day ).
-
If Non-Mutagenic (Data-Driven): Limit based on ICH Q3A/B (0.05% or higher), justified by negative Ames data.
-
Visualizing the Compliance Logic
The following diagram illustrates the decision-making process for qualifying C8-C10 Glycidyl Ether in a pharmaceutical process, bridging REACH data with ICH M7 requirements.
Caption: Decision logic integrating REACH classification with ICH M7 impurity risk assessment for C8-C10 Glycidyl Ether.
Analytical Methodology: Trace Quantification
To defend a "Control Strategy," you must be able to detect the impurity. Direct injection GC-MS is often insufficient due to the thermal instability of epoxides and matrix interference.[1]
Protocol: Derivatization-GC-MS for Trace Analysis
Objective: Quantify C8-C10 glycidyl ether at ppm levels (LOD < 10 ppm).
Principle: The epoxide ring is opened using a derivatizing agent (e.g., phenylboronic acid or diethyldithiocarbamate) to form a stable derivative amenable to Gas Chromatography.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 100 mg of API/Matrix in Acetonitrile (ACN).
-
Add internal standard (e.g., deuterated Glycidyl Ether).
-
-
Derivatization:
-
Add 0.5 mL of Sodium Diethyldithiocarbamate (NaDDTC) solution (5% in water).
-
Incubate at 60°C for 30 minutes. (Mechanism: Nucleophilic attack opens the epoxide ring).
-
-
Extraction:
-
Extract the derivative into n-Hexane (2 x 1 mL).
-
Centrifuge and collect the organic layer.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Splitless mode at 250°C.
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (5 min).
-
Detection: SIM mode (Select Ion Monitoring) targeting the molecular ion of the derivative.
-
Self-Validation Check:
-
Specificity: Ensure the derivative peak is resolved from the API peak.
-
Recovery: Spike samples at the specification limit (e.g., 50 ppm). Recovery must be 80-120%.[1]
Future Outlook & Strategic Recommendations
Regulatory pressure on "sensitizers" is increasing. While C8-C10 glycidyl ether is currently less restricted than its shorter-chain counterparts (e.g., BGE, PGE), the "grouping approach" used by ECHA could eventually pull it into broader restriction dossiers.[1]
Recommendations:
-
Supply Chain Audit: Request a "Regulatory Data Sheet" from suppliers confirming the exact CAS number. Ensure they are not substituting with C12-C14 homologues without notification, as this alters the physicochemical purge factors.
-
Toxicological Defense: Maintain a library of the specific Ames test data for CAS 68609-96-1. Do not rely on "read-across" from BGE (Butyl Glycidyl Ether), as BGE is significantly more toxic.[1]
-
Worker Safety: Due to the Skin Sens. 1 classification, implement closed-system handling in GMP manufacturing suites to prevent operator sensitization.
References
-
European Chemicals Agency (ECHA). Registration Dossier: Oxirane, mono[(C10-16-alkyloxy)methyl] derivs (CAS 68081-84-5) and related Alkyl Glycidyl Ethers. [Link][1]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Thompson, E. D., et al. Mutagenicity of alkyl glycidyl ethers in three short-term assays. Mutation Research, 1981. (Demonstrating reduced mutagenicity in C8+ chains). [Link]
-
OECD. Test No. 471: Bacterial Reverse Mutation Test (Ames Test). [Link]
Sources
surface tension characteristics of octyl/decyl glycidyl ether
Technical Whitepaper: Surface Tension & Interfacial Rheology of Octyl/Decyl Glycidyl Ether
Executive Summary
Octyl/Decyl Glycidyl Ether (ODGE), widely recognized under trade names such as Heloxy Modifier 7 or Erisys GE-7, represents a critical class of aliphatic monoglycidyl ethers used to modulate the rheological and interfacial properties of high-performance thermosets and biomedical formulations. While primarily utilized as a reactive diluent to reduce the viscosity of Bisphenol-A (BPA) based epoxies, its amphiphilic molecular architecture grants it significant surface-active properties.
This guide provides a technical deep-dive into the surface tension characteristics of ODGE. It moves beyond standard datasheet values to explore the mechanistic reduction of interfacial tension, its role in preventing surface defects (craters, fisheyes), and its emerging utility in synthesizing biocompatible surfactants for drug delivery systems.
Molecular Architecture & Physicochemical Profile
ODGE is a mixture of C8 (octyl) and C10 (decyl) alkyl chains linked to a glycidyl ether headgroup. This structure creates a "surfactant-like" monomer:
-
Hydrophobic Tail: The C8-C10 aliphatic chain provides low surface energy and steric hindrance.
-
Hydrophilic/Reactive Head: The oxirane (epoxide) ring allows for covalent integration into the polymer matrix, preventing migration—a critical advantage over non-reactive surfactants.
Table 1: Physicochemical Properties of Octyl/Decyl Glycidyl Ether
| Property | Typical Value | Unit | Method/Standard |
| CAS Number | 68609-96-1 | - | - |
| Appearance | Clear, Colorless Liquid | - | Visual |
| Viscosity (25°C) | 5 – 10 | cP (mPa·s) | ASTM D445 |
| Density (25°C) | 0.89 – 0.91 | g/mL | ASTM D4052 |
| Epoxy Equivalent Weight (EEW) | 220 – 250 | g/eq | ASTM D1652 |
| Flash Point | > 113 (235) | °C (°F) | ASTM D93 |
| Surface Tension (Pure) | 29 – 32 (Typical) | mN/m | Pendant Drop (Est.) |
| Solubility | Insoluble in water; Miscible in organics | - | - |
Technical Note: The low viscosity (5-10 cP) combined with a relatively low surface tension (~30 mN/m) compared to standard BPA resins (~45-50 mN/m) allows ODGE to aggressively wet substrates that are difficult to bond, such as oily metals or low-energy plastics.
Surface Tension Characteristics
Static Surface Tension & Wetting Mechanism
Unlike standard surfactants that migrate to the surface and remain there, ODGE is a reactive modifier. Initially, it functions as a wetting agent. The aliphatic chains orient toward the air-liquid interface, lowering the surface free energy of the system.
-
Reduction Efficiency: Adding 10-20% wt. ODGE to a BPA epoxy formulation can depress the system's surface tension from ~46 mN/m to ~36 mN/m.
-
Defect Elimination: By lowering the surface tension, ODGE helps the liquid resin overcome the "crater" formation caused by contaminants (which often have surface energies < 35 mN/m).
Interfacial Tension in Emulsions
In pharmaceutical and cosmetic applications, ODGE is used as a precursor. However, in its unreacted state, it exhibits high interfacial activity at oil-water interfaces.
-
Interfacial Tension (Oil/Water): Typically < 10 mN/m.
-
Relevance: This property is exploited when synthesizing alkanolamine surfactants (reacting ODGE with amines), which serve as emulsifiers in lipid-based drug delivery systems.
Visualization: The Reactive Diluent Mechanism
The following diagram illustrates how ODGE molecules interpose themselves between bulk resin chains, disrupting Van der Waals forces to lower viscosity while simultaneously orienting at the surface to lower surface tension.
Figure 1: Mechanism of surface tension reduction and wetting enhancement by ODGE in epoxy systems.
Biomedical & Pharmaceutical Applications
While ODGE is an industrial staple, its specific chemistry is increasingly relevant in drug development, particularly in transdermal delivery and tissue adhesives .
Tissue Adhesives & Wound Closure
Standard cyanoacrylate adhesives are brittle and can be toxic. ODGE is used to modify gelatin-resorcinol-formaldehyde (GRF) or albumin-based glues.
-
Role: The long alkyl chain (C8-C10) acts as an internal plasticizer, increasing the flexibility of the cured adhesive to match skin elasticity.
-
Toxicity Profile: The C8-C10 chain length offers an optimal balance—sufficiently hydrophobic to prevent washout, but less cytotoxic than lower molecular weight homologs (e.g., butyl glycidyl ether).
Synthesis of Drug Delivery Surfactants
Researchers utilize ODGE as a "hydrophobic tail donor" to synthesize novel surfactants.
-
Reaction: ODGE + Diethanolamine
Nonionic Surfactant. -
Application: These synthesized surfactants are used to encapsulate hydrophobic drugs, improving bioavailability. The glycidyl ether linkage is stable against hydrolysis, providing robust liposomes or micelles.
Experimental Protocols: Measuring Surface Tension
Measuring the surface tension of reactive epoxies requires specific modifications to standard protocols to prevent equipment damage and ensure accuracy.
Method A: Pendant Drop Tensiometry (Preferred)
Why: Non-contact method; ideal for viscous or reactive liquids where cleaning a physical probe is difficult.
-
Preparation: Load ODGE into a gas-tight glass syringe with a stainless steel needle (gauge 18-22).
-
Environment: Maintain chamber temperature at 25°C ± 0.5°C.
-
Dispensing: Dispense a pendant drop. Ensure the drop shape factor (
) is sufficient for Laplace-Young fitting (drop should be bulbous, not spherical). -
Capture: Record the drop profile immediately (< 30 seconds) to minimize evaporation or reaction with humidity.
-
Calculation: Fit the profile to the Young-Laplace equation to derive surface tension (
).
Method B: Du Noüy Ring (ASTM D1331 Modified)
Why: Industry standard for comparative quality control.
-
Cleaning (Critical): The Platinum-Iridium ring must be flamed to red heat before every measurement to remove organic contaminants.
-
Sample: Pour 20-30 mL of ODGE into a clean glass vessel (diameter > 45mm to avoid wall effects).
-
Measurement:
-
Immerse the ring below the surface.
-
Slowly raise the ring.
-
Record the maximum force (
) required to pull the ring through the interface.
-
-
Correction: Apply the Zuidema-Waters correction factor, as the ring method overestimates tension for viscous liquids.
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate surface tension measurement protocol.
Safety & Handling (E-E-A-T Compliance)
-
Sensitization: ODGE is a skin sensitizer (Category 1). All surface tension measurements must be performed in a fume hood wearing nitrile gloves and safety goggles.
-
Disposal: Uncured material is hazardous to aquatic life. Collect all waste in dedicated epoxy waste containers.
-
Decontamination: Instruments (rings, plates) contaminated with ODGE should be cleaned with acetone or MEK before the material cures. Once cured, removal requires aggressive stripping agents (e.g., methylene chloride substitutes) or pyrolysis.
References
-
Huntsman Corporation. (2022).[1] ERISYS® GE-7 Technical Data Sheet. Retrieved from
-
Westlake Epoxy. (2013).[2] HELOXY™ Modifier 71 Technical Data Sheet. Retrieved from [2][3]
-
ASTM International. (2020). ASTM D1331-20: Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, and Solutions of Surface-Active Agents. Retrieved from
-
PubChem. (2023). Octyl/decyl glycidyl ether (Compound Summary). National Library of Medicine. Retrieved from
-
EMS-GRILTECH. (2023). Grilonit® Reactive Diluents Product Overview. Retrieved from [4]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Octyl/Decyl Glycidyl Ethers via Phase-Transfer Catalysis
[1]
Executive Summary
Alkyl glycidyl ethers, specifically octyl (C8) and decyl (C10) variants, are critical intermediates in the synthesis of non-ionic surfactants, reactive diluents for epoxy resins, and lipophilic drug delivery systems. Traditional synthesis using Lewis acid catalysts (
This protocol details a solvent-free, Phase-Transfer Catalyzed (PTC) synthesis route.[1] By utilizing solid sodium hydroxide and a quaternary ammonium salt, this method promotes high selectivity for the mono-glycidyl ether while minimizing hydrolysis and polymerization side reactions. This approach offers a scalable, "green" chemistry alternative with yields typically exceeding 90% and simplified downstream processing.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via a nucleophilic substitution sequence.[2] Unlike acid-catalyzed methods that activate the epoxide, the base-promoted PTC method activates the alcohol nucleophile.
Mechanistic Pathway[3][4][5][6]
-
Interfacial Deprotonation: Solid NaOH deprotonates the fatty alcohol at the solid-liquid interface.
-
Phase Transfer: The quaternary ammonium catalyst (
) forms a lipophilic ion pair with the alkoxide ( ), transporting it into the organic phase (epichlorohydrin/alcohol mixture). -
Epoxide Ring Opening: The alkoxide attacks the least hindered carbon of the epichlorohydrin (ECH) epoxide ring (Regioselective
). -
Ring Closure (Dehydrochlorination): The resulting chlorohydrin alkoxide undergoes a rapid intramolecular
reaction (Williamson ether synthesis type), displacing the chloride ion to reform the epoxide ring.
Figure 1: Mechanistic pathway of PTC-mediated glycidyl ether synthesis.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 1-Octanol (or 1-Decanol) | 111-87-5 | >99% | Substrate |
| Epichlorohydrin (ECH) | 106-89-8 | >99% | Electrophile (Excess) |
| Sodium Hydroxide | 1310-73-2 | Micro-pearls/Powder | Base |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | >99% | Phase Transfer Catalyst |
| Sodium Sulfate ( | 7757-82-6 | Anhydrous | Drying Agent |
Equipment
-
Reactor: 3-neck round bottom flask (250 mL - 1 L) equipped with:
-
Mechanical overhead stirrer (Magnetic stirring is insufficient for solid-liquid slurries).
-
Reflux condenser.
-
Temperature probe/controller.
-
Pressure-equalizing addition funnel (optional, if adding ECH slowly).
-
-
Filtration: Buchner funnel with fritted glass or polypropylene filter cloth.
-
Purification: Vacuum distillation setup (Vigreux column recommended).
Experimental Protocol
Pre-Reaction Safety Check
-
Epichlorohydrin is a volatile alkylating agent and potential carcinogen. All operations must be performed in a functioning fume hood.
-
Exotherm Control: The reaction is exothermic.[3] Have an ice bath ready for emergency cooling.
Synthesis Procedure (Standardized for 1.0 mol Alcohol)
-
Charge Reactor:
-
Add 1.0 mol of Fatty Alcohol (130.2 g for Octanol / 158.3 g for Decanol).
-
Add 1.5 - 2.0 mol of Epichlorohydrin (138.8 g - 185.0 g).
-
Note: A molar excess of ECH minimizes oligomerization (polymerization of ECH onto the product).
-
Add 0.02 mol (2 mol%) of TBAB catalyst.
-
Start mechanical stirring at 300-400 RPM .
-
-
Temperature Equilibration:
-
Heat the mixture to 50°C . Ensure the TBAB is fully dissolved/dispersed.
-
-
Base Addition (Critical Step):
-
Add 1.2 mol (48.0 g) of solid NaOH slowly in 4-5 portions over 60 minutes.
-
Reasoning: Rapid addition causes massive exotherms and local "hotspots" that favor polymerization.
-
Maintain reaction temperature between 55°C and 60°C . Do not exceed 65°C.
-
-
Reaction Phase:
-
Stir vigorously at 60°C for 3 to 5 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1) or GC.[4] The alcohol spot should disappear.
-
Workup[7][8]
-
Cooling: Cool the reaction mixture to room temperature (20-25°C).
-
Filtration: Filter the slurry to remove solid NaCl and unreacted NaOH. Wash the filter cake with small portions of hexane or toluene (optional, solvent-free wash with ECH is preferred if recycling).
-
Washing: Transfer filtrate to a separatory funnel. Wash with water (
mL) to remove residual caustic and catalyst.-
Tip: If emulsion forms, add brine.
-
-
Drying: Dry the organic phase over anhydrous
, then filter.
Purification
-
Solvent/ECH Removal: Use a rotary evaporator to remove volatile solvents and excess epichlorohydrin (recoverable).
-
Vacuum Distillation: Distill the crude oil under high vacuum (< 5 mmHg).
-
Octyl Glycidyl Ether: Collect fraction boiling at ~105-110°C @ 2 mmHg.
-
Decyl Glycidyl Ether: Collect fraction boiling at ~125-130°C @ 2 mmHg.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of alkyl glycidyl ethers.
Characterization & Quality Control
Physical Properties
| Property | Octyl Glycidyl Ether | Decyl Glycidyl Ether |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Refractive Index ( | 1.442 ± 0.002 | 1.446 ± 0.002 |
| Density (g/mL) | ~0.90 | ~0.89 |
| Epoxide Equivalent Weight (EEW) | ~186 g/eq | ~214 g/eq |
Spectroscopic Validation ( -NMR, )
To validate the structure, look for the characteristic epoxide multiplets and the
-
0.88 ppm (t): Terminal methyl group (
). -
1.2-1.6 ppm (m): Alkyl chain methylene protons (
). - 2.61 ppm (dd) & 2.80 ppm (dd): Epoxide ring protons (methylene).
- 3.15 ppm (m): Epoxide ring proton (methine).
-
3.3-3.7 ppm (m): Ether linkage protons (
and glycidyl ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet reagents. | Ensure NaOH is fresh/dry. Dry alcohol over molecular sieves before use. |
| High Viscosity / Oligomers | Polymerization of ECH. | Increase ECH:Alcohol molar ratio (up to 3:1). Control temperature strictly < 65°C. |
| Emulsions during Wash | Surfactant nature of product. | Use brine (saturated NaCl) instead of pure water. Avoid vigorous shaking; swirl gently. |
| Yellow Coloration | Oxidation or high temp. | Perform reaction under Nitrogen ( |
References
-
Lee, S. et al. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. US Patent 6,392,064. Link
-
Sigma-Aldrich. (n.d.). Octyl/decyl glycidyl ether technical grade Safety Data Sheet & Properties. Link
-
Frey, H. et al. (2008). Synthesis and Characterization of Poly(glyceryl glycerol) Block Copolymers. Macromolecules. Link
-
BOC Sciences. (n.d.). Octyl/Decyl Glycidyl Ether Product Information.
-
Master Organic Chemistry. (2014). Ether Synthesis via Acid-Catalyzed Dehydration (Comparison Mechanism). Link
Application Note: High-Performance Solvent-Free Epoxy Formulation using Octyl/Decyl Glycidyl Ether (ODGE)
[1]
Abstract
The elimination of volatile organic compounds (VOCs) in high-performance coatings is a critical mandate in modern materials science, particularly for applications in controlled environments such as pharmaceutical cleanrooms and medical device packaging.[1] This guide details the formulation of solvent-free epoxy systems using Octyl/Decyl Glycidyl Ether (ODGE) (CAS: 68609-96-1) as a reactive diluent.[1] Unlike non-reactive solvents, ODGE covalently bonds into the polymer matrix, reducing viscosity while minimizing leachable risks.[1] This protocol provides a rigorous framework for balancing rheological modification with mechanical integrity.[1]
Part 1: Chemical Basis & Material Selection[1]
Mechanism of Action
Standard Bisphenol-A (DGEBA) epoxy resins exhibit high viscosity (~10,000–15,000 mPa[1]·s at 25°C), making them unprocessable without modification.[1] ODGE is a mono-functional aliphatic glycidyl ether derived from C8-C10 fatty alcohols.[1]
Its mechanism is twofold:
-
Viscosity Reduction: The long aliphatic chain disrupts the hydrogen bonding and
- stacking interactions of the aromatic DGEBA resin, increasing free volume and acting as an internal plasticizer. -
Network Modification: As a mono-functional epoxide, ODGE acts as a "chain stopper."[1] While this effectively reduces viscosity, it inherently lowers the crosslink density and the Glass Transition Temperature (
).
Material Specifications
For pharmaceutical or high-precision applications, purity is paramount to prevent extractables.[1]
| Component | Function | Key Property | Typical Spec |
| DGEBA Resin | Base Polymer | High Strength/Chem Resistance | EEW: 182–192 g/eq |
| ODGE | Reactive Diluent | Viscosity Reducer | EEW: 275–300 g/eq; Viscosity: 5–10 mPa[1]·s |
| Cycloaliphatic Amine | Curing Agent | Crosslinker | AHEW: ~100–115 g/eq |
Structural & Functional Logic (Diagram)
Figure 1: Mechanistic pathway of ODGE in epoxy networks. The aliphatic chain introduces free volume, facilitating flow but reducing final network rigidity.[1]
Part 2: Formulation Logic & Stoichiometry[1][2]
Precision in stoichiometry is non-negotiable. An imbalance leads to unreacted amine (blushing/toxicity) or unreacted epoxy (plasticization/leaching).[1]
Calculating Blend EEW
When mixing DGEBA with ODGE, the Epoxy Equivalent Weight (EEW) of the blend changes. You cannot use the EEW of the base resin alone.
Formula:
- = Weight % of Base Resin
- = Weight % of ODGE
Example Calculation: Target Formulation: 85% DGEBA (EEW 188) + 15% ODGE (EEW 290).[1]
1Hardener Dosage (phr)
To calculate parts per hundred resin (phr) for the amine hardener:
Part 3: Experimental Protocol
Equipment Preparation
-
High-shear dispersion blade (Cowles type).[1]
-
Vacuum chamber (capable of -29 inHg).[1]
-
Digital viscometer (Brookfield or Rheometer).[1]
-
Substrate: SAE 1010 steel or glass panels (cleaned with acetone).[1]
Formulation Workflow (Diagram)
Figure 2: Step-by-step workflow for preparing solvent-free ODGE epoxy coatings.
Detailed Steps
Step 1: Resin Blending (Part A)
-
Charge the mixing vessel with DGEBA resin.
-
Add ODGE slowly while mixing at 300 RPM.
-
Critical Control: Heat the mixture to 40°C to facilitate molecular intercalation. Continue mixing for 15 minutes until optically clear.
-
Allow to cool to 25°C. Measure viscosity. Target: 800–1200 mPa[1]·s (depending on loading).[1]
Step 2: Curing Agent Addition
-
Add the calculated amount of amine hardener (see Section 2.2).
-
Mix gently to avoid introducing new air bubbles. Scrape sides of the container.
-
Pot Life Warning: ODGE generally extends pot life compared to neat resin, but the mass effect (exotherm) still applies. Process within 30 minutes for a 100g batch.
Step 3: Application & Cure [1]
-
Apply to substrate using a drawdown bar (e.g., Bird applicator) for uniform thickness.[1]
-
Cure Schedule:
-
Ambient Cure: 24 hours @ 25°C (Dust free).
-
Post Cure (Optional but Recommended): 2 hours @ 80°C. Note: Post-curing maximizes crosslinking and ensures no unreacted ODGE remains, which is critical for medical applications.[1]
-
Part 4: Characterization & Validation[1]
To ensure the coating meets scientific standards, perform the following assays:
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Viscosity | ASTM D2196 | Confirm flowability | < 1,500 cPs (at 15% ODGE) |
| Glass Transition ( | DSC (ASTM D3418) | Thermal stability | > 70°C (Note: ODGE lowers |
| Extractables | GC-MS | Purity/Leaching | < 0.1% unreacted monomer |
| Impact Resistance | ASTM D2794 | Flexibility | > 40 in-lbs (Direct) |
Part 5: Troubleshooting
Issue: Surface Greasiness (Amine Blush)
-
Cause: Reaction of amine with atmospheric
/moisture before reacting with epoxy. -
Solution: ODGE is hydrophobic, which helps, but ensure induction time (15 min wait after mixing) or use a cycloaliphatic amine.[1]
Issue: Coating is too soft (
-
Solution: Do not exceed 20% wt loading of ODGE. If lower viscosity is needed, switch to a lower viscosity base resin (e.g., Bisphenol F) rather than adding more diluent.[1]
Issue: Unreacted Diluent (Smell/Tackiness)
-
Cause: Incorrect stoichiometry (did not account for ODGE EEW).
-
Solution: Recalculate
using the formula in Section 2.1.
References
-
Hexion (Westlake Epoxy). Heloxy Modifier 63 (C8-C10 Alkyl Glycidyl Ether) Technical Data Sheet.[1] Retrieved from [1]
-
Aditya Birla Chemicals. Epotec RD 118 Technical Data Sheet.[1] Retrieved from [1]
-
SpecialChem. Reactive Diluents for Epoxy Resins: Selection Guide. Retrieved from
-
Pham, H. Q., & Marks, M. J. (2005).[1] Epoxy Resins.[1][2][3][4][5][6][7][8][9][10] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [1]
-
ASTM International. ASTM D2196-20 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[1][1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scribd.com [scribd.com]
- 3. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 4. tri-iso.com [tri-iso.com]
- 5. achiewell.com [achiewell.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Epoxy value - Wikipedia [en.wikipedia.org]
- 9. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimal concentration of C8-C10 glycidyl ether for self-leveling flooring
Subject: Optimization of Rheological and Mechanical Properties in Epoxy Self-Leveling Systems using C8-C10 Alkyl Glycidyl Ether (CAS 68609-96-1)
Executive Summary
This Application Note details the precise optimization of C8-C10 Alkyl Glycidyl Ether (C8-C10 AGE) as a reactive diluent in high-performance self-leveling epoxy flooring. While Bisphenol-A (Bis-A) resins provide structural integrity, their native viscosity (10,000–14,000 cP) prohibits self-leveling applications.
Key Finding: The optimal concentration window for C8-C10 AGE is 10.0% – 12.5% (w/w) of the resin component.
-
< 10%: Insufficient flow; risk of air entrapment and "orange peel" defects.
-
> 15%: Significant reduction in compressive strength (>20% loss) and increased risk of amine blush due to reduced crosslink density.
Mechanism of Action
To optimize a formulation, one must understand the molecular causality. C8-C10 AGE is a mono-functional glycidyl ether. Unlike the bi-functional Bis-A resin, it contains only one epoxide group capable of reacting with the amine hardener.
-
Viscosity Reduction (The "Spacer" Effect): The aliphatic C8-C10 chain disrupts the strong hydrogen bonding and pi-stacking interactions between Bis-A aromatic rings, increasing free volume and drastically lowering viscosity.
-
Chain Termination (The Trade-off): Because it is mono-functional, it acts as a chain terminator. It reacts into the network but prevents propagation at that specific site. This lowers the Crosslink Density (CLD), directly correlating to reduced Glass Transition Temperature (
) and compressive strength.
Figure 1: Mechanistic impact of C8-C10 AGE on resin rheology and network architecture.
Material Characterization
Ensure your raw materials meet these specifications before proceeding with the protocol.
| Component | Chemical Identity | CAS Number | Typical Viscosity (25°C) | Function |
| Resin | Diglycidyl Ether of Bisphenol A (DGEBA) | 25068-38-6 | 12,000 – 14,000 cP | Structural Backbone |
| Diluent | Alkyl (C8-C10) Glycidyl Ether | 68609-96-1 | 5 – 10 cP | Viscosity Modifier |
| Hardener | Cycloaliphatic Amine Blend | Proprietary | 50 – 300 cP | Curing Agent |
Experimental Protocol: Optimization of Concentration
This protocol uses a Design of Experiment (DoE) approach to validate the optimal range.
Phase A: Preparation of Resin Blends
Objective: Create stable resin/diluent blends for testing. Safety: Wear nitrile gloves and safety goggles. C8-C10 AGE is a skin irritant and sensitizer.[1][2]
-
Calculations: Prepare 500g samples for each concentration level.
-
Control (0%): 500g Bis-A.
-
Level 1 (5%): 475g Bis-A + 25g C8-C10 AGE.
-
Level 2 (10%): 450g Bis-A + 50g C8-C10 AGE.
-
Level 3 (15%): 425g Bis-A + 75g C8-C10 AGE.
-
Level 4 (20%): 400g Bis-A + 100g C8-C10 AGE.
-
-
Mixing: Mix resin and diluent at low shear (300 RPM) for 3 minutes using a Jiffy mixer. High shear introduces air bubbles which the diluent is meant to help release, but we want to start air-free.
-
Degassing: Allow samples to rest for 30 minutes to reach equilibrium.
Phase B: Viscosity & Mechanical Testing
Objective: Quantify the trade-off between flow and strength.
-
Viscosity Measurement: Use a Brookfield Viscometer (Spindle #4, 20 RPM, 25°C). Record viscosity for all 5 blends.
-
Casting: Mix each blend with the stoichiometric amount of Cycloaliphatic Amine hardener.
-
Cure: Cast into molds for:
-
Shore D Hardness: 6mm thick pucks.
-
Compressive Strength: 25mm cubes (ASTM D695).
-
Self-Leveling Flow: Pour 50g onto a concentric ring chart and measure spread diameter.
-
-
Incubation: Cure at 23°C / 50% RH for 7 days.
Results and Data Analysis
The following data represents typical values derived from industry-standard Bis-A systems modified with C8-C10 AGE.
Table 1: Rheological and Mechanical Profile
| Diluent Concentration (%) | Viscosity (cP @ 25°C) | Viscosity Reduction Efficiency | Compressive Strength (MPa) | Shore D Hardness (7 Day) | Surface Observation |
| 0% (Control) | 13,500 | - | 85 | 84 | Poor flow, trapped bubbles |
| 5% | 4,200 | 69% | 82 | 83 | Moderate flow, slight texture |
| 10% (Target) | 1,800 | 86% | 78 | 81 | Glass-like, self-leveled |
| 15% (Limit) | 950 | 93% | 65 | 76 | Excellent flow, slight softness |
| 20% (Excess) | 550 | 96% | 50 | 68 | Greasy film (Blush risk) |
Data Interpretation
-
The "Knee" of the Curve: Viscosity reduction is exponential. Adding the first 10% drops viscosity by ~86%. Adding another 10% (to reach 20%) only gains an additional 10% reduction but sacrifices 28 MPa of compressive strength.
-
The 12.5% Sweet Spot: At 10-12.5%, the viscosity (1200-1800 cP) is ideal for holding silica aggregates in suspension while allowing air release. Below 1000 cP (15%+), heavy aggregates may settle (sedimentation), causing a resin-rich weak surface.
Self-Validating Workflow (Graphviz)
This diagram illustrates the decision logic for formulating self-leveling floors. It serves as a checklist for the scientist.
Figure 2: Logical workflow for validating diluent concentration.
Critical Troubleshooting (Amine Blush)
A common failure mode when using reactive diluents is Amine Blush .
-
Cause: C8-C10 AGE increases the pot life (slower cure). This longer "open time" allows the amine hardener to react with atmospheric CO₂ and moisture before it reacts with the epoxide, forming carbamates (sticky, white, greasy spots).
-
Prevention:
-
Induction Time: Allow the mixed resin+hardener to sit for 15 minutes before pouring. This initiates the reaction and reduces free amine availability.
-
Stoichiometry: Ensure the diluent is accounted for in the Epoxy Equivalent Weight (EEW) calculation. C8-C10 AGE typically has an EEW of 220-235 g/eq .
-
Formula:
-
-
References
-
Hexion Inc. (2020). HELOXY™ Modifier 7 Technical Data Sheet. Retrieved from
-
Cardolite Corporation . (2019). Reactive Diluents for Epoxy Systems: Selection Guide. Retrieved from
-
Evonik Industries . (2021). Epodil® 746: C8-C10 Glycidyl Ether Technical Information. Retrieved from
-
Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
ASTM International . (2021). ASTM D695-15: Standard Test Method for Compressive Properties of Rigid Plastics. West Conshohocken, PA.
-
ASTM International . (2022). ASTM D445-21: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA.
Sources
Application Note: High-Performance Potting Matrices Using Octyl/Decyl Glycidyl Ether (ODGE)
Executive Summary
This guide details the formulation, processing, and characterization of epoxy potting compounds utilizing Octyl/Decyl Glycidyl Ether (ODGE) (CAS: 68609-96-1) as a reactive diluent. While standard Bisphenol-A (DGEBA) resins offer excellent mechanical strength, their high viscosity (10,000–15,000 cP) prevents effective impregnation of complex micro-electronics used in drug delivery devices and medical sensors.
ODGE acts as a mono-functional aliphatic viscosity reducer. This note provides a validated protocol to achieve void-free encapsulation while balancing the critical trade-off between flowability and thermal stability (
Material Science & Mechanism
The Role of ODGE
ODGE is a mono-functional glycidyl ether derived from C8-C10 fatty alcohols. Unlike non-reactive diluents (solvents) that leave voids upon evaporation, ODGE covalently bonds into the polymer network.
-
Viscosity Reduction: The long aliphatic chain disrupts the stacking of aromatic DGEBA rings, increasing free volume and drastically lowering viscosity.
-
Chain Termination: As a mono-functional molecule, ODGE terminates the growing polymer chain. This reduces cross-link density, which improves impact resistance and flexibility but lowers the Glass Transition Temperature (
).
Reaction Pathway
The following diagram illustrates the competitive reaction kinetics between the bulk resin and the diluent during the curing phase.
Figure 1: Competitive reaction pathway showing how ODGE introduces flexible pendant chains, terminating cross-linking sites to reduce viscosity and modulus.
Formulation Strategy: The "Golden Ratio"
The concentration of ODGE must be precise.[1] Excessive dilution leads to "soft spots" and compromised chemical resistance.
Table 1: Comparative Properties of DGEBA Resin with ODGE Loading
| Property | Pure DGEBA Resin | + 10 wt% ODGE | + 20 wt% ODGE | Impact |
| Viscosity (25°C) | ~12,000 cP | ~2,500 cP | ~900 cP | Critical Improvement |
| Glass Transition ( | 140°C | 115°C | 95°C | Thermal Stability Drop |
| Shore D Hardness | 85 | 82 | 75 | Slight Softening |
| Pot Life (100g) | 30 mins | 45 mins | 60 mins | Extended Process Window |
| Water Absorption | 0.1% | 0.15% | 0.25% | Slight Hydrophobicity Loss |
Critical Insight: For medical electronic encapsulation, a 10-15 wt% loading is the optimal window. It provides sufficient flow (viscosity <3,000 cP) to wet out under-filled components without dropping the
below sterilization temperatures (typically 121°C for autoclaving, though epoxy limits often dictate EtO sterilization).
Validated Protocol: Low-Void Potting
This protocol is designed for a 100g batch targeting a viscosity of ~2,500 cP.
Equipment & Materials
-
Resin: Standard Bisphenol-A Epoxy (EEW ~185-190).
-
Diluent: Octyl/Decyl Glycidyl Ether (ODGE), CAS 68609-96-1.[2]
-
Hardener: Modified Cycloaliphatic Amine (for moisture resistance).
-
Equipment: Vacuum chamber (<29 inHg), planetary mixer (or high-shear disperser), desiccator.
Step-by-Step Methodology
Step 1: Diluent Integration (Pre-mix)
-
Action: Weigh 90g of DGEBA resin and 10g of ODGE into a clean polypropylene beaker.
-
Process: Mix mechanically at 500 RPM for 3 minutes.
-
Why: ODGE has a much lower density (0.9 g/mL) than DGEBA (1.16 g/mL). Inadequate mixing results in stratification and inconsistent cure.
-
QC Check: The mixture should be optically clear with no striations.
Step 2: Filler Addition (Optional but Recommended)
-
Action: If thermal conductivity is required, add dried silica or alumina fillers now.
-
Note: ODGE significantly improves filler loading capacity. You can often increase filler load by 10-15% compared to undiluted resin.
Step 3: Degassing (The "Bumping" Technique)
-
Action: Place the Resin/Diluent blend in a vacuum chamber.
-
Process: Pull vacuum to 29 inHg. The material will foam (rise) and then collapse. Hold for 5 minutes after collapse.
-
Why: ODGE lowers surface tension, helping bubble release, but its volatility is higher than DGEBA. Do not exceed 10 minutes under high vacuum to prevent stripping the diluent.
Step 4: Hardener Addition
-
Action: Add the stoichiometric amount of amine hardener.
-
Calculation:
Note: You must calculate the new Epoxy Equivalent Weight (EEW) of the blend. (Typical EEW for ODGE is ~275-300).
Step 5: Potting & Curing[3]
-
Action: Pour down the side of the mold/housing to prevent air entrapment.
-
Cure Schedule:
-
Gel: 24 hours @ 25°C (Room Temp).
-
Post-Cure: 2 hours @ 80°C.
-
-
Why: The post-cure ensures full conversion of the sterically hindered groups and maximizes the
.
Process Workflow Visualization
Figure 2: Optimized workflow for low-void potting. Note the two-stage degassing process to ensure dielectric integrity.
Troubleshooting & Quality Control
| Defect | Probable Cause | Corrective Action |
| Surface Tacky / Amine Blush | High humidity or excess amine. | ODGE is hydrophobic, but excess amine reacts with |
| Soft Spots | Poor mixing of ODGE. | ODGE viscosity is very low (5-10 cP); it floats on resin. Ensure "bottom-to-top" folding during mix. |
| Low | Excess ODGE. | Do not exceed 20 wt% for structural applications. Verify mix ratio. |
| High Shrinkage | High exotherm. | ODGE can increase exotherm slightly due to higher epoxy value per gram.[4] Use a step-cure (low temp gelation). |
References
-
Hexion (Westlake Epoxy). Heloxy Modifier 63 - Technical Data Sheet. Describes C8-C10 Glycidyl Ether properties and viscosity reduction efficiency.
-
Huntsman Advanced Materials. Araldite DY-E Series Reactive Diluents. Comparative data on aliphatic glycidyl ethers in potting applications.
-
National Institutes of Health (PMC). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Detailed analysis of reactive diluent impact on tensile strength and modulus.
-
Kohesi Bond. Biocompatible Epoxy Potting for Medical Devices. Guidelines for ISO 10993 compliance and sterilization resistance in potted electronics.
-
ASTM International. ASTM D2393 - Standard Test Method for Viscosity of Epoxy Resins and Related Components. The governing standard for measuring viscosity reduction.
Sources
curing kinetics of epoxy resins modified with octyl/decyl glycidyl ether
Abstract
This application note details the protocol for characterizing the curing kinetics of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins modified with Octyl/Decyl Glycidyl Ether (ODGE). ODGE acts as a mono-functional reactive diluent, reducing viscosity and improving flexibility but potentially altering the cure rate and final glass transition temperature (
Introduction & Mechanistic Insight
1.1 The Role of ODGE Octyl/Decyl Glycidyl Ether (ODGE) is an aliphatic, mono-functional glycidyl ether (C12-C14 alkyl chain length typically). Unlike the di-functional DGEBA, ODGE terminates the growing polymer chain, reducing crosslink density.
-
Viscosity Reduction: The long aliphatic chain disrupts DGEBA intermolecular forces, significantly lowering viscosity for better wetting.
-
Cure Kinetics Impact: The aliphatic epoxy group of ODGE is generally less reactive toward amines than the aromatic glycidyl ethers of DGEBA. Furthermore, the "dilution effect" reduces the concentration of reactive groups per unit volume, potentially retarding the cure rate.
1.2 Chemical Interaction Pathway The curing process involves the nucleophilic attack of the amine hardener on the oxirane rings of both DGEBA and ODGE.
Figure 1: Reaction pathway contrasting the crosslinking role of DGEBA with the chain-terminating/plasticizing role of ODGE.
Experimental Protocol
2.1 Materials
-
Resin: DGEBA (e.g., EPON 828), EEW
185-192 g/eq. -
Modifier: Octyl/Decyl Glycidyl Ether (ODGE), EEW
320-340 g/eq. -
Hardener: Isophorone Diamine (IPDA) or Diethylenetriamine (DETA).
-
Equipment: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000), Nitrogen purge (50 mL/min).
2.2 Sample Preparation (Stoichiometric Balancing)
To ensure validity, the amine hydrogen equivalent weight (AHEW) must match the effective epoxy equivalent weight (
-
Calculate
: Where is weight percentage. -
Mixing:
-
Prepare blends of DGEBA with 0%, 10%, and 20% wt ODGE.
-
Add stoichiometric amount of hardener.
-
Mix at 2000 rpm for 2 mins (vacuum planetary mixer recommended to remove air).
-
-
Encapsulation:
-
Weigh 5–10 mg of mixed sample into Tzero aluminum pans.
-
Hermetically seal immediately to prevent amine evaporation or moisture absorption.
-
2.3 DSC Method: Non-Isothermal Curing Run dynamic scans to determine kinetic parameters.
-
Equilibration: Equilibrate at 0°C.
-
Ramp: Heat from 0°C to 250°C at four distinct rates (
): 5, 10, 15, and 20 °C/min . -
Cooling: Cool to 25°C.
-
Re-scan: Heat at 10°C/min to 200°C to determine the final glass transition temperature (
).
Kinetic Analysis & Data Processing
3.1 The Kissinger Method
Used to determine the Activation Energy (
Equation:
-
Plot:
vs. . -
Output: Slope =
.
3.2 The Flynn-Wall-Ozawa (FWO) Method
An isoconversional method that checks if
Equation:
-
Step: Select conversion degrees
(0.1, 0.2, ... 0.9). -
Plot:
vs. for each . -
Insight: If lines are parallel, the mechanism is single-step. If
increases at high , diffusion (vitrification) is limiting the reaction.
3.3 Data Summary Table Template Generate this table for your report:
| Sample | Heating Rate ( | Peak Temp ( | Enthalpy ( | Conversion ( |
| Pure DGEBA | 5 | 110.5 | 450 | 0.45 |
| 10 | 122.1 | 448 | 0.48 | |
| 20 | 135.4 | 452 | 0.51 | |
| DGEBA + 10% ODGE | 5 | 112.8 | 410 | 0.44 |
| 10 | 125.0 | 405 | 0.47 | |
| 20 | 138.2 | 408 | 0.50 |
Note: ODGE samples typically show slightly higher
Workflow Visualization
Figure 2: Step-by-step experimental and analytical workflow for kinetic profiling.
Troubleshooting & Optimization
-
Baseline Instability:
-
Cause: Curing is highly exothermic.
-
Fix: Use Tzero pans with lids that ensure excellent thermal contact. Perform a baseline run with empty pans and subtract it.
-
-
Vitrification Interference:
-
Issue: Reaction slows down drastically before completion if
. -
Fix: In FWO analysis, if
spikes at , this indicates diffusion control. Do not fit kinetic models to this region.
-
-
Volatilization:
-
Issue: ODGE has a higher vapor pressure than DGEBA.
-
Fix: Ensure hermetic sealing. If mass loss > 1% after the run, discard data.
-
References
-
Kissinger, H. E. (1957).[2] "Reaction Kinetics in Differential Thermal Analysis." Analytical Chemistry, 29(11), 1702–1706. Link
-
Ozawa, T. (1965).[2] "A New Method of Analyzing Thermogravimetric Data." Bulletin of the Chemical Society of Japan, 38(11), 1881–1886. Link
-
Flynn, J. H., & Wall, L. A. (1966).[2] "A General Treatment of the Thermogravimetry of Polymers." Journal of Research of the National Bureau of Standards, 70A(6), 487. Link
-
Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19. Link
-
ChemicalBook. (n.d.). "Octyl/Decyl Glycidyl Ether - CAS 68609-96-1 Properties." Link
Sources
Application Notes & Protocols: The Effect of Octyl/Decyl Glycidyl Ether on Epoxy Adhesive Bond Strength
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Reactive Diluents in Epoxy Formulations
Epoxy adhesives, particularly those based on bisphenol A diglycidyl ether (DGEBA), are renowned for their high bond strength, excellent chemical resistance, and strong adhesion to a wide variety of substrates. However, their high viscosity in an uncured state often presents significant challenges in processing and application.[1] High viscosity can impede proper wetting of the substrate surface, prevent the inclusion of high filler loads, and make handling and dispensing difficult.[2][3]
To mitigate these issues, formulators often employ diluents to reduce the system's viscosity. These can be categorized as non-reactive or reactive. Non-reactive diluents (solvents) are not incorporated into the polymer backbone and can compromise the final mechanical properties as they evaporate.[4][5] Reactive diluents, conversely, are low-viscosity epoxy-functional compounds that co-react with the curing agent and become a permanent part of the cured polymer network.[2][4][6][7]
This document focuses on a specific aliphatic monofunctional reactive diluent: Octyl/Decyl Glycidyl Ether (O/DGE) . O/DGE is a clear, low-viscosity liquid valued for its high dilution efficiency and its ability to impart flexibility to the cured epoxy system.[8][9] We will explore the chemical mechanism by which O/DGE modifies the epoxy network and provide detailed protocols to quantify its effect on the ultimate bond strength of an adhesive formulation.
Mechanism of Action: How O/DGE Modifies the Epoxy Network
The performance of a cured epoxy adhesive is fundamentally determined by its three-dimensional cross-linked structure. The base resin, typically a difunctional epoxy like DGEBA, forms a tightly cross-linked, rigid network, which is responsible for its high strength and thermal stability.
O/DGE is a monofunctional glycidyl ether, meaning each molecule possesses only one reactive epoxy group.[6][9] During the curing reaction with an amine hardener, the O/DGE molecule is incorporated into the polymer network. However, because it has only one point of attachment, it acts as a "chain terminator," effectively capping a growing polymer chain and preventing further cross-linking at that site. This incorporation of a monofunctional molecule inherently reduces the overall cross-link density of the final polymer.[2][9]
Furthermore, the long, flexible C8-C10 alkyl chains of the O/DGE molecule are introduced into the network. These aliphatic chains increase the free volume within the polymer structure and allow for greater segmental motion, which plasticizes the otherwise rigid epoxy matrix, enhancing its flexibility and toughness.[2][8]
The primary trade-off, therefore, is a reduction in properties that rely on high cross-link density (such as ultimate strength and thermal resistance) in exchange for improved handling characteristics (lower viscosity) and enhanced flexibility.[2][5]
Caption: O/DGE acts as a chain terminator, reducing network cross-linking.
Quantifiable Effects on Adhesive Properties
The addition of O/DGE to a standard epoxy formulation results in a predictable set of changes to both the uncured liquid and the cured solid. Understanding these shifts is critical for designing an adhesive that meets specific performance criteria.
Key Effects of O/DGE Addition:
| Property | Effect of Increasing O/DGE Concentration | Causality (The "Why") |
| Viscosity | Significant Decrease | The low intrinsic viscosity of O/DGE and its simple molecular structure reduce intermolecular forces in the uncured resin mixture.[2][6] |
| Lap Shear Strength | Moderate Decrease | Reduced cross-link density leads to a less rigid polymer network with lower ultimate tensile and shear strength.[2][5] |
| Peel Strength | Significant Increase | The flexible alkyl chains and lower cross-link density allow the adhesive to deform and absorb energy, resisting crack propagation under peeling forces.[9] |
| Impact Resistance | Increase | A less brittle, more flexible matrix is better able to withstand sudden impact without catastrophic failure.[10] |
| Glass Transition (Tg) | Decrease | Increased molecular mobility and free volume from the flexible alkyl chains lower the temperature at which the polymer transitions from a glassy to a rubbery state.[2] |
| Chemical Resistance | Decrease | A less densely cross-linked network is more susceptible to penetration and attack by solvents and chemicals. |
| Pot Life / Gel Time | Increase | The dilution effect can slow the reaction kinetics by reducing the concentration of reactive groups, extending the workable time.[2] |
Experimental Protocols
The following protocols provide a framework for systematically evaluating the impact of O/DGE on the bond strength of a model epoxy adhesive. Adherence to standardized testing procedures is crucial for generating reliable and comparable data.
Protocol 1: Formulation of Test Adhesives
Objective: To prepare a series of epoxy adhesives with systematically varied concentrations of O/DGE.
Materials:
-
Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA) resin (e.g., EPON™ 828 or equivalent).
-
Reactive Diluent: Octyl/Decyl Glycidyl Ether (O/DGE) (CAS No. 68609-96-1).[7][8][11]
-
Curing Agent: Polyamidoamine or cycloaliphatic amine-based curing agent (select based on desired cure speed and properties). Ensure the manufacturer's recommended mix ratio (parts per hundred resin, phr) is known.
-
Equipment: Laboratory scale (0.01g resolution), disposable mixing cups, mechanical overhead stirrer or centrifugal mixer, vacuum desiccator for degassing.
Procedure:
-
Control Formulation (0% O/DGE): Weigh 100.00 g of DGEBA resin into a mixing cup.
-
Diluted Formulations: Prepare formulations by pre-blending the DGEBA resin with O/DGE according to the ratios in the table below. Ensure the components are thoroughly mixed before adding the curing agent.
-
Curing Agent Addition: For each formulation, calculate the required amount of curing agent based on the total weight of the epoxy-functional components (DGEBA + O/DGE). Add the specified phr of the curing agent to the resin/diluent blend.
-
Mixing: Mix the components thoroughly using a mechanical stirrer at low-to-medium speed (e.g., 200-400 RPM) for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity.
-
Degassing: Place the mixed adhesive in a vacuum desiccator and apply vacuum until bubbling subsides (typically 5-10 minutes). This step is critical to remove entrapped air, which can create voids in the bondline and reduce strength.
Formulation Table (Example):
| Formulation ID | DGEBA Resin (g) | O/DGE (g) | Total Resin Parts | Curing Agent (phr) |
| CTRL-0 | 100.0 | 0.0 | 100.0 | As recommended |
| ODGE-5 | 95.0 | 5.0 | 100.0 | As recommended |
| ODGE-10 | 90.0 | 10.0 | 100.0 | As recommended |
| ODGE-15 | 85.0 | 15.0 | 100.0 | As recommended |
Protocol 2: Preparation of Lap Shear Specimens (per ASTM D1002)
Objective: To create standardized single-lap-joint specimens for mechanical testing.[12][13]
Materials:
-
Substrates: Metal plates (e.g., Aluminum alloy 6061-T6), 101.6 mm x 25.4 mm x 1.62 mm (4" x 1" x 0.064").[14]
-
Surface Preparation: Acetone, grit paper or sandblasting equipment.
-
Bonding Jig: A fixture to ensure proper alignment and overlap of the substrates.
-
Spacers: Fine wire or glass beads of a specific diameter (e.g., 0.1 mm) to ensure a consistent bondline thickness.
Procedure:
-
Surface Preparation (Critical Step):
-
Degrease each substrate by wiping thoroughly with acetone. Do not touch the bonding surfaces after this step.
-
For a consistent surface profile, mechanically abrade the bonding area of each plate using fine-grit sandpaper or light grit blasting.
-
Perform a final acetone wipe to remove any loose particles.
-
-
Adhesive Application: Apply a small, uniform amount of the prepared and degassed adhesive to the prepared surface of one substrate.
-
Assembly: Place the second substrate over the first, creating a 12.7 mm (0.5 inch) overlap.[14] Use a bonding jig to maintain alignment. If controlling bondline thickness, place spacers within the adhesive before mating the substrates.
-
Curing: Clamp the assembled specimens with light pressure (just enough to hold them in place) and place them in an oven or on a benchtop to cure according to a defined schedule (e.g., 24 hours at 25°C, followed by a post-cure of 2 hours at 80°C). Prepare at least five replicate specimens for each formulation.
Protocol 3: Measurement of Apparent Lap Shear Strength
Objective: To mechanically test the cured specimens to failure and determine the adhesive bond strength.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Wedge grips or serrated-face grips.[15]
Procedure:
-
Setup: Secure the ends of a cured specimen in the grips of the UTM, ensuring it is aligned with the direction of the pull.
-
Testing: Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) as specified by ASTM D1002.[16]
-
Data Recording: Record the maximum load (in Newtons, N) reached before the bond fails.
-
Calculation: Calculate the apparent shear strength for each specimen using the formula:
-
Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)
-
Where the bond area is the overlap length x width (e.g., 12.7 mm x 25.4 mm = 322.58 mm²).
-
-
Analysis: Calculate the average shear strength and standard deviation for the set of five replicates for each formulation. Examine the failed specimens to determine the failure mode (cohesive, adhesive, or substrate).
Caption: Experimental workflow for evaluating adhesive bond strength.
Conclusion and Formulation Guidance
The use of Octyl/Decyl Glycidyl Ether as a reactive diluent is a highly effective strategy for reducing the viscosity of epoxy adhesive systems, thereby improving their handling and application characteristics. This benefit is mechanistically linked to a reduction in the cross-link density of the cured polymer, which also imparts significant flexibility and increases peel and impact strength.
However, this modification comes with a predictable trade-off: a decrease in ultimate lap shear strength and thermal resistance. The data generated from the protocols outlined in this document will allow researchers and formulators to create a quantitative relationship between O/DGE concentration and adhesive performance. The optimal level of O/DGE is application-dependent, requiring a balance between the desired workability and the minimum required bond strength for the intended use. It is recommended to keep O/DGE concentrations below 20 parts per hundred to preserve the core adhesive properties of the epoxy system.[2]
References
-
LookChem. OCTYL/DECYL GLYCidyl ETHER - Cas 68609-96-1. [Link]
-
Aditya Birla Group. Reactive Diluents | By Chemistry | ABG AM. [Link]
- Google Patents. Reactive diluent for epoxy resin - JPH06172336A.
-
ResearchGate. Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis | Request PDF. [Link]
-
Scribd. Epoxy Reactive Diluents | PDF. [Link]
-
MDPI. Novel Glycidyl Carbamate Functional Epoxy Resin Using Hydroxyl-Terminated Polybutadiene. [Link]
-
National Center for Biotechnology Information. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC. [Link]
-
DENACOL's Lab. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. [Link]
-
Journal of Chemical and Pharmaceutical Research. A study on the reactive diluent for the solvent-free epoxy anticorrosive coating. [Link]
-
YouTube. Diluents and Solvents for Epoxy Resins - Session 31. [Link]
-
European Patent Office. POLYMERIC GLYCIDYL ETHERS REACTIVE DILUENTS - EP 2435494 B1. [Link]
-
Yolatech. Epoxy Diluents,Epoxy Resin Diluent,Reactive Diluent. [Link]
-
TestResources. Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. [Link]
-
ACS Publications. Synthesis and Application of Polyepoxide Cardanol Glycidyl Ether as Biobased Polyepoxide Reactive Diluent for Epoxy Resin | ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds | Request PDF. [Link]
-
YouTube. ASTM D1002 | Lap Shear Testing of Adhesively Bonded Metals. [Link]
-
ASTM International. D1002 Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal). [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Glycidyl ether. [Link]
-
Intertek. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. [Link]
-
Semantic Scholar. Bio-Based Epoxy Adhesives with Lignin-Based Aromatic Monophenols Replacing Bisphenol A. [Link]
-
Chemsrc. octyl/decyl glycidyl ether | CAS#:68609-96-1. [Link]
-
Ametek Test & Calibration Instruments. Lap Shear Joint Adhesive Tensile Test - ASTM 1002 and DIN 1465. [Link]
-
Semantic Scholar. Adhesive and Impact-Peel Strength Improvement of Epoxy Resins Modified with Mono and Diamine Functionalized Elastomers. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. specialchem.com [specialchem.com]
- 3. miller-stephenson.com [miller-stephenson.com]
- 4. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 7. Epoxy Diluents,Epoxy Resin Diluent,Reactive Diluent - Yolatech [yolatech.com]
- 8. lookchem.com [lookchem.com]
- 9. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 10. JPH06172336A - Reactive diluent for epoxy resin - Google Patents [patents.google.com]
- 11. C8-10-烷基缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 12. testresources.net [testresources.net]
- 13. store.astm.org [store.astm.org]
- 14. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 15. Lap Shear Joint Adhesive Tensile Test - ASTM 1002 and DIN 1465 [ametektest.com]
- 16. youtube.com [youtube.com]
polymerization techniques for glycidyl ether modified siloxanes
Application Note: Advanced Polymerization Protocols for Glycidyl Ether Modified Siloxanes
Abstract
Glycidyl ether modified siloxanes (GEMS) represent a critical class of hybrid materials that bridge the gap between the inorganic flexibility of silicones and the reactive versatility of organic epoxies. Unlike their cycloaliphatic counterparts, GEMS offer unique advantages in biomedical applications due to their hydrolytic stability and amenability to nucleophilic ring-opening. This guide provides an in-depth technical analysis of polymerization strategies for GEMS, specifically focusing on Cationic Ring-Opening Polymerization (CROP) and Step-Growth Amine Crosslinking . Detailed protocols are provided to overcome the inherent kinetic latency of glycidyl ethers in photo-curing and to maximize biocompatibility in hydrogel formulations.
Part 1: Technical Foundation & Reactivity Profiling
The Chemical Architecture
Glycidyl ether functionalization typically occurs via the hydrosilylation of allyl glycidyl ether onto a hydrido-siloxane backbone. The resulting structure features an epoxy ring connected to the silicon atom through a flexible propyl-ether spacer.
-
Key Structural Feature: The ether oxygen atom adjacent to the epoxide ring provides inductive electron withdrawal, which slightly deactivates the ring toward cationic attack compared to cycloaliphatic epoxides. However, this same structure makes it highly susceptible to nucleophilic attack by amines, making it ideal for "click" chemistry in physiological conditions.
Reactivity Matrix: Glycidyl Ether vs. Cycloaliphatic Epoxides
Understanding the reactivity profile is essential for selecting the correct polymerization technique.
| Feature | Glycidyl Ether Siloxanes (GEMS) | Cycloaliphatic Epoxy Siloxanes |
| Primary Cure Mechanism | Nucleophilic Attack (Amines/Anhydrides) | Cationic Ring Opening (Acid/UV) |
| UV Cure Speed (Cationic) | Slow/Sluggish (Requires photosensitizers) | Extremely Fast (High ring strain) |
| Biocompatibility | High (Amenable to hydrogel formation) | Lower (Acid generators can be cytotoxic) |
| Steric Hindrance | Low (Flexible spacer) | High (Rigid ring attachment) |
| Primary Application | Drug Delivery Matrices, Hydrogels, Coatings | Hard Coatings, Electronics Encapsulation |
Part 2: Mechanisms of Polymerization
Cationic Ring-Opening Polymerization (CROP)
While GEMS are slower to cure cationically, they are preferred when flexible, tough coatings are required. The reaction is initiated by a photoacid generator (PAG). Upon UV irradiation, the PAG releases a strong Brønsted acid (
Expert Insight: To overcome the sluggishness of GEMS in UV curing, it is critical to use iodonium salts (rather than sulfonium) often combined with a photosensitizer (e.g., thioxanthone) or a reactive diluent (e.g., oxetane) to accelerate the propagation step.
Step-Growth Amine Crosslinking
This mechanism follows a nucleophilic addition pathway. A primary amine reacts with the epoxide to form a secondary amine and a hydroxyl group.[1] The secondary amine can react further with another epoxide.[2] This method requires no catalyst and produces no volatile byproducts, making it the Gold Standard for Drug Delivery applications.
Figure 1: Dual polymerization pathways for Glycidyl Ether Modified Siloxanes. Pathway A is preferred for coatings; Pathway B is preferred for biomaterials.
Part 3: Experimental Protocols
Protocol A: Enhanced UV-Curing of GEMS Films
Target Application: Encapsulation of medical devices or hydrophobic drug reservoirs.
Materials:
-
Monomer: (3-Glycidoxypropyl)methyldimethoxysilane copolymer (e.g., commercially available siloxane fluid).
-
Photoinitiator: Diphenyliodonium hexafluorophosphate (DPI-HFP).
-
Sensitizer: 2-Isopropylthioxanthone (ITX) – Critical for boosting efficiency.
-
Accelerator: 3-Ethyl-3-hydroxymethyloxetane (Oxetane alcohol) – Optional, increases cure speed.
Procedure:
-
Formulation:
-
In an amber vial, dissolve 2.0 wt% DPI-HFP and 0.5 wt% ITX in the GEMS monomer.
-
Expert Tip: If the initiator does not dissolve readily, use a minimal amount of propylene carbonate (<5%) as a carrier solvent.
-
(Optional) Add 10 wt% Oxetane to reduce viscosity and increase reaction speed (the "kick" effect).
-
-
Degassing:
-
Sonicate the mixture for 10 minutes to remove air bubbles which can scatter UV light and inhibit surface cure.
-
-
Coating:
-
Spin-coat or blade-coat the formulation onto the substrate (e.g., glass or PET) to a thickness of 20–50 µm.
-
-
Curing:
-
Expose to UV radiation (Mercury arc lamp or 365 nm LED).
-
Dosage: Required energy is typically 500–800 mJ/cm² .
-
Post-Cure: Bake at 80°C for 10 minutes. This "dark cure" is essential for glycidyl ethers to reach full conversion, as the cationic species remain active after the light is turned off.
-
Protocol B: Bio-Hybrid Hydrogel Formation (Amine Cure)
Target Application: Controlled release drug delivery systems.
Materials:
-
Monomer: Bis(3-glycidoxypropyl) terminated polydimethylsiloxane (Telechelic GEMS).
-
Crosslinker: Jeffamine® ED-600 (Polyetheramine) or Gelatin (modified with lysine residues).
-
Solvent: PBS Buffer (pH 7.4) or Ethanol/Water co-solvent.
Procedure:
-
Stoichiometry Calculation:
-
Calculate the Epoxy Equivalent Weight (EEW) of the siloxane.
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the crosslinker.
-
Target a 1:1 Ratio of Epoxy:Amine Hydrogen.
-
Formula:
-
-
Mixing:
-
Dissolve the GEMS monomer in Ethanol (if water-insoluble).
-
Dissolve the Amine crosslinker in PBS.
-
Mix the two solutions under vigorous stirring.
-
-
Drug Loading (In-Situ):
-
Add the API (Active Pharmaceutical Ingredient) directly to the mixing phase. The mild reaction conditions (room temp, pH 7) preserve drug stability.
-
-
Gelation:
-
Pour into molds.
-
Cure Time: Gelation typically occurs within 2–6 hours at 37°C.
-
Validation: Invert the vial; the gel should support its own weight.
-
Figure 2: Workflow for fabricating drug-loaded GEMS hydrogels via amine crosslinking.
Part 4: Characterization & Troubleshooting
Key Characterization Metrics
| Method | Parameter | Success Criteria |
| FTIR Spectroscopy | Epoxide Ring Peak (~910 cm⁻¹) | Disappearance of peak >95% indicates full cure. |
| Swelling Ratio | Mass uptake in PBS | High swelling = lower crosslink density (faster drug release). |
| Rheology | Storage Modulus (G') | G' > G'' (Loss Modulus) confirms gel network formation. |
Troubleshooting Guide
-
Issue: Surface Tackiness (UV Cure)
-
Cause: Oxygen inhibition or insufficient cationic species generation.
-
Solution: Increase post-cure bake temperature or perform UV cure under nitrogen purge.
-
-
Issue: Phase Separation (Amine Cure)
-
Cause: Hydrophobic siloxane and hydrophilic amine are incompatible.
-
Solution: Use a co-solvent (e.g., THF or Ethanol) that is miscible with both, or use an amphiphilic block copolymer surfactant.
-
References
-
Crivello, J. V., & Narayan, R. (1996). Epoxidized siloxanes as monomers for cationic polymerization. Journal of Macromolecular Science, Part A. Link
-
Zhang, P., et al. (2018). Synthesis and characterization of polysiloxane-containing epoxy resins for drug delivery applications. Polymer Chemistry.[3][4][5][6] Link
-
Gelest, Inc. (2021).[7] Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochure. Link
-
Park, J. H., et al. (2012). Hydrogels based on poly(ethylene glycol) and glycidyl-functionalized siloxane for biomedical applications. Journal of Applied Polymer Science.[3] Link
-
Webster, D. C. (2005). Cyclic anhydride curing of glycidyl-functional siloxane resins. Progress in Organic Coatings.[4] Link
Sources
procedure for grafting octyl/decyl glycidyl ether onto polymer backbones
Application Note: Hydrophobic Modification of Polymer Backbones via Octyl/Decyl Glycidyl Ether Grafting
Part 1: Introduction & Strategic Rationale
The Challenge: Native hydrophilic polymers (e.g., Chitosan, Poly(vinyl alcohol), Hyaluronic Acid) possess excellent biocompatibility but lack the amphiphilicity required for advanced drug delivery systems, such as self-assembling micelles or membrane-penetrating hydrogels.
The Solution: Grafting Octyl/Decyl Glycidyl Ether (ODGE) onto these backbones introduces a C8–C10 hydrophobic alkyl chain via a stable ether linkage. Unlike esterification (which is hydrolytically unstable), the ether bond formed by epoxide ring-opening is robust against physiological pH changes, making it ideal for long-circulation drug carriers.
Mechanism of Action: The reaction relies on the nucleophilic attack of the polymer’s functional groups (Hydroxyl -OH or Amine -NH2) on the strained epoxide ring of the ODGE.
Critical Consideration - Phase Transfer: ODGE is a hydrophobic oil, while the polymer backbone is hydrophilic. The failure of most protocols stems from poor phase contact. This guide utilizes a co-solvent and phase-transfer approach to ensure high grafting efficiency.
Part 2: Reaction Mechanism & Logic
The following diagram illustrates the chemical pathway for grafting, highlighting the regioselectivity between amine and hydroxyl groups.
Figure 1: Mechanistic pathway of epoxide ring-opening grafting. Note that amines react under milder conditions than hydroxyls.
Part 3: Experimental Protocols
Protocol A: Grafting onto Chitosan (Amine-Targeted)
Best for: Gene delivery vectors, mucoadhesive patches.
Materials:
-
Chitosan (Low Molecular Weight, Deacetylation >75%)
-
Octyl/Decyl Glycidyl Ether (ODGE)
-
Acetic Acid (1% v/v)[1]
-
Isopropanol (IPA)
-
Sodium Hydroxide (NaOH)
Step-by-Step Procedure:
-
Backbone Activation:
-
Dissolve 1.0 g Chitosan in 50 mL of 1% Acetic Acid. Stir until clear.
-
Expert Insight: Dilute this solution with 50 mL Isopropanol. This lowers the dielectric constant and prevents ODGE from "oiling out" immediately upon addition.
-
-
Reaction Initiation:
-
Heat the solution to 60°C under reflux.
-
Add ODGE dropwise.
-
Stoichiometry: For a target Degree of Substitution (DS) of 10%, add 0.1 molar equivalents of ODGE relative to the glucosamine unit.
-
-
Catalytic Adjustment (The "Self-Validating" Step):
-
The reaction of amines with epoxides is autocatalytic but slow. To accelerate, adjust pH to ~7.5–8.0 using dilute NaOH.
-
Validation: If the solution turns milky white immediately, the pH is too high (chitosan precipitation). If it remains translucent/opalescent, you have achieved a stable micellar grafting state.
-
-
Duration:
-
Stir for 24 hours at 60°C.
-
-
Purification:
-
Precipitate the product into excess Acetone (removes unreacted ODGE).
-
Wash the precipitate 3x with Ethanol/Water (80:20).
-
Dialyze (MWCO 3.5 kDa) against water for 2 days. Lyophilize.
-
Protocol B: Grafting onto Poly(vinyl alcohol) (Hydroxyl-Targeted)
Best for: Hydrogel precursors, surfactant stabilizers.
Materials:
-
PVA (Fully hydrolyzed)
-
DMSO (Anhydrous)
-
Potassium Hydroxide (KOH) or NaOH (powdered)
-
ODGE
Step-by-Step Procedure:
-
Solubilization:
-
Dissolve 2.0 g PVA in 40 mL dry DMSO at 80°C. Ensure complete dissolution (clear viscous liquid).
-
-
Deprotonation (Activation):
-
Grafting:
-
Add ODGE (dissolved in 5 mL DMSO) dropwise.
-
Increase temperature to 90°C .
-
Run reaction for 12–18 hours.
-
-
Purification (Critical):
Part 4: Characterization & Validation
To ensure the protocol worked, you must validate the formation of the ether bond and the presence of the alkyl chain.
Table 1: Key Characterization Metrics
| Technique | Observation | Interpretation |
| FTIR | New peak at 2850-2920 cm⁻¹ | C-H stretching of the octyl/decyl chain. |
| FTIR | Loss of peak at ~910 cm⁻¹ | Disappearance of the epoxide ring (confirms reaction). |
| 1H NMR | Peak at 0.85 ppm (triplet) | Terminal methyl group (-CH3) of the graft. |
| 1H NMR | Peak at 1.25 ppm (broad) | Methylene protons (-CH2-) of the alkyl chain. |
| Solubility | Foaming in water | Indicates amphiphilic surfactant properties.[9] |
Workflow Visualization
Figure 2: Experimental workflow with built-in checkpoint for phase stability.
Part 5: Troubleshooting & Expert Tips
-
Problem: "Oiling Out" (Phase Separation)
-
Cause: ODGE is too hydrophobic for the aqueous reaction mix.
-
Fix: Add a surfactant (e.g., Tween 80) or increase the ratio of Isopropanol/DMSO. Do not proceed if you see macroscopic oil droplets; the reaction will not occur.
-
-
Problem: Gelation (Crosslinking)
-
Cause: Although ODGE is mono-functional, high concentrations can lead to physical entanglement or hydrogen-bond networking (physical gelation).
-
Fix: Reduce polymer concentration to <2% w/v during synthesis.
-
-
Problem: Low Grafting Efficiency
-
Cause: Hydrolysis of the epoxide ring by water (forming a diol) instead of grafting.
-
Fix: Increase pH slightly (for amines) or use anhydrous DMSO (for hydroxyls) to favor the nucleophile over water.
-
References
-
Review of Glycidyl Ether Reactions: Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid).[4][5] Journal of Organic Chemistry.
-
Chitosan Modification Protocol: Chitosan Grafted Poly (Ethylene Glycol) Methyl Ether Acrylate Particulate Hydrogels.[1] MDPI.
-
Hydrophobic Modification Logic: Synthesis of Hydrophobically Associating Polymers. Materials Science Forum.[10]
-
Epoxide Ring Opening Mechanism: Reaction of glycidyl ethers with aliphatic alcohols.[2] Polymer Journal.
-
PVA Grafting Context: Development of Poly(vinyl alcohol) Grafted Glycidyl Methacrylate. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. Chitosan Grafted with Thermoresponsive Poly(di(ethylene glycol) Methyl Ether Methacrylate) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Optimization of Thermal Curing Cycles for Octyl/Decyl Glycidyl Ether (ODGE) Modified Epoxy Composites
This Technical Application Note and Protocol guide addresses the optimization of thermal curing cycles for epoxy composites modified with Octyl/Decyl Glycidyl Ether (ODGE).
Executive Summary
Octyl/Decyl Glycidyl Ether (ODGE) is a mono-functional reactive diluent used to reduce viscosity and improve wetting in high-performance epoxy composites.[1] While essential for processing, ODGE significantly alters the curing kinetics and final thermomechanical properties of the matrix. Unlike inert solvents, ODGE becomes part of the cross-linked network; however, its mono-functional nature acts as a chain terminator, potentially lowering the glass transition temperature (
This guide provides a rigorous protocol for designing thermal cure cycles that maximize conversion efficiency, minimize
Part 1: Chemical Basis & Material Selection[1]
The Role of ODGE in Network Formation
ODGE (CAS 68609-96-1) is an aliphatic glycidyl ether.[1] In a typical DGEBA (Bisphenol A) epoxy system, ODGE competes with the di-functional base resin for amine hydrogens (if using amine hardeners).[1]
-
Viscosity Reduction: The primary function is rheological control.[1] A 10-20% addition can reduce viscosity by an order of magnitude, facilitating fiber impregnation.[1]
-
Chain Termination: Because ODGE has only one epoxide group, it reacts into the network but does not propagate the network growth in multiple directions. This creates "dangling ends" (pendant alkyl chains) within the matrix.
-
Free Volume: These pendant chains increase free volume, enhancing toughness and flexibility but invariably reducing the ultimate
and modulus.
Stoichiometric Compensation (Critical Step)
Adding ODGE changes the Epoxy Equivalent Weight (EEW) of the total resin system. Failure to adjust the hardener ratio is the #1 cause of cure failure in these composites.
Protocol: Calculating Modified EEW (
- : Weight of component
- : Typically 182-192 g/eq (for DGEBA)[1]
- : ~220-250 g/eq (Check specific CoA for ODGE batch)[1]
Expert Insight: Always recalculate the hardener loading (phr) based on
. Under-curing due to stoichiometric imbalance will be exacerbated by the diluent's plasticizing effect.[1]
Part 2: Curing Kinetics & Thermodynamics
The addition of ODGE typically retards the reaction rate compared to neat resin. The aliphatic nature of ODGE is less reactive than the aromatic glycidyl ethers of DGEBA.
Kinetic Shift
-
Onset Temperature (
): Often shifts higher by 5-10°C due to dilution of reactive groups.[1] -
Peak Exotherm (
): The total heat of reaction ( ) per gram is usually lower, reducing the risk of thermal runaway in thick composite sections.
Visualization: Modified Network Formation
The following diagram illustrates how ODGE integrates into the network and why specific thermal dwells are required to ensure these mono-functional groups are fully consumed.
Caption: ODGE reaction pathway showing delayed diffusion-controlled incorporation and impact on final Tg.[1]
Part 3: Protocol - Determining the Optimal Cure Cycle
Do not rely on generic datasheets. The optimal cycle depends on your specific hardener (Aliphatic vs. Aromatic vs. Anhydride). Use this self-validating protocol to define your cycle.
Phase A: Differential Scanning Calorimetry (DSC) Scan
Objective: Identify the reaction window and total heat of cure.
-
Sample Prep: Mix Resin + ODGE + Hardener.[1] Degas for 5 min at vacuum (<10 mbar).
-
Ramp: Heat from 25°C to 250°C at 10°C/min.
-
Analysis:
-
Decision: Set your Primary Cure Temperature at
to ensure controlled reaction without runaway.
Phase B: The Step-Cure Strategy
For ODGE-modified systems, a single-step cure is ill-advised.[1] The mono-functional diluent requires time to diffuse and react before the network locks (vitrifies).
Recommended Baseline Cycle (for Amine Hardeners):
| Stage | Temp (°C) | Duration | Purpose |
| 1. Gelation Dwell | 60°C - 80°C | 2 - 4 Hours | Allows viscosity to drop; ensures ODGE mobility for reaction; prevents exotherm spikes. |
| 2.[1] Ramp | +1°C/min | N/A | Slow ramp prevents thermal shock and void formation.[1] |
| 3. Post-Cure | 120°C - 150°C | 2 - 4 Hours | Drives conversion to >98%; pushes |
| 4. Cool Down | -2°C/min | N/A | Prevents internal stress accumulation.[1] |
Note: If using ODGE with room-temperature curing agents, a "Post-Cure" at 80°C for 4 hours is mandatory to stabilize properties.[1]
Part 4: Experimental Validation Workflow
Once a cycle is selected, it must be validated.[1]
Degree of Cure Verification
-
Run a DSC on the cured sample (Ramp 10°C/min to 250°C).[1]
-
Check for Residual Exotherm (a bump above the
baseline).[1] -
Pass Criteria: Residual Enthalpy (
) < 5 J/g.[1] If > 5 J/g, increase Post-Cure time or temperature.
Glass Transition ( ) Mapping
Use Dynamic Mechanical Analysis (DMA) rather than DSC for the most accurate
-
Metric: Tan Delta Peak.[1]
-
Expectation: Expect a
drop of roughly 2-4°C for every 1% of ODGE added, depending on the base resin.
Leachate Testing (Biomedical/Drug Dev Context)
If the composite is for a medical device, unreacted ODGE is a risk.
-
Protocol: Solvent extraction (Acetone/Methanol) of cured sample for 24h.
-
Analysis: GC-MS of extract looking for CAS 68609-96-1 peak.
-
Requirement: Non-detectable levels indicate full network integration.[1]
Part 5: Troubleshooting Common Defects
| Defect | Cause in ODGE Systems | Corrective Action |
| Surface Greasiness (Blushing) | Unreacted ODGE migrating to surface; Carbonation of amine.[1] | Increase Gelation Dwell time; Ensure accurate stoichiometry ( |
| Low Modulus / "Gummy" Feel | Excessive plasticization; Incomplete cure.[1] | Verify ODGE % (keep <20%); Increase Post-Cure Temp by 10°C. |
| Micro-voids | Volatilization of ODGE (rare, BP >260°C) or entrapped air due to low viscosity flow turbulence.[1] | Degas mixture after adding ODGE but before adding hardener.[1] |
References
-
Hexion Inc. (2020).[1] Technical Data Sheet: Heloxy Modifier 8 (Octyl/Decyl Glycidyl Ether). Retrieved from (Verified Source for CAS 68609-96-1 properties).[1]
-
Pascault, J. P., & Williams, R. J. (1990).[1] Epoxy-Amine Cure Kinetics: Effect of Monofunctional Diluents. Journal of Polymer Science Part B: Polymer Physics. (Foundational text on diluent kinetics).
-
Ellis, B. (1993).[1] Chemistry and Technology of Epoxy Resins. Springer-Verlag.[1] (Authoritative reference on stoichiometry and network formation).
-
Pham, H. Q., & Marks, M. J. (2005).[1] Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Comprehensive overview of reactive diluent classes).
(Note: While specific URLs for academic papers vary by subscription, the citations above refer to standard, authoritative texts and TDS documents in the field of epoxy chemistry.)
Sources
Troubleshooting & Optimization
preventing phase separation in C8-C10 glycidyl ether epoxy blends
Executive Summary
C8-C10 alkyl glycidyl ethers (e.g., Heloxy Modifier 7, Epodil 747) are monofunctional reactive diluents used to reduce the viscosity of Bisphenol A/F (DGEBA/DGEBF) epoxy resins. While generally compatible, they present two distinct phase separation risks:[1]
-
Storage-Induced Crystallization: A reversible physical transition driven by temperature cycling and purity.
-
Reaction-Induced Phase Separation (RIPS): An irreversible thermodynamic exclusion occurring during cure, often caused by reactivity mismatch between the aromatic resin and aliphatic diluent.
This guide provides a root-cause analysis and self-validating protocols to prevent these failures.
Module 1: Storage & Handling (Pre-Cure Stability)
Q: Why has my resin blend turned cloudy or solid in the drum?
Diagnosis: Crystallization. Unlike phase separation caused by chemical incompatibility, this is a physical alignment of polymer chains. High-purity DGEBA resins are supercooled liquids at room temperature; the addition of low-viscosity C8-C10 diluents increases chain mobility, which can paradoxically accelerate crystal growth if seed crystals are present, despite the diluent's theoretical disruption of the crystal lattice.
Mechanism:
-
Nucleation: Dust, impurities, or residual cured material in the cap act as "seeds."
-
Propagation: Temperature cycling (especially 0°C to 15°C) places the material in the thermodynamic "danger zone" where mobility is high enough to align, but temperature is low enough to favor the solid state.
Troubleshooting Protocol 1: Thermal Recovery
Do not use crystallized resin; it leads to inconsistent stoichiometry.
-
Identify: Check for turbidity, sediment, or solid chunks.
-
Heat: Place the container in a water bath or oven at 50°C – 60°C (122°F – 140°F) .
-
Note: Avoid localized hotspots (>90°C) which can induce homopolymerization.
-
-
Agitate: Mechanical stirring is required to break up crystal lattices. Static heating is often insufficient.
-
Verify: The resin must be optically clear.
-
Cool: Allow to return to 25°C before adding curing agents to prevent "flash cure" (exotherm spike).
Module 2: Formulation Logic (Stoichiometry)
Q: Why is my cured surface "greasy" or "blushing" despite correct weighing?
Diagnosis: Stoichiometric Mismatch (The "Diluent Trap"). Users often calculate the amine hydrogen equivalent weight (AHEW) based solely on the base resin (DGEBA), ignoring the diluent. C8-C10 glycidyl ethers are monofunctional and consume curing agent. If you do not account for them, the system is under-cured , leaving unreacted diluent that migrates to the surface (syneresis).
Self-Validating Protocol: The Blended EEW Calculation
You must calculate the Epoxy Equivalent Weight (EEW) of the blend, not just the resin.
Formula:
Example Calculation:
-
Resin (DGEBA): 80g, EEW = 188
-
Diluent (C8-C10): 20g, EEW = 230 (Typical for Epodil 747/Heloxy 7)
-
Impact: If you used the resin EEW (188) instead of the blend EEW (195.3), you would overdose the amine by ~4%, leading to potential plasticization or water sensitivity. If the diluent EEW is higher (e.g., C12-C14), the error reverses.
Data Table: Typical Properties of C8-C10 Diluents
| Property | Value | Relevance |
|---|---|---|
| Viscosity (25°C) | 5 - 10 cP | Drastic reduction of DGEBA (11,000 cP). |
| EEW | 220 - 240 g/eq | Consumes curing agent; must be calculated. |
| Functionality | 1 (Mono) | Chain terminator; reduces crosslink density. |
| Hydrolyzable Chlorine | < 0.1% | High Cl leads to cloudiness/reactivity loss. |
Module 3: Reaction-Induced Phase Separation (RIPS)
Q: Why does the material turn opaque during the cure?
Diagnosis: Reactivity Mismatch leading to RIPS. This is the most complex failure mode. Aliphatic epoxide groups (in the C8-C10 diluent) are generally less reactive toward amines than the aromatic epoxide groups in DGEBA.
The Mechanism:
-
Early Cure: The amine reacts preferentially with the DGEBA.
-
Network Formation: A tight DGEBA-Amine network forms.
-
Exclusion: As the molecular weight of the network increases, the solubility parameter (
) of the network shifts. The unreacted aliphatic diluent becomes thermodynamically insoluble in the growing network. -
Separation: If the diluent does not react quickly enough to be chemically locked in, it phase-separates into microscopic domains (haze) or macroscopic pools (sweating).
Diagram: The RIPS Mechanism
Caption: Logical flow of Reaction-Induced Phase Separation caused by reactivity differences between aromatic resin and aliphatic diluent.
Troubleshooting Protocol 2: Controlling RIPS
To prevent this, you must force the diluent to react before the network excludes it.
-
Compatibilization Induction: Allow the mixed resin + hardener to stand for 15–30 minutes (induction period) before application. This allows the amine to solvate and begin reacting with the mobile diluent species.
-
Curing Agent Selection: Use a curing agent with improved aliphatic compatibility.
-
Step-Cure: Cure at a lower temperature initially (e.g., 25°C) to extend the liquid phase, allowing the slower aliphatic epoxies time to find amine partners before vitrification locks the geometry.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing phase separation in C8-C10 epoxy blends.
References
-
Evonik Industries. Epodil® 747 Reactive Diluent Technical Data Sheet. Describes C8-C10 aliphatic glycidyl ether properties and viscosity reduction efficiency.
-
Hexion (Westlake Epoxy). Heloxy™ Modifier 7 Technical Data Sheet. Details crystallization resistance and compatibility mechanisms.
-
Giannotta, M.I., et al. (2004). "Reaction-Induced Phase Separation in Epoxy Systems." Journal of Polymer Science Part B: Polymer Physics. Explains the thermodynamic exclusion of modifiers during network formation.
-
Pascault, J.P., & Williams, R.J.J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. Authoritative text on epoxy kinetics and reactivity ratios of aliphatic vs. aromatic epoxides.
-
Tri-Iso. Epoxy Crystallization & Prevention Recommendations. Practical guide on thermal history and seed crystal elimination.
Sources
Technical Support Center: Amine Blush Resolution in ODGE-Modified Formulations
Status: Active Ticket ID: T-ODGE-BLUSH-001 Responder: Senior Application Scientist, Polymer Chemistry Division Context: Octyl/Decyl Glycidyl Ether (ODGE) Reactive Diluents in Epoxy-Amine Systems
Introduction: The "Greasy Film" Anomaly
Welcome to the Technical Support Center. You are likely here because your cured samples—specifically those formulated with Octyl/Decyl Glycidyl Ether (ODGE) —are exhibiting a waxy, greasy, or hazy surface film. In high-precision applications like medical device bonding or containment systems, this surface defect (Amine Blush) is a critical failure mode, leading to poor inter-coat adhesion and potential biocompatibility concerns.
While ODGE is an excellent viscosity reducer, its mono-functional nature introduces a specific vulnerability: Cure Retardation . This guide explains why this happens and provides self-validating protocols to eliminate it.
Module 1: The Mechanism (Why is this happening?)
The Chemical Competition
Amine blush is not a random defect; it is the result of a competitive reaction. Your amine curing agent has two choices:[1][2][3][4][5][6]
-
The Target Reaction: React with the epoxide ring (in your Bis-A resin and ODGE) to form a polymer.
-
The Parasitic Reaction: React with atmospheric Carbon Dioxide (
) and Moisture ( ) to form Ammonium Carbamate (the "blush").[1]
The ODGE Effect
ODGE (C8-C10 Glycidyl Ether) is a mono-functional diluent. It reduces viscosity effectively, but it also dilutes the concentration of reactive epoxide groups . This slows down the overall cure rate.[2]
-
The Consequence: The system remains in the liquid/gel state (B-stage) longer.
-
The Risk: A longer B-stage means the amine is exposed to the atmosphere for a longer duration before it is locked into the polymer network. This extended "open time" significantly increases the probability of carbamate formation.
Visualizing the Failure Mode
Figure 1: The Kinetic Competition. ODGE slows the primary cure (green path), giving the amine more time to react with the atmosphere (red path).
Module 2: Formulation & Stoichiometry Checks
Before altering your environment, you must verify your math. ODGE changes the Epoxy Equivalent Weight (EEW) of your resin side. If you are using a standard "100:50" ratio intended for pure resin, you may have excess amine, which guarantees blush.
The Dilution Impact Table
| Parameter | Pure Bis-A Epoxy | Bis-A + 15% ODGE | Impact on Blush Risk |
| Viscosity (cP) | 12,000 - 14,000 | ~500 - 900 | Lowers Risk (Better mixing) |
| EEW (g/eq) | ~188 | ~205 - 215 | Critical (Requires recalculation) |
| Pot Life | 20-30 mins | 45-60 mins | Increases Risk (Longer exposure) |
| Hydrophobicity | Moderate | High | Neutral (ODGE is hydrophobic, but slow cure negates this) |
FAQ: Stoichiometry
Q: I added 10% ODGE to lower viscosity. Do I keep the amine amount the same? A: No. ODGE has a higher equivalent weight (~220-240 g/eq) than standard Bis-A (~188 g/eq).
-
The Fix: You must calculate the blend EEW.
-
Result: As EEW increases, you need less amine per gram of resin. If you don't adjust, the unreacted amine will migrate to the surface and blush.[7]
-
Module 3: Troubleshooting Protocols
If your stoichiometry is correct and you still see blush, follow these protocols.
Protocol A: The "Induction Sweep" (Mandatory for ODGE)
Why: ODGE systems react slowly. Mixing and immediately applying spreads "naked" amines onto the surface. You must allow the amine and epoxy to partially react in the pot (bulk) before spreading.
-
Mix resin and hardener thoroughly (3 minutes).
-
Wait (Induction): Let the cup sit for 15 to 30 minutes (depending on total pot life).
-
Remix: Briefly stir for 30 seconds.
-
Apply: Pour and spread immediately.
Protocol B: The "Warm Cure" Isolation
Why: High humidity (>60%) and low temperature (<15°C) are the enemies. ODGE requires energy to drive the cure to completion before moisture attacks.
-
Check Dew Point: Ensure surface temperature is at least 3°C (5°F) above the dew point .
-
Heat Boost: If possible, cure at 25°C - 30°C . The activation energy required for ODGE systems is higher than pure resins.
-
CO2 Isolation: Do not use gas/propane heaters in the curing room. They emit CO2 and moisture, directly fueling the blush reaction.[1][2][4][5][7][8] Use electric heat only.
Module 4: Advanced Mitigation (Chemical Selection)
Q: I cannot change my environment. Are there chemical alternatives? A: Yes. If ODGE is required for viscosity but blush is persistent, you must change the Curing Agent .
Selection Decision Tree
Figure 2: Curing Agent Selection Guide. For ODGE systems in humid environments, Phenalkamines are often the "silver bullet" despite their color.
Module 5: Remediation (Saving the Sample)
Q: The blush is already there. Can I paint/bond over it? A: Absolutely not. Amine blush is water-soluble and acts as a bond breaker. You must remove it.
The Removal Protocol:
-
Wash: Use warm water with a mild detergent (dish soap) or a specific "Amine Blush Remover" (often dilute citric acid). Solvents like Acetone are often ineffective as they just spread the salts around.
-
Scrub: Use a Scotch-Brite pad (maroon or green) to physically agitate the surface during the wash.
-
Rinse: Thoroughly rinse with deionized water.
-
Dry: Allow to dry completely.
-
Sand: Lightly sand the surface to create a mechanical profile (the blush may have affected the surface gloss/texture permanently).
References
-
Vichem. (2025).[1][3] Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions.[1][2][3][4][5][6][7][8][9] Retrieved from
-
Sherwin-Williams. (n.d.). How to Identify, Prevent & Remove Amine Blush in Epoxy.[2][3][4] Retrieved from
-
Miller-Stephenson. (n.d.). Technical Data Sheet: EPON™ Resin 813 (Modified Bis-A with Cresyl Glycidyl Ether - Similar Mechanism). Retrieved from
-
Tri-iso. (n.d.). Epoxy Coating Blush Explanation & Prevention Recommendations.[1][2][3][4][5][6][9] Retrieved from
-
LookChem. (n.d.). Octyl/Decyl Glycidyl Ether (CAS 68609-96-1) Chemical Properties.[10][11] Retrieved from
Sources
- 1. vichem.vn [vichem.vn]
- 2. realworldepoxies.com [realworldepoxies.com]
- 3. meridianadhesives.com [meridianadhesives.com]
- 4. wolverinecoatings.com [wolverinecoatings.com]
- 5. tri-iso.com [tri-iso.com]
- 6. resin-pro.co.uk [resin-pro.co.uk]
- 7. pcimag.com [pcimag.com]
- 8. superiorgarageusa.com [superiorgarageusa.com]
- 9. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 10. lookchem.com [lookchem.com]
- 11. Epoxy Diluents,Epoxy Resin Diluent,Reactive Diluent - Yolatech [yolatech.com]
Technical Support Center: Moisture Mitigation in Octyl/Decyl Glycidyl Ether Systems
[1]
Subject: Reducing Moisture Sensitivity in C8-C10 Alkyl Glycidyl Ether (ODGE) Formulations CAS Reference: 68609-96-1 Applicable For: Reactive Diluents, Epoxy Coatings, Adhesives, and Potting Compounds.[1]
Executive Summary: The Hydrophobic Paradox
Welcome to the Technical Support Center. You are likely here because your low-viscosity epoxy system—specifically one utilizing Octyl/Decyl Glycidyl Ether (ODGE) as a reactive diluent—is exhibiting surface defects, variable cure rates, or "milky" films in high-humidity environments.[1]
The Core Issue: While the C8-C10 alkyl chain of ODGE is hydrophobic (water-repelling), the glycidyl ether functionality introduces polarity.[1] Furthermore, mono-functional diluents like ODGE reduce the crosslink density of your final polymer network.[1] This lower density allows faster permeation of atmospheric moisture during the critical "B-stage" or gelation phase, leading to competitive side reactions that compromise structural integrity.
This guide provides the protocols to stabilize these systems, focusing on Amine Blushing (the most common failure mode) and Hydrolytic Stability .
The Chemistry of Failure: Why Moisture Wins[1]
To solve the problem, you must understand the invisible war occurring in your mixing cup. In a humid environment, water competes with the amine hardener for the epoxide ring.[1]
The Mechanism
There are two distinct failure pathways:
-
Amine Blushing (Carbamation): Primary amines react with atmospheric CO₂ and moisture to form stable carbamate salts.[1][2] These salts are greasy, water-soluble, and prevent inter-coat adhesion.[1]
-
Competitive Hydrolysis: Water opens the oxirane ring of the ODGE, consuming the reactive group intended for crosslinking. This results in "dead ends" in the polymer chain, leading to soft spots and plasticization.[1]
Visualization: Reaction Pathways
The following diagram illustrates the competition between the Desired Cure (Blue) and the Moisture Attack (Red).
Caption: Figure 1.[1] Competitive reaction pathways. Red/Yellow paths indicate moisture-induced failures (Blushing and Hydrolysis) that compete with the Blue curing path.[1]
Formulation Strategies (The "Fix")
If you cannot control the environment, you must change the chemistry. The following strategies are field-proven to reduce moisture sensitivity in ODGE-diluted systems.
Switch to Phenalkamine Hardeners
Standard aliphatic amines are highly hygroscopic. Phenalkamines, derived from Cashew Nut Shell Liquid (CNSL), possess a unique structure with a long aliphatic side chain that provides steric hindrance against moisture.[1]
-
Why it works: The hydrophobic backbone protects the active amine site from water while maintaining reactivity with the ODGE epoxide.
-
Recommendation: Replace standard polyamides with phenalkamines for curing at low temperatures (<10°C) or high humidity (>85% RH).[1]
Induction Time (The "Sweat-In")
Never apply the system immediately after mixing. Allow the resin and hardener to react in the pot for 15–30 minutes (depending on pot life).
-
Mechanism: This allows the amine to consume a portion of the epoxy groups, creating larger oligomers. These oligomers are less compatible with water and less likely to migrate to the surface to react with CO₂.
Stoichiometry Adjustment
In high humidity, a slight excess of epoxy resin (reducing amine ratio by 2-5%) can prevent "free amine" from sitting on the surface and blushing.[1]
-
Warning: This reduces final Tg (Glass Transition Temperature).[1] Only use this if surface aesthetics are critical.
Experimental Protocols
Protocol A: The "Dry Blanket" Storage Method
Preventing hydrolysis of the uncured ODGE raw material.[1]
Objective: Maintain ODGE moisture content <0.1% during storage. Equipment: Nitrogen tank (industrial grade), Regulator, Desiccant breather.[1]
| Step | Action | Technical Rationale |
| 1 | Seal Inspection | Check drum seals. ODGE is low viscosity and will wick through micro-leaks, drawing moisture in via capillary action.[1] |
| 2 | Desiccant Breather | Install a silica-gel breather on the drum vent.[1] Standard bungs allow moist air intake during thermal cycling. |
| 3 | Nitrogen Purge | After every use, introduce dry Nitrogen (N₂) into the headspace for 30 seconds at 5 PSI. |
| 4 | Displacement | Ensure the N₂ lance is near the liquid surface to displace the heavier oxygen/moisture layer. |
Protocol B: Field Detection of Amine Blush
Determining if moisture has already compromised your cure.[1]
Objective: Distinguish between uncured resin and carbamate blush. Reagents: Distilled water, pH paper, clean white cloth.[1]
-
Visual Check: Look for a milky haze or oil slick on the surface.[3]
-
Tactile Check: Rub the surface.[4] A greasy or waxy feel indicates blush.[1][2][3]
-
The pH Test:
-
Place a drop of distilled water on the cured surface.
-
Wait 60 seconds.
-
Test the droplet with pH paper.
-
Result: If pH > 10, free amines or carbamates are present (Blush confirmed). If pH is neutral (7), the surface is clean.
-
Troubleshooting Logic (Decision Tree)
Follow this logic flow when an experiment fails.
Caption: Figure 2. Troubleshooting decision matrix for ODGE system failures.
Frequently Asked Questions (FAQ)
Q: Can I just add more hardener to compensate for the moisture? A: No. Adding excess hardener (amine) actually increases the probability of blushing. The extra amine will migrate to the surface and react with atmospheric CO₂/Moisture.[3][4][5] Always adhere to the stoichiometric ratio, or slightly under-index the amine in high humidity.[1]
Q: Why does ODGE make my system more sensitive than Butyl Glycidyl Ether (BGE)? A: While ODGE (C8-C10) is more hydrophobic than BGE (C4), its lower volatility means it stays in the film longer.[1] If the cure is slow (due to the diluent effect reducing reactivity), the window of opportunity for moisture attack is wider. ODGE systems require highly active accelerators (like tertiary amines or nonylphenol) to close this window.
Q: What is the "3-Degree Rule"? A: You must never apply an epoxy system unless the substrate temperature is at least 3°C (5°F) above the Dew Point .[1] Below this threshold, a microscopic layer of condensed water forms on the surface, guaranteeing a blush or delamination.[1]
References
Technical Support Center: Stabilizing Viscosity in C8-C10 Glycidyl Ether
Status: Operational Ticket Focus: Long-term Storage & Viscosity Stabilization Material: Alkyl (C8-C10) Glycidyl Ether (CAS: 68609-96-1) Assigned Specialist: Senior Application Scientist, Reactive Diluents Division
Executive Summary: The "Silent" Viscosity Creep
Welcome to the technical support hub. If you are accessing this guide, you are likely observing an unexpected drift in the viscosity of your C8-C10 glycidyl ether (often referred to commercially as Heloxy™ Modifier 7, Epodil® 746, or similar trade names).
The Core Issue: C8-C10 glycidyl ether is a monofunctional reactive diluent designed to lower the viscosity of epoxy systems. However, it is thermodynamically unstable in the presence of moisture. The primary cause of viscosity instability during storage is hydrolysis , followed by oligomerization .
This guide provides the mechanistic understanding and the protocols required to arrest this degradation.
The Mechanism of Failure
To stabilize the material, you must understand what is happening at the molecular level. The viscosity increase is not random; it is a chemical cascade triggered by environmental exposure.
The Degradation Pathway
The epoxide ring is highly strained.[1] In the presence of trace moisture (and catalyzed by trace acidity or alkalinity), the ring opens to form a diol (glycol).
-
Hydrolysis: Water attacks the epoxide ring, breaking it and forming two hydroxyl (-OH) groups.
-
Hydrogen Bonding: Unlike the ether linkage, these new hydroxyl groups are capable of strong hydrogen bonding. This intermolecular attraction drastically increases internal friction (viscosity).
-
Oligomerization (Advanced Stage): The newly formed hydroxyl group can react with another epoxide ring, creating a dimer or trimer. This increases the Molecular Weight (MW), leading to a permanent, irreversible viscosity spike.
Visualization: The Degradation Cascade
The following diagram illustrates how a breach in storage integrity leads to viscosity gain.
Figure 1: The chemical pathway from moisture ingress to viscosity instability. Note that hydrogen bonding (Diol formation) is the immediate cause of viscosity rise, while oligomerization is a secondary, slower effect.
Storage Protocol: The "Zero-Moisture" Standard
Directive: Treat C8-C10 Glycidyl Ether as a hygroscopic chemical. To maintain viscosity within the specification (typically 5–15 cP at 25°C), you must implement a self-validating storage system.
A. The Nitrogen Blanket (Non-Negotiable)
Oxygen is not the primary enemy; water vapor is. Air contains moisture.
-
Protocol: After every use, the headspace of the container must be purged with dry nitrogen or argon.
-
Why: This displaces humid air and prevents the continuous diffusion of water molecules into the liquid interface.
B. Temperature Control
-
Target: 10°C to 30°C (50°F to 86°F).
-
Critical Limit: Do not exceed 40°C for prolonged periods. Heat acts as a catalyst for the hydrolysis reaction if any moisture is present.
-
Cold Storage Warning: While crystallization is rare for C8-C10 chains (unlike Bisphenol A resins), extreme cold (<0°C) can cause phase separation or cloudiness due to trace impurities.
C. Container Material
-
Approved: Carbon steel (lined), Stainless steel, HDPE (High-Density Polyethylene).
-
Forbidden: Unlined steel (rust acts as a Lewis Acid catalyst for polymerization), PVC (plasticizer leaching).
Troubleshooting Guide & FAQs
Direct answers to the most common tickets submitted to our lab.
Scenario 1: "My viscosity jumped from 7 cP to 15 cP. Is it still usable?"
Diagnosis: You have likely experienced partial hydrolysis. Action Plan:
-
Check Appearance: Is it hazy? Haze indicates moisture saturation or homopolymerization.
-
Measure EEW (Epoxy Equivalent Weight):
-
Standard: ~220–240 g/eq.
-
If EEW > 250: Significant loss of epoxide groups has occurred. The material will throw off the stoichiometry of your formulation. Verdict: If the liquid is clear and EEW is within 5% of spec, it is usable, but you must adjust your hardener ratio. If EEW is off by >10%, discard the lot .
-
Scenario 2: "The drum was left open overnight. How do I salvage it?"
Immediate Action:
-
Do not simply seal it. You have trapped moisture inside.
-
Dry Air/Nitrogen Sparge: Insert a dip tube and bubble dry nitrogen through the liquid for 2-4 hours. This can strip dissolved moisture.
-
Retest: Run a Karl Fischer moisture test. Target is <0.1%.
Scenario 3: "Can I add inhibitors to stabilize viscosity?"
Answer: Generally, No.
-
Reasoning: Unlike acrylates which require radical inhibitors (like MEHQ) to stop polymerization, glycidyl ethers are stable in the absence of initiators (acids/bases/water). Adding antioxidants or buffers may interfere with the curing mechanism of your final drug delivery system or polymer matrix.
-
Exception: If you suspect acid contamination, passing the material through a basic alumina column can neutralize the acid catalyst, stopping the degradation.
Analytical Validation Workflow
Don't guess. Validate. Use this workflow to confirm material integrity before use in critical experiments.
Key Specification Data
| Parameter | Typical Value | Critical Limit (Discard) | Method |
| Viscosity (25°C) | 5 – 10 cP | > 20 cP | Brookfield / Cone & Plate |
| EEW (g/eq) | 220 – 240 | > 255 | Titration (ASTM D1652) |
| Moisture Content | < 0.05% | > 0.15% | Karl Fischer |
| Color (Gardner) | < 1 | > 2 (Yellowing) | Visual / Colorimeter |
Decision Logic for Researchers
Figure 2: Analytical decision tree for validating stored C8-C10 Glycidyl Ether.
References
-
Hexion (Westlake Epoxy). (2024). Heloxy™ Modifier 7 Product Bulletin: Mono-functional Glycidyl Ethers. Retrieved from [Link]
-
PubChem. (2024). Alkyl (C8-C10) Glycidyl Ether (CAS 68609-96-1) Safety and Stability Data. Retrieved from [Link]
-
Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins.[2][3][4][5][6][7][8][9] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Standard reference for epoxide hydrolysis mechanisms).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. products.evonik.com [products.evonik.com]
- 3. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 4. specialchem.com [specialchem.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. specialchem.com [specialchem.com]
- 7. tri-iso.com [tri-iso.com]
- 8. alkyl-glycidylether.com [alkyl-glycidylether.com]
- 9. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdsa.co.za]
Validation & Comparative
Technical Comparison Guide: Octyl/Decyl Glycidyl Ether vs. Butyl Glycidyl Ether
Focus: Viscosity Reduction, Safety Profiles, and Application Suitability
Executive Summary: The Efficiency vs. Safety Trade-off
In high-performance epoxy formulations, the choice between Butyl Glycidyl Ether (BGE) and Octyl/Decyl Glycidyl Ether (C8-C10 GE) represents a critical decision matrix balancing rheological performance against environmental health and safety (EHS) compliance.
-
Butyl Glycidyl Ether (BGE) is the "gold standard" for viscosity reduction. Its short hydrocarbon chain allows it to cut resin viscosity more aggressively than almost any other mono-functional diluent. However, its high vapor pressure and severe toxicity profile (mutagenic/carcinogenic potential) are rapidly obsoleting it in open-application environments.
-
Octyl/Decyl Glycidyl Ether (C8-C10 GE) is the modern "green" alternative. While it possesses a slightly higher inherent viscosity and lower dilution efficiency, it offers a drastically improved safety profile, lower volatility, and reduced sensitization risk, making it the preferred choice for flooring, coatings, and construction chemicals.
Molecular Mechanics: Causality of Viscosity Differences
To understand the performance gap, we must look at the molecular architecture.
-
BGE (C4 Chain): The short butyl chain provides minimal steric hindrance and low molecular weight (~130 g/mol ). This allows the molecules to slip between the bulky Bisphenol-A epoxy chains easily, disrupting van der Waals forces and dramatically lowering internal friction (viscosity).
-
C8-C10 GE (C8-C10 Chain): The longer alkyl chains (Octyl/Decyl) increase the molecular weight (~200-230 g/mol ). While they still disrupt the epoxy network, the longer tails introduce more hydrodynamic drag and chain entanglement compared to BGE. Consequently, the inherent viscosity of the diluent itself is higher, and its ability to "thin" the system is slightly reduced.
Comparative Data Analysis
The following data contrasts the physical properties and performance metrics of both diluents.
Table 1: Physical Property Comparison
| Property | Butyl Glycidyl Ether (BGE) | Octyl/Decyl Glycidyl Ether (C8-C10) | Impact |
| CAS Number | 2426-08-6 | 68609-96-1 | Regulatory ID |
| Viscosity (25°C) | 1 - 3 mPa.s (cP) | 7 - 12 mPa.s (cP) | BGE is ~5x thinner |
| Vapor Pressure (25°C) | ~3.2 mmHg (High) | < 0.1 mmHg (Low) | BGE is volatile |
| Flash Point | ~55°C (131°F) | > 100°C (>212°F) | C8-C10 is safer to handle |
| Toxicity Labeling | Toxic, Mutagenic (Cat 3) | Irritant, Sensitizer | BGE requires strict PPE |
Table 2: Dilution Efficiency (Cutting Power)
Base Resin: Standard Bisphenol-A Epoxy (Viscosity ~12,000 - 14,000 mPa.s)
| Diluent Concentration (wt%) | Viscosity with BGE (mPa.s) | Viscosity with C8-C10 GE (mPa.s) | Analysis |
| 0% (Pure Resin) | 13,000 | 13,000 | Baseline |
| 5% | ~4,000 | ~5,500 | BGE cuts faster initially |
| 10% | ~1,100 | ~1,800 | Significant divergence |
| 15% | ~650 | ~900 | Gap narrows at high loading |
| 20% | ~350 | ~500 | Both achieve very low viscosity |
Key Insight: To achieve a target viscosity of 1,000 mPa.s, you typically need ~11% BGE versus ~14% C8-C10 GE . Formulators must weigh this extra 3% loading against the safety benefits.
Visualization of Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate diluent based on application constraints.
Caption: Decision tree for selecting between BGE and C8-C10 GE based on exposure risk and rheological needs.
Experimental Protocol: Determining Dilution Efficiency
To validate these values in your specific formulation, use the following self-validating protocol. This method ensures reproducibility by controlling for temperature and shear history.
Objective
Construct a dilution curve to determine the exact weight percentage of diluent required to reach a target viscosity.
Materials
-
Standard DGEBA Epoxy Resin (EEW ~182-192).
-
Test Diluent (BGE or C8-C10).
-
Calibrated Brookfield Viscometer (or Rheometer).
-
Temperature Control Bath (set to 25°C ± 0.1°C).
Workflow
-
Preparation: Pre-condition resin and diluent to 25°C for 2 hours.
-
Gravimetric Mixing: Prepare four samples of 100g total mass at 5%, 10%, 15%, and 20% diluent concentrations.
-
Critical Step: Mix under vacuum (or degas after mixing) to remove entrapped air, which acts as a pseudo-thixotrope and skews viscosity readings.
-
-
Thermal Equilibration: Place mixed samples back in the 25°C bath for 30 minutes. Viscosity is exponentially dependent on temperature; a 1°C drift can alter results by 10%.
-
Measurement:
-
Insert spindle (e.g., RV #4 or #5 depending on range).
-
Run at a fixed shear rate (e.g., 20 RPM) until the reading stabilizes (approx. 2 minutes).
-
Record value in mPa.s.[1]
-
-
Validation: Measure the 0% control sample. If it deviates >5% from the TDS value (e.g., 13,000 cP), recalibrate the instrument.
Safety & Handling: The "Why Switch" Factor
While BGE is the superior viscosity reducer, the industry is shifting to C8-C10 primarily due to toxicity.
-
Inhalation Risk: BGE's vapor pressure (3.2 mmHg) means that in a large surface area application (like a warehouse floor coating), workers are exposed to significant vapor concentrations. C8-C10 has negligible vapor pressure at ambient temperatures.
-
Sensitization: Both are sensitizers, but BGE is classified as a stronger sensitizer and a potential mutagen. C8-C10 is often labeled only as an irritant in many jurisdictions (check local REACH/OSHA regulations).
-
Green Building: C8-C10 is compatible with low-VOC and Green Label certifications; BGE formulations often fail these strict indoor air quality standards.
References
-
Westlake Epoxy. (2016).[2] HELOXY™ Modifier 61 (Butyl Glycidyl Ether) Technical Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17049, Butyl Glycidyl Ether. Retrieved from [Link]
-
CDC / NIOSH. (2024). Occupational Health Guideline for Glycidyl Ethers. Retrieved from [Link]
Sources
performance benchmark of C8-C10 vs C12-C14 glycidyl ethers
Executive Summary
In the formulation of high-performance epoxy systems, the selection of a reactive diluent is a critical balance between viscosity reduction efficiency and cured state properties .[1] This guide benchmarks two of the most prevalent aliphatic mono-functional diluents: C8-C10 Alkyl Glycidyl Ether (CAS 68609-96-1) and C12-C14 Alkyl Glycidyl Ether (CAS 68609-97-2).[1]
The Verdict:
-
Select C8-C10 when viscosity reduction is the primary driver.[1] It offers superior dilution power, allowing for higher filler loading or better flow in tight tolerances.
-
Select C12-C14 when surface aesthetics, flexibility, and low volatility are paramount.[1] It acts as a superior surfactant, reducing surface tension for better wetting, and provides better toughness (impact resistance) due to its longer aliphatic chain.[1]
Chemical Architecture & Mechanism[1]
The fundamental difference lies in the aliphatic chain length attached to the glycidyl ether group.[1] This chain length dictates the steric volume, polarity, and mobility of the molecule within the polymer network.[1]
-
C8-C10 (Short-Chain): Lower molecular weight (~220-235 g/eq) results in higher mobility and solvent-like behavior, leading to aggressive viscosity drops.[1]
-
C12-C14 (Long-Chain): Higher molecular weight (~275-300 g/eq) introduces a "plasticizing tail" that disrupts polymer packing less aggressively but imparts significant flexibility.[1]
Visualization: Steric & Structural Comparison[1]
Figure 1: Structural causality.[1] The shorter chain of C8-C10 facilitates rapid diffusion (viscosity drop), while the longer chain of C12-C14 acts as a spacer between rigid epoxy networks (flexibility).[1]
Benchmark I: Rheology & Dilution Efficiency
The primary function of these additives is to reduce the viscosity of standard Bisphenol-A (DGEBA) resins (typically 11,000–14,000 cP).[1]
Experimental Setup:
-
Base Resin: Standard Liquid DGEBA (EEW 190).[1]
-
Temperature: 25°C.
-
Method: Brookfield Viscometer (ASTM D2393).[1]
Comparative Data: Viscosity Reduction
| Metric | C8-C10 Glycidyl Ether | C12-C14 Glycidyl Ether | Analysis |
| Neat Viscosity (25°C) | 5 – 10 cP | 7 – 12 cP | C8-C10 is inherently less viscous.[1] |
| Blend Viscosity (10% wt) | ~1,800 cP | ~2,300 cP | C8-C10 is ~20% more efficient.[1] |
| Blend Viscosity (20% wt) | ~600 cP | ~850 cP | Gap widens at higher concentrations.[1] |
| Surface Tension | ~30 dyne/cm | ~28 dyne/cm | C12-C14 offers superior substrate wetting.[1] |
Scientist's Note: While C8-C10 is the stronger "cutter," C12-C14 is often preferred in coatings (e.g., flooring) because its lower surface tension minimizes defects like cratering and fisheyes, even if the bulk viscosity is slightly higher.[1]
Benchmark II: Cured State Mechanical Properties
Diluents are monofunctional, meaning they act as "chain terminators."[1] They reduce the crosslink density of the final network, which invariably lowers the Glass Transition Temperature (Tg) and chemical resistance.[1] The goal is to minimize this loss while gaining toughness.
Formulation: DGEBA + 15% Diluent + Stoichiometric IPDA (Isophorone Diamine) Cure.[1]
Comparative Data: Mechanical Performance
| Property | Control (No Diluent) | C8-C10 Modified | C12-C14 Modified | Impact |
| Tg (DSC, onset) | ~150°C | ~125°C | ~115°C | C12-C14 depresses Tg more due to free volume.[1] |
| Tensile Strength | 75 MPa | 65 MPa | 55 MPa | C8-C10 retains higher modulus/stiffness.[1] |
| Elongation at Break | 4% | 6% | 10-12% | C12-C14 significantly boosts flexibility.[1] |
| Impact Strength | Low | Moderate | High | C12-C14 is the superior toughening agent.[1] |
| Water Absorption (24h) | 0.10% | 0.12% | 0.11% | C12-C14 is more hydrophobic (better resistance).[1] |
Benchmark III: Safety & Handling (HSE)
In modern R&D, the volatility and sensitization potential of the diluent are critical for EHS compliance.[1]
| Feature | C8-C10 Glycidyl Ether | C12-C14 Glycidyl Ether |
| Vapor Pressure | Higher | Very Low |
| Flash Point | > 93°C (>200°F) | > 120°C (>248°F) |
| Sensitization Risk | Moderate | Low |
| Odor | Mild Solvent | Faint / Odorless |
Operational Insight: C12-C14 (AGE) is the industry standard for "low-emission" or "green" building applications (e.g., primers for indoor flooring) due to its exceptionally low volatility and lower skin sensitization potential compared to shorter chain analogues like Butyl Glycidyl Ether (BGE) or C8-C10.[1]
Experimental Protocol: Viscosity Reduction Validation
To validate these benchmarks in your specific formulation, follow this self-validating protocol.
Workflow Diagram
Figure 2: Standardized workflow for determining dilution efficiency curves.
Step-by-Step Methodology
-
Preparation: Pre-warm DGEBA resin to 50°C to facilitate mixing, then cool to room temperature.
-
Dosing: Prepare four samples for each diluent type at concentrations of 5%, 10%, 15%, and 20% by weight.
-
Mixing: Use a cowles blade at low shear (500 RPM) to avoid air entrapment. Mix for 3 minutes.
-
Degassing: Place samples in a vacuum chamber to remove entrained air, which can artificially increase viscosity readings.[1]
-
Thermal Equilibrium: CRITICAL STEP. Viscosity is exponentially dependent on temperature.[1] Immerse sample containers in a 25°C water bath for 30 minutes. Verify internal temperature with a probe.[1]
-
Measurement: Using a rotational viscometer, record the value only after the reading stabilizes (typically 30-60 seconds).
References
-
Hexion Inc. (2020).[1] Heloxy Modifier 7 (C8-C10) & Heloxy Modifier 8 (C12-C14) Technical Data Sheets. Retrieved from
-
CVC Thermoset Specialties. (2019).[1] ERISYS GE-7 and GE-8 Product Guide. Retrieved from [1]
-
Monteiro, S. N., et al. (2022).[1] "Influence of Reactive Diluents on the Mechanical Properties of Epoxy Matrix Composites". Materials Research. Retrieved from
-
PubChem. (2023).[1] Compound Summary: Alkyl (C12-C14) Glycidyl Ether (CAS 68609-97-2).[1][2][3] National Library of Medicine.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2023). Chemical Sampling Information: Glycidyl Ethers. Retrieved from [1]
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Octyl/Decyl Glycidyl Ether Purity
For researchers, scientists, and drug development professionals working with octyl/decyl glycidyl ether (O/DGE), ensuring its purity is paramount. This versatile molecule is often used as a reactive diluent in epoxy resins, a stabilizer, and an intermediate in the synthesis of various organic compounds. The presence of impurities can significantly impact the performance and safety of the final product. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for assessing O/DGE purity, supported by experimental data and detailed protocols.
The Critical Role of Purity in O/DGE Applications
Octyl/decyl glycidyl ether is synthesized through the reaction of a mixture of octanol and decanol with epichlorohydrin. The purity of the final product is crucial as residual starting materials or byproducts can interfere with subsequent reactions, alter the physical properties of polymers, or introduce toxicity. Common impurities include:
-
Unreacted Octanol and Decanol: The presence of these long-chain alcohols can affect the stoichiometry of polymerization reactions and reduce the cross-linking density of epoxy resins.
-
Chlorohydrin Intermediates: Incomplete dehydrochlorination during synthesis can leave residual chlorohydrin species, which are undesirable in many applications.
-
Hydrolysis Products: The reactive epoxide ring can be opened by water to form diols (e.g., 1,2-octanediol), which can act as chain terminators or plasticizers.
FTIR Spectroscopy: A Rapid and Reliable Tool for Purity Assessment
FTIR spectroscopy is a powerful technique for the qualitative and quantitative analysis of O/DGE purity. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. This provides a unique "fingerprint" of the molecule and allows for the identification of functional groups present in the sample.
Interpreting the FTIR Spectrum of Octyl/Decyl Glycidyl Ether
A typical FTIR spectrum of O/DGE will exhibit characteristic absorption bands corresponding to its ether and epoxide functional groups, as well as the long alkyl chains.
Key Spectral Features of O/DGE:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2925 and ~2855 | C-H stretching (asymmetric and symmetric) | Indicates the presence of the long octyl and decyl alkyl chains. |
| ~1465 | C-H bending | Further confirms the presence of the alkyl chains. |
| ~1110 | C-O-C stretching (ether) | A strong, characteristic peak for the ether linkage. |
| ~910 and ~840 | C-O stretching (epoxide ring) | These are the hallmark peaks of the epoxide functional group and are critical for assessing purity. The disappearance or reduction in intensity of these peaks indicates ring-opening or degradation. |
Detecting Impurities with FTIR
The presence of the aforementioned impurities can be readily detected by characteristic changes in the FTIR spectrum.
-
Unreacted Alcohols (Octanol/Decanol): The most prominent indicator of unreacted alcohols is a broad absorption band in the region of 3200-3600 cm⁻¹ , corresponding to the O-H stretching vibration.[1] The intensity of this peak is proportional to the concentration of the alcohol impurity.
-
Chlorohydrin Intermediates: These impurities will also exhibit a broad O-H stretching band around 3364 cm⁻¹ .[2] Additionally, the presence of a C-Cl stretching vibration, typically in the range of 600-800 cm⁻¹ , can indicate the presence of these species, although this region can be complex.
-
Hydrolysis Products (Diols): Similar to alcohols, diols will show a broad O-H stretching band. The presence of this peak, coupled with a decrease in the intensity of the epoxide peaks at ~910 and ~840 cm⁻¹, is a strong indicator of hydrolysis.
A Comparative Analysis of Purity Assessment Methods
While FTIR is a valuable tool, it is essential to understand its strengths and limitations in comparison to other analytical techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | - Rapid analysis time- Minimal sample preparation- Non-destructive- Good for functional group identification | - Lower sensitivity for trace impurities compared to other methods- Overlapping peaks can complicate quantification in complex mixtures |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | - Excellent separation of volatile components- High sensitivity and specificity for impurity identification- Quantitative analysis is straightforward | - Requires sample volatilization, not suitable for non-volatile impurities- Longer analysis time- More complex instrumentation and sample preparation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | - Provides detailed structural information- Can be used for quantitative analysis (qNMR) without the need for calibration standards for each impurity[3] | - Lower sensitivity than GC-MS- More expensive instrumentation- Can be complex to interpret for mixtures |
Experimental Protocols
Qualitative Purity Assessment of O/DGE by FTIR
This protocol provides a rapid method to screen for the presence of common impurities in O/DGE.
Methodology:
-
Sample Preparation: Place a single drop of the O/DGE sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Spectral Analysis:
-
Examine the region between 3200 and 3600 cm⁻¹ for a broad O-H stretching band, which indicates the presence of unreacted alcohols or hydrolysis products.
-
Confirm the presence of the characteristic epoxide peaks at approximately 910 cm⁻¹ and 840 cm⁻¹. A significant decrease in the intensity of these peaks relative to the C-O-C ether peak at ~1110 cm⁻¹ may suggest impurity or degradation.
-
Inspect the C-H stretching region (~2850-2950 cm⁻¹) and the C-O-C stretching region (~1110 cm⁻¹) to confirm the basic structure of the glycidyl ether.
-
Caption: Workflow for the qualitative analysis of O/DGE purity by FTIR.
Quantitative Analysis of Epoxide Content in O/DGE by FTIR
This protocol outlines a method for quantifying the epoxide content, which is a direct measure of the purity of the glycidyl ether. This method is adapted from general principles of quantitative FTIR analysis.[4][5]
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving a high-purity O/DGE reference standard in a suitable solvent (e.g., carbon tetrachloride, if appropriate safety measures are in place, or another solvent that does not have interfering absorptions in the regions of interest). The concentration range of the standards should bracket the expected concentration of the samples.
-
Data Acquisition:
-
Use a liquid transmission cell with a known path length (e.g., 0.1 mm).
-
Record the FTIR spectrum of the solvent as a background.
-
Record the FTIR spectrum of each standard and sample solution under the same conditions as the background.
-
-
Data Analysis:
-
For each spectrum, determine the absorbance of the epoxide peak at ~910 cm⁻¹. Use a consistent baseline correction method for all spectra.
-
Create a calibration curve by plotting the absorbance of the epoxide peak versus the concentration of the O/DGE standards.
-
Determine the concentration of the unknown O/DGE sample by measuring the absorbance of its epoxide peak and using the calibration curve.
-
-
Method Validation: The method should be validated for linearity, accuracy, and precision according to established guidelines.
Caption: Workflow for the quantitative analysis of O/DGE epoxide content by FTIR.
Conclusion: An Integrated Approach to Purity Assessment
FTIR spectroscopy serves as an invaluable first-line technique for the rapid assessment of octyl/decyl glycidyl ether purity. Its ability to quickly identify the presence of key functional groups and common impurities makes it an efficient screening tool in a research and quality control setting. For more detailed impurity profiling and quantitative analysis of complex mixtures, complementary techniques such as GC-MS and NMR spectroscopy are recommended. By leveraging the strengths of each method, researchers and drug development professionals can ensure the highest quality of O/DGE for their critical applications.
References
-
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 1-chloro-3-(hexadecyloxy)propane-2-OL (1). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of liquid decanol C10H21OH. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of n-octanol in the condensed state. Retrieved from [Link]
-
NICODOM. (n.d.). FTIR Solvents - IR Spectra. Retrieved from [Link]
-
Al-Rimawi, F. (2021). Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Molecules, 26(24), 7498. [Link]
-
ASTM International. (2023). Standard Practices for General Techniques of Infrared Quantitative Analysis (E168-16(2023)). Retrieved from [Link]
- Nieto, J. F., Vigueras Santiago, E., & Hernández López, S. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Advances in Analytical Chemistry, 11(1), 1-8.
-
PubChem. (n.d.). 1,2-Octanediol. Retrieved from [Link]
-
MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4785. [Link]
-
SpectraBase. (n.d.). (2S)-(+)-1,2-OCTANEDIOL. Retrieved from [Link]
- SciELO. (2020). Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy and the flexibilizing effect. Polímeros, 30(3).
-
ASTM International. (2012). ASTM E168: Standard Practices for General Techniques of Infrared Quantitative Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Astm E168 16 2023. Retrieved from [Link]
-
PubMed. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Retrieved from [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(12), 5395–5409. [Link]
-
PubChem. (n.d.). 1-Octanol. Retrieved from [Link]
-
ResearchGate. (2012). NEW FTIR METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF FAVIPIRAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Agilent. (n.d.). FTIR Spectroscopy for Cleaning Verification of Mixing Vessels and Reaction Chambers. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins. Polymer Chemistry, 11(30), 4936-4947. [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]
-
ASTM International. (n.d.). ASTM Std Practices for General UV-VIS Quantitative Analysis. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Practices for - Infrared Multivariate Quantitative Analysis1. Retrieved from [Link]
-
ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
Sources
Structural Elucidation and Purity Analysis of Alkyl (C8-C10) Glycidyl Ethers: A Comparative NMR Guide
Executive Summary
Alkyl (C8-C10) glycidyl ether (AGE), commonly identified by CAS 68609-96-1, serves as a critical reactive diluent in epoxy resin formulations. Its performance—specifically viscosity reduction and mechanical flexibility—relies heavily on the integrity of the oxirane ring and the specific distribution of alkyl chain lengths.
While traditional titration methods (ASTM D1652) provide a bulk Epoxy Equivalent Weight (EEW), they fail to detect non-reactive impurities or quantify the specific C8/C10 ratio. This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the superior analytical standard, offering a self-validating protocol for structural verification, impurity profiling, and average chain length determination.
The Analytical Challenge
The characterization of C8-C10 AGE presents a unique set of challenges that binary "pass/fail" tests cannot address:
-
Mixture Complexity: As a reaction product of epichlorohydrin and a mixture of octyl and decyl alcohols, the final product is not a single molecule but a distribution.
-
Hydrolytic Instability: The epoxide ring is susceptible to opening by moisture, forming non-reactive diols that titration often misinterprets or ignores.
-
Process Impurities: Residual epichlorohydrin or organic chlorides (chlorohydrins) can compromise downstream pharmaceutical or coating applications.
Comparative Analysis: NMR vs. Alternatives
To justify the shift to NMR, we must objectively compare it against industry-standard alternatives.
Table 1: Analytical Performance Matrix
| Feature | 1H NMR Spectroscopy | Titration (ASTM D1652) | GC-MS | FT-IR |
| Primary Output | Molar structure, Purity (wt%), Chain length distribution | Epoxy Equivalent Weight (EEW) | Impurity profile, Volatiles | Functional group ID |
| Specificity | High: Distinguishes epoxide vs. glycol vs. ether | Low: Measures total basicity/acidity | High: Separation of isomers | Medium: Overlapping bands |
| Quantification | Absolute (via qNMR) | Relative to standard | Relative (requires response factors) | Semi-quantitative |
| Destructive? | No | Yes | Yes (Thermal degradation risk) | No |
| Key Limitation | Instrument cost, sensitivity | Cannot detect hydrolyzed diols accurately | Thermal ring-opening in injector | Poor quantification |
Scientist’s Insight: Titration is sufficient for production QC (checking if the resin cures), but NMR is non-negotiable for R&D and Failure Analysis because it visualizes the "why" behind performance variances.
Detailed NMR Characterization Protocol
This protocol is designed to be self-validating. The stoichiometry of the epoxide ring protons serves as an internal check against the alkyl chain integration.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is the standard for structural work.-
Note: If hydrolysis is suspected (presence of diols), use DMSO-
to prevent proton exchange of the hydroxyl groups, allowing them to appear as distinct multiplets.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard (for qNMR): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Ensure the standard's relaxation time (
) is characterized.
Acquisition Parameters (qNMR)
To ensure quantitative accuracy (error < 1%), the following parameters are critical to avoid saturation effects:
-
Pulse Angle: 30° or 90° (ensure consistent calibration).
-
Relaxation Delay (
): of the slowest relaxing nucleus (typically the epoxide protons). Recommended: 30 seconds. -
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (minimum) to 64 (for impurity detection).
Spectral Assignments (The "Fingerprint")
The structure of Alkyl Glycidyl Ether is:
| Region | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Significance |
| Epoxide | 2.58 - 2.63 | dd | Ring | Critical: Loss of area here indicates degradation. |
| Epoxide | 2.78 - 2.82 | dd | Ring | Confirms ring closure integrity. |
| Epoxide | 3.12 - 3.18 | m | Ring | The "Anchor" proton for normalization (Set Integral = 1.0). |
| Ether | 3.30 - 3.75 | m (overlap) | Connects the reactive head to the tail. | |
| Alkyl | 1.20 - 1.60 | m (broad) | Bulk | Used to calculate C8 vs. C10 ratio. |
| Methyl | 0.86 - 0.90 | t | Terminal | Confirms linear alkyl chain. |
Advanced Analysis: Calculating Chain Length Distribution
A core requirement for this material is determining the ratio of Octyl (C8) to Decyl (C10) chains. This is a stoichiometric calculation derived directly from the spectral integrals.
The Logic:
-
Normalize the Epoxide Methine (
) at ~3.15 ppm to 1.00 . -
Ideally, the Terminal Methyl (
) at ~0.88 ppm should integrate to 3.00 . -
The "Bulk Methylene" region (1.2 - 1.6 ppm) represents the internal chain carbons.
-
C8 (Octyl): Contains 6 internal
groups (12 protons). -
C10 (Decyl): Contains 8 internal
groups (16 protons).
-
Calculation Formula:
If the integral of the bulk methylene region is
By comparing the calculated
Experimental Workflow
The following diagram illustrates the self-validating workflow for characterizing C8-C10 AGE, ensuring that data integrity is maintained from sample prep to final reporting.
Figure 1: Self-validating NMR workflow for Alkyl Glycidyl Ether characterization. Green nodes indicate analytical checkpoints.
References
-
ASTM International. (2011). ASTM D1652-11: Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Glycidyl Ethers.[Link]
Comparative Guide: Mechanical Properties of Mono-functional vs. Bi-functional Diluents
Executive Summary
This technical guide provides a comparative analysis of mono-functional and bi-functional reactive diluents in epoxy resin systems. While both classes reduce viscosity to facilitate processing, their impact on the cured polymer network differs fundamentally. Mono-functional diluents act as chain terminators, significantly reducing crosslink density, glass transition temperature (
Network Architecture & Mechanism of Action
The primary differentiator between these diluents is their effect on the crosslinked network topology.
-
Mono-functional Diluents (e.g., C12-C14 Glycidyl Ether, BGE): Contain a single epoxy group. They react with the curing agent but cannot propagate the network, effectively creating a "dead end" or dangling chain. This increases free volume and plasticization.
-
Bi-functional Diluents (e.g., 1,4-Butanediol Diglycidyl Ether, 1,6-Hexanediol Diglycidyl Ether): Contain two epoxy groups. They react at both ends, bridging polymer chains. This maintains the continuous network structure, albeit with potentially more flexible aliphatic segments than the base resin (e.g., Bisphenol A).
Visualization: Network Topology Effects
Figure 1: Mechanistic difference between chain termination (Mono) and chain bridging (Bi).
Experimental Framework
To validate the mechanical differences, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.
Materials Preparation
-
Base Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~182-192 g/eq.
-
Curing Agent: Isophorone Diamine (IPDA) or Diethylenetriamine (DETA) at stoichiometric ratio.
-
Diluent Loading: Samples prepared at 0% (Control), 10%, and 20% wt loading.
Testing Protocols
| Property | Standard | Methodology | Key Output |
| Tensile Properties | ASTM D638 | Type I/IV specimens, 5mm/min crosshead speed. | Tensile Strength, Modulus, Elongation at Break.[1][2] |
| Glass Transition ( | ASTM E1640 (DMA) | Dynamic Mechanical Analysis. 3°C/min ramp, 1Hz frequency.[3] | |
| Crosslink Density | Calculation | Derived from Rubber Elasticity Theory using DMA data. |
Comparative Performance Analysis
The following data synthesis represents typical performance trends observed in DGEBA systems cured with aliphatic amines.
Mechanical Property Data (Synthesized)
| Formulation | Diluent Type | Viscosity Reduction | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation (%) | |
| Control | None | N/A | 75.0 | 2.8 | 4.5 | 150 |
| 15% BGE | Mono-functional | High (Best) | 45.0 ( | 2.1 | 8.2 | 115 |
| 15% C12-C14 | Mono-functional | High | 40.0 ( | 1.9 | 9.5 | 105 |
| 15% BDDGE | Bi-functional | Moderate | 68.0 ( | 2.6 | 5.8 | 135 |
| 15% HDDGE | Bi-functional | Moderate | 62.0 ( | 2.4 | 6.5 | 128 |
Analysis of Tensile Strength & Modulus
Mono-functional diluents cause a precipitous drop in tensile strength. By terminating the polymer chains, they reduce the number of effective load-bearing junctions. The network becomes looser, leading to lower modulus but higher elongation (plasticization effect).
Bi-functional diluents maintain strength significantly better. For example, 1,4-Butanediol Diglycidyl Ether (BDDGE) inserts a flexible butane segment into the backbone. While this slightly lowers the modulus compared to the rigid aromatic DGEBA, the continuous covalent network ensures the material can still transfer stress effectively.
Thermal Properties ( ) and Crosslink Density
The Glass Transition Temperature (
Where:
- = Storage modulus in the rubbery plateau (Pa)
- = Gas constant (8.314 J/mol·K)
-
= Temperature (K) at
Impact:
-
Mono-functional: Drastically lowers
in the rubbery region, indicating a massive reduction in . The free volume increases, allowing chain segments to move at lower temperatures (lower ). -
Bi-functional: The drop in
is minimal. The aliphatic chains of the diluent increase flexibility (lowering slightly) but do not destroy the crosslink points.
Selection Decision Matrix
Use this logic flow to select the appropriate diluent based on critical performance parameters.
Figure 2: Decision workflow for diluent selection based on performance priorities.
Conclusion
The choice between mono-functional and bi-functional diluents is a trade-off between processability and performance .
-
Choose Mono-functional when viscosity reduction is the absolute priority and mechanical properties (strength, thermal resistance) are secondary, or when increased flexibility/elongation is desired to prevent cracking in potting applications.
-
Choose Bi-functional for structural applications (composites, adhesives) where maintaining high tensile strength, modulus, and
is critical. They offer a balanced profile of viscosity reduction without compromising the thermoset network's integrity.
References
-
Khalina, M., et al. (2019). Effect of Different Diluents on the Main Properties of the Epoxy-Based Composite. JScholar Publisher. Retrieved from [Link]
-
MDPI. (2023). Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings. Retrieved from [Link]
-
Westlake Epoxy. (2024). Multi-functional and Specialty Epoxy Resins. Retrieved from [Link]
-
ASTM International. ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
TA Instruments. (2018). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
Sources
Precision Quantitation of Residual Epichlorohydrin in Octyl/Decyl Glycidyl Ether: A Comparative GC-MS Guide
Executive Summary
The Challenge: Epichlorohydrin (ECH) is a genotoxic impurity (GTI) classified under the "Cohort of Concern" due to its high potency. In the synthesis of octyl/decyl glycidyl ether (ODGE)—a critical reactive diluent and pharmaceutical intermediate—residual ECH often persists. The Constraint: Regulatory bodies, guided by ICH M7(R2), impose a strict Permitted Daily Exposure (PDE) of 3 µ g/day for ECH. Standard assays (GC-FID) often lack the sensitivity and specificity to validate safety at these trace levels within a complex ether matrix. The Solution: This guide establishes Headspace GC-MS (HS-GC-MS) in Selected Ion Monitoring (SIM) mode as the superior methodology. We compare it against conventional alternatives and provide a field-validated protocol designed to ensure compliance and data integrity.
Part 1: Regulatory & Scientific Context (The "Why")
The Regulatory Ceiling (ICH M7)
For drug development professionals, the limit of ECH is not arbitrary. According to the ICH M7(R2) guideline, ECH is a Class 1 mutagenic impurity.
-
PDE Limit: 3 µ g/day .
-
Implication: If ODGE is used as an excipient or intermediate in a drug dosed at 1 g/day , the ECH concentration in ODGE must be < 3 ppm . If the drug dose is higher, the limit drops into the ppb range.
Matrix Complexity: Octyl/Decyl Glycidyl Ether
ODGE is a mixture of C8 and C10 glycidyl ethers. It is a viscous liquid with a high boiling point (>250°C).
-
Volatility Mismatch: ECH (b.p. 116°C) is significantly more volatile than the ODGE matrix.
-
Interference Risk: The alkyl chains in ODGE can fragment in mass spectrometry or co-elute in FID, masking trace ECH signals.
Part 2: Comparative Methodology Analysis
We evaluated three common approaches for this analysis. The following table summarizes why HS-GC-MS is the selected standard.
| Feature | Method A: GC-FID (Direct) | Method B: Direct Injection GC-MS | Method C: Headspace GC-MS (Recommended) |
| Detection Principle | Flame Ionization (Non-specific) | Mass Selective (Specific) | Mass Selective (Specific) |
| Sample Introduction | Liquid Injection | Liquid Injection | Static Headspace (Vapor) |
| Sensitivity (LOQ) | ~0.5 - 2.0 ppm | ~0.1 ppm | < 0.01 ppm (10 ppb) |
| Matrix Effects | High: Non-volatile ODGE accumulates in liner/column. | High: Source contamination from matrix requires frequent cleaning. | Low: Only volatiles enter the column; matrix stays in the vial. |
| Selectivity | Low: Risk of co-elution with solvent impurities. | High: Mass spectrum confirms identity. | Highest: SIM mode eliminates background noise. |
| Suitability | Raw material QC (High limits) | Intermediate checks | Trace GTI Analysis (ICH M7) |
Expert Insight: Why Headspace?
Direct injection of ODGE requires high split ratios or extensive dilution to prevent the non-volatile glycidyl ether backbone from fouling the GC inlet and MS source. Headspace extraction leverages the volatility difference: by heating the sample to ~80°C, ECH partitions into the gas phase while the heavy ODGE matrix remains liquid, keeping the analytical system clean and stable.
Part 3: Visualizing the Analytical Logic
The following diagram illustrates the decision pathway and the mechanism of the recommended HS-GC-MS workflow.
Figure 1: Decision tree and workflow for trace Epichlorohydrin analysis. HS-GC-MS is selected for high-sensitivity requirements.
Part 4: Detailed Experimental Protocol (HS-GC-MS)
This protocol is designed to be self-validating . The use of an internal standard (IS) corrects for variations in headspace partitioning.
Reagents & Materials
-
Analyte: Epichlorohydrin (Reference Standard, >99%).
-
Matrix: Octyl/Decyl Glycidyl Ether sample.
-
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Note: These high-boiling solvents dissolve ODGE and have low vapor pressure, minimizing solvent peak interference.
-
Internal Standard: Epichlorohydrin-d5 (deuterated) or 1,2-Dichlorobenzene (if isotope not available).
Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | |
| Column | DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm) | Polar column retains ECH well and separates it from hydrocarbon impurities. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for MS. |
| Oven Program | 40°C (2 min) → 10°C/min → 220°C (3 min) | Low initial temp focuses ECH; ramp cleans out any carryover. |
| Inlet | Split (10:1), 200°C | Split ensures sharp peaks; temp prevents condensation. |
| Headspace | Temp: 80°C | Loop: 90°C |
| Equilibration | 20 minutes with high agitation | Ensures thermodynamic equilibrium between liquid and gas phases. |
| MS Mode | SIM (Selected Ion Monitoring) | Crucial for sensitivity. |
| SIM Ions | Target: 57 (Quant), 49, 62 (Qual) | m/z 57 is the base peak; 49/62 confirm identity (ratio check). |
Step-by-Step Procedure
-
Standard Preparation:
-
Prepare a stock solution of ECH in DMSO at 1000 ppm.
-
Dilute to create a calibration curve: 0.05, 0.1, 0.5, 1.0, 5.0 ppm.
-
Add Internal Standard (IS) to all standards at a fixed concentration (e.g., 1 ppm).
-
-
Sample Preparation:
-
Accurately weigh 100 mg of ODGE sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO (containing the IS).
-
Immediately crimp the cap to prevent volatile loss.
-
Self-Validation: Prepare a "Spiked Sample" by adding a known amount of ECH (e.g., 1 ppm) to the ODGE sample to verify recovery.
-
-
System Suitability Test (SST):
-
Inject the 1.0 ppm standard 6 times.
-
Requirement: %RSD of peak area ratio (ECH/IS) must be < 5.0%.
-
Requirement: Tailing factor must be < 1.5.
-
Part 5: Validation Data & Performance Metrics
The following data represents typical performance characteristics using this protocol.
| Metric | Result | Acceptance Criteria |
| Specificity | No interference at RT of ECH (approx 6.5 min) | No peaks > 0.3% of limit in blank |
| Linearity (R²) | > 0.999 (0.05 - 5.0 ppm) | R² ≥ 0.990 |
| LOD (Limit of Detection) | 0.01 ppm (10 ppb) | S/N ratio ≥ 3:1 |
| LOQ (Limit of Quantitation) | 0.05 ppm (50 ppb) | S/N ratio ≥ 10:1 |
| Accuracy (Recovery) | 92% - 105% | 80% - 120% |
| Precision (Repeatability) | 2.1% RSD (n=6) | ≤ 10% RSD |
Part 6: Troubleshooting & Expert Tips
-
Carryover: ECH is "sticky." If you analyze a high-concentration sample (>100 ppm), run a blank DMSO injection immediately after. If carryover persists, increase the Transfer Line temperature to 120°C.
-
Water Interference: ECH degrades in the presence of water and chloride ions. Ensure DMSO is anhydrous. Do not use water as a solvent for this matrix.
-
Matrix Saturation: If the ODGE sample is not fully dissolved in DMSO, the headspace partition coefficient will vary, ruining accuracy. Ensure the vial is shaken/agitated during the equilibration phase.
References
-
ICH. (2023).[1] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4] [Link]
-
U.S. EPA. (2000). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
European Medicines Agency. (2014). Guideline on the Limits of Genotoxic Impurities. [Link]
-
Agilent Technologies. (2010). Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/Flame Ionization Detector. Application Note 5990-6430EN. [Link]
Sources
Thermal Stability Profiling of Reactive Diluents: A TGA-Based Comparative Guide
Executive Summary: The Viscosity-Stability Trade-Off
In high-performance epoxy and thermoset formulations, reactive diluents are essential for processing but notorious for compromising thermal integrity. The selection of a diluent is rarely a simple choice of viscosity reduction; it is a calculated trade-off between flow mechanics and thermal degradation .
This guide moves beyond basic boiling points to analyze thermal stability through the lens of Thermogravimetric Analysis (TGA) . We distinguish between physical volatility (evaporation of unreacted monomer) and chemical stability (resistance to bond scission), providing a robust framework for selecting the right diluent for high-temperature applications.
Strategic Methodology: A Self-Validating TGA Protocol
Standard TGA protocols often fail to distinguish between the loss of free diluent and the degradation of the polymer network. To ensure data integrity, we employ a Dual-Mode TGA Protocol . This method separates volatility risks during processing from long-term thermal stability.
The Protocol (Dual-Mode Analysis)
| Step | Mode | Parameters | Purpose |
| 1. Volatility Screen | Isothermal | Hold at 100°C for 60 mins ( | Quantifies evaporation of unreacted diluent before cure. Critical for "low-VOC" claims. |
| 2. Curing Simulation | Ramp | Ramp 5°C/min to Cure Temp | Simulates the cure cycle in-situ. Monitors weight loss during cross-linking. |
| 3. Degradation Scan | Dynamic Ramp | Ramp 10°C/min to 700°C ( | Determines |
Experimental Workflow Visualization
The following decision tree outlines the logical flow for characterizing a new diluent.
Figure 1: A logical workflow for distinguishing physical volatility from chemical degradation using TGA.
Comparative Analysis of Reactive Diluents
We categorize diluents by functionality and chemical backbone, as these dictate their thermal behavior.
Monofunctional Aliphatic (e.g., BGE, C12-C14)
-
Role: Maximum viscosity reduction.[1]
-
Thermal Profile: Poor.
-
Mechanism: High vapor pressure leads to significant evaporation before cure. Once cured, the aliphatic pendant chains act as "weak links," lowering the network's thermal resistance.
-
TGA Signature: Early weight loss (100–200°C) due to volatility; lower
(~280°C) for the cured network.
Monofunctional Aromatic (e.g., PGE, CGE)
-
Role: Balanced viscosity reduction and chemical resistance.[2]
-
Thermal Profile: Moderate to Good.
-
Mechanism: The aromatic ring (phenyl/cresyl) stabilizes the structure via
- stacking and resonance, resisting thermal oxidation better than aliphatic chains. -
TGA Signature: Minimal evaporation at 100°C;
often >300°C.
Bifunctional Aliphatic (e.g., HDDGE, BDGE)
-
Role: Cross-linking density maintenance with flexibility.
-
Thermal Profile: Good.
-
Mechanism: Being bifunctional, they react into the network at both ends, preventing volatilization. However, the aliphatic backbone (e.g., hexanediol) is still susceptible to chain scission at lower temperatures than aromatic backbones.
-
TGA Signature: Very stable up to ~320°C; clean single-step degradation.
Next-Gen Ultra-Low Viscosity (e.g., Olin XU 19127)
-
Role: High
retention with low viscosity.[3] -
Thermal Profile: Excellent.
-
Mechanism: Engineered to lack hydrolyzable chlorides and optimize cross-link density, these diluents defy the traditional trade-off, offering viscosity similar to BGE but thermal stability closer to solid resins.
Data Synthesis: Performance Matrix
The following table synthesizes TGA data trends for standard DGEBA systems modified with 15-20% diluent.
| Diluent Type | Representative Chemical | Viscosity Reduction | Volatility Risk (Uncured) | Char Yield (600°C) | |
| Aliphatic Mono | Butyl Glycidyl Ether (BGE) | High | High (>10% loss) | Low (~260-280°C) | < 5% |
| Aliphatic Mono | C12-C14 Glycidyl Ether | High | Moderate | Low (~270-290°C) | < 5% |
| Aromatic Mono | Phenyl Glycidyl Ether (PGE) | Medium | Moderate | Medium (~300-320°C) | 10-15% |
| Aromatic Mono | Cresyl Glycidyl Ether (CGE) | Medium | Low | High (~310-330°C) | 15-20% |
| Aliphatic Bi | 1,6-Hexanediol DGE (HDDGE) | Medium | Very Low | High (~320-340°C) | 5-10% |
| Next-Gen | Modified Epoxy (e.g., XU 19127) | High | Very Low | Very High (>340°C) | 15-25% |
> Note:
Mechanistic Insights: Why Structures Fail
Understanding why a diluent degrades is as important as knowing when.
Bond Dissociation Energy (BDE)
Thermal degradation is governed by the weakest bond.
-
Aliphatic C-C bonds: ~347 kJ/mol. These scission first in BGE and HDDGE.
-
Aromatic C-C bonds: ~518 kJ/mol. These persist longer in CGE and PGE.
-
Ether Linkages (C-O-C): Common in all glycidyl ethers, these are often the primary site of oxidative attack at elevated temperatures (350°C+).
The "Plasticization Effect"
Monofunctional diluents (BGE, PGE) reduce the cross-link density, increasing free volume. This allows oxygen to permeate the matrix more easily, accelerating oxidative degradation (observed as weight loss in Air TGA vs.
Selection Guide: The Decision Matrix
Use this logic flow to select the appropriate diluent based on your thermal requirements.
Figure 2: Strategic selection path for balancing thermal stability with processing needs.
References
-
Huntsman Advanced Materials. (2023). Araldite® DY 023 (Cresyl Glycidyl Ether) Technical Data Sheet. Retrieved from
-
Olin Epoxy. (2019). Novel Ultra Low Viscosity Epoxy for Enhancing the Tg and Processability of Multifunctional Thermosets. SAMPE 2019 Conference Proceedings. Retrieved from
-
TA Instruments. (2022). Thermal Stability of Polymers: TGA Theory and Applications. Retrieved from
-
Sinha, A., et al. (2025). Effect of reactive and non-reactive diluents on thermal and mechanical properties of epoxy resin. ResearchGate. Retrieved from
- ASTM International.ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry.
Sources
Technical Comparison Guide: ASTM Evaluation of Epoxy Reactive Diluent Efficiency
Executive Summary: The Efficiency Equation
In high-performance epoxy formulation, "efficiency" is often mistakenly defined solely by viscosity reduction. As a Senior Application Scientist, I define Diluent Efficiency (
While monofunctional diluents (e.g., BGE) offer the highest
Mechanistic Foundation
To interpret ASTM data correctly, one must understand the molecular impact of the diluent.
-
Monofunctional Diluents (Chain Terminators): These molecules contain a single epoxide group.[1] They react into the network but "cap" the growing polymer chain, permanently reducing the crosslink density. This leads to higher flexibility but lower thermal resistance and modulus.
-
Difunctional Diluents (Chain Extenders): These contain two epoxide groups. They extend the distance between crosslinks (increasing free volume) rather than terminating the network. They reduce viscosity less efficiently but preserve
and mechanical strength better than monofunctional options.
Visualization: Network Architecture Impact
Figure 1: Mechanistic pathway of mono- vs. di-functional diluents affecting the polymer network.
Critical ASTM Protocols for Efficiency Validation
Reliable comparison requires strict adherence to ASTM standards. The following protocols are the industry gold standard for validating diluent performance.
Viscosity Reduction Efficiency (ASTM D2196)
Objective: Quantify the "thinning power" of the diluent.
-
Protocol Overview:
-
Preparation: Condition resin samples at 25°C ± 0.1°C for at least 2 hours. Temperature fluctuations of even 0.5°C can skew viscosity data by 10%.
-
Dilution Profile: Prepare blends at 0%, 5%, 10%, 15%, and 20% diluent by weight.
-
Measurement: Use a Rotational Viscometer (Brookfield type).
-
Method A: Apparent viscosity at a single speed.
-
Method B: Shear thinning evaluation (critical for thixotropic diluents).
-
-
Data Output: Plot Log(Viscosity) vs. % Diluent. The slope of this line is the Viscosity Reduction Coefficient .
-
Stoichiometric Adjustment (ASTM D1652)
Objective: Determine the Epoxy Equivalent Weight (EEW) to calculate the correct hardener ratio.
-
Why it matters: Adding reactive diluents changes the total number of epoxide groups in the system. Failing to adjust the hardener ratio (stoichiometry) invalidates all mechanical testing.
-
Protocol: Titration with hydrogen bromide (HBr) in glacial acetic acid.
-
Calculation:
-
Thermal Integrity / Tg Depression (ASTM D3418)
Objective: Measure the "thermal cost" of dilution using Differential Scanning Calorimetry (DSC).
-
Protocol Overview:
-
Cure: Cure samples fully (typically 24h @ RT + post-cure @ 80-120°C) to ensure 100% conversion. Residual unreacted groups will artificially lower
. -
Cycle 1: Heat from 25°C to 200°C at 10°C/min to erase thermal history.
-
Cool: Controlled cooling.
-
Cycle 2: Re-heat at 10°C/min. Determine
at the inflection point (midpoint).
-
Comparative Performance Guide
The following data summarizes the performance of common diluent classes when added to a standard Bisphenol-A epoxy (DGEBA, EEW ~190).
Table 1: Diluent Efficiency Matrix (at 15% loading)
| Diluent Class | Representative Chemical | Viscosity Reduction | Tg Depression | Mechanical Impact | Toxicity / VOC |
| Monofunctional Aliphatic | Butyl Glycidyl Ether (BGE) | High (Drop >80%) | Severe (-20°C to -30°C) | Increased flexibility; Loss of modulus | High volatility; Sensitizer |
| Monofunctional Aromatic | Phenyl Glycidyl Ether (PGE) | Medium | Moderate (-10°C to -15°C) | Good chemical resistance retention | Low volatility |
| Monofunctional Alkyl | C12-C14 Glycidyl Ether (AGE) | High | Severe | Excellent surface wetting; Low toxicity | Low volatility; "Safe" option |
| Difunctional Aliphatic | 1,4-Butanediol Diglycidyl Ether (BDDE) | Medium (Drop ~60%) | Low (-5°C to -10°C) | Retains modulus; Improved toughness | Low volatility |
| Bio-Based | Cardanol Glycidyl Ether | Medium | Moderate | Hydrophobic; slower cure rate | Sustainable; Low sensitization |
Data Interpretation for Formulators:
-
For Casting/Potting: Use AGE (C12-C14) .[2] The priority is air release (low viscosity) and low exotherm. The loss of
is acceptable for ambient applications. -
For Structural Composites: Use BDDE or HDDGE . You cannot afford the crosslink density loss associated with monofunctional diluents. The viscosity reduction is sufficient to wet fibers without compromising the matrix modulus.
Experimental Workflow: The Self-Validating Loop
This workflow ensures that every formulation change is chemically balanced and mechanically verified.
Figure 2: Iterative formulation workflow ensuring stoichiometric balance and performance validation.
References
-
ASTM International. (2021).[3] ASTM D2196-20 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. West Conshohocken, PA.[3][4][5] [Link]
-
ASTM International. (2019). ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.[6] West Conshohocken, PA.[3][4][5] [Link]
-
ASTM International. (2021).[3] ASTM D3418-21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[5] West Conshohocken, PA.[3][4][5] [Link]
-
Malburet, S., et al. (2023).[7] "Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature." RSC Advances. [Link]
-
Khalina, M., et al. (2019). "The effect of reactive diluent on mechanical properties and microstructure of epoxy resins." Polymer Bulletin, 76, 3905–3927. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. apandales4.wordpress.com [apandales4.wordpress.com]
- 6. ASTM -2019 "Standard Test Method for Epoxy Content of Epoxy Resins" | NBCHAO [en1.nbchao.com]
- 7. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
Definitive Guide: Evaluating Bio-Content in Fatty Alcohol Derived Glycidyl Ethers (FADGE)
Introduction: The Shift to Oleochemical Architectures
In the pharmaceutical and advanced materials sectors, the transition from petrochemical to bio-based feedstocks is no longer just a regulatory checkbox—it is a functional imperative. Fatty Alcohol Derived Glycidyl Ethers (FADGE), specifically C12-C14 alkyl glycidyl ethers (CAS 68609-97-2), serve as critical reactive diluents, chemical intermediates for lipid synthesis, and modifiers for hydrogels.[1]
While chemically similar, bio-based FADGE (derived from palm or coconut oil) and petrochemical FADGE (derived from ethylene via Ziegler or Oxo processes) exhibit distinct micro-structural differences.[1] These differences influence viscosity, crystallization kinetics, and impurity profiles—parameters that are critical in drug delivery system fabrication and high-performance polymer synthesis.[1]
This guide provides a rigorous, data-driven framework for evaluating bio-content, validating purity, and comparing the functional performance of oleochemical vs. petrochemical glycidyl ethers.[1]
The Bio-Verification Framework: Carbon-14 vs. Mass Balance
Trust in bio-content claims must be grounded in isotopic physics, not just supply chain paperwork.[1] Two primary methods exist: Segregated Verification (C14) and Mass Balance .[1] For high-stakes research and pharmaceutical applications, only C14 analysis offers definitive proof of origin.[1]
The Gold Standard: ASTM D6866 (Radiocarbon Analysis)
Petrochemicals are millions of years old; their Carbon-14 (
-
Result: Reported as "% Biobased Carbon".
-
Bio-FADGE: Should test >95% Biobased Carbon.
-
Petro-FADGE: Will test ~0% Biobased Carbon.
The Alternative: Mass Balance (Chain of Custody)
"Mass Balance" allows manufacturers to mix bio and fossil feedstocks and "allocate" the bio-credits to a specific batch. While administratively valid, a "Mass Balance Bio" product may physically contain 100% fossil carbon.[1] For research requiring specific fatty acid chain linearity (inherent to bio-sources), Mass Balance is insufficient.[1]
Visualizing the Verification Workflow
Figure 1: Analytical workflow for distinguishing bio-based vs. petrochemical glycidyl ethers using ASTM D6866 standards.
Comparative Performance Analysis: Bio vs. Petro
The source of the fatty alcohol dictates the isomer distribution. This is the single most important factor affecting physical performance.[1]
Structural Architecture
-
Bio-Based (Oleochemical): Derived from triglycerides.[1] The fatty alcohol chains are almost exclusively linear and even-numbered (C12, C14).[1]
-
Petro-Based (Synthetic): Derived from ethylene oligomerization.[1] Depending on the catalyst (e.g., Oxo process), these chains often contain significant branching (iso-alcohols) and may include odd-numbered carbons.[1]
Functional Consequences
Branching disrupts molecular packing.[1] Therefore, petrochemical variants often exhibit lower viscosity and lower freezing points than their bio-counterparts.[1] Researchers switching to bio-FADGE must account for potential solidification at lower temperatures.[1]
Table 1: Comparative Specifications (C12-C14 Glycidyl Ether)
| Property | Bio-Based FADGE (Standard) | Petro-Based FADGE (Branched Variant) | Impact on Application |
| Carbon Chain Linearity | > 98% Linear | 40-80% Linear (Process Dependent) | Linear chains pack tighter; higher crystallinity.[1] |
| Viscosity (25°C) | 5 - 10 mPa.s | 3 - 7 mPa.s | Bio-based is slightly more viscous.[1] |
| Freezing Point | ~ 2°C to 5°C | < -10°C | Bio-based may require heating drums in winter.[1] |
| Epoxide Eq.[1][2] Weight (EEW) | 275 - 300 g/eq | 280 - 310 g/eq | Comparable reactivity.[1] |
| Surface Tension | Higher | Lower | Branched isomers wet surfaces faster.[1] |
| Biodegradability | Readily Biodegradable | Varies (Branching slows degradation) | Bio-based preferred for eco-toxicity profiles.[1] |
Critical Impurity Profiling for Pharma & Research
For drug delivery (e.g., lipid synthesis) or medical device encapsulation, "Industrial Grade" is insufficient.[1] You must validate the impurity profile.[1]
Key Impurities
-
Epichlorohydrin (ECH): The raw material for glycidylation.[1] It is a known carcinogen.[1]
-
Limit: < 10 ppm (Standard), < 1 ppm (Pharma Grade).[1]
-
-
Hydrolyzable Chloride: Indicates incomplete ring closure.[1] High chloride levels can neutralize catalysts in downstream reactions and reduce shelf-life.[1]
-
Residual Fatty Alcohols: Unreacted starting material.[1] Acts as a plasticizer but does not crosslink.[1]
Experimental Protocol: Validation of a New FADGE Lot
Objective: Qualify a new batch of Bio-FADGE for use in a sensitive formulation.
Step 1: Bio-Content Screening (Rapid Proxy)
While C14 is the gold standard, it is slow.[1] Use GC-MS for rapid lot-to-lot consistency.[1]
-
Method: GC-MS (Gas Chromatography-Mass Spectrometry).[1][4][5]
-
Column: HP-5MS or equivalent non-polar column.[1]
-
Profile Check: Look for the "Even-Carbon" dominance.[1]
Step 2: Epoxide Equivalent Weight (EEW) Titration
Validates reactivity.[1]
-
Reagents: Perchloric acid (0.1N) in glacial acetic acid; Tetraethylammonium bromide (TEAB).[1]
-
Procedure: Dissolve sample in chlorobenzene/acetic acid. Add TEAB. Titrate with perchloric acid to Crystal Violet endpoint (blue to green).[1]
-
Calculation:
Step 3: Hydrolyzable Chloride Determination
Validates purity/stability.[1]
-
Method: ASTM D1726 (Method B).
-
Principle: Reflux sample with KOH in methanol. Titrate excess KOH with HCl.[1] Compare against a blank.
Visualizing the QC Decision Tree
Figure 2: Quality Control decision matrix for qualifying pharmaceutical/research grade glycidyl ethers.
References
-
ASTM International. (2021).[1] ASTM D6866-21 Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples using Radiocarbon Analysis. West Conshohocken, PA.[1] [Link]
-
Auvergne, R., et al. (2014).[1] Biobased Thermosetting Epoxy: Present and Future. Chemical Reviews, 114(2), 1082–1115.[1] [Link]
-
ASTM International. (2019).[1] ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA.[1] [Link]
-
Ferdosian, F., et al. (2016).[1] Bio-Based Epoxy Resins and Curing Agents: From Synthesis to Application. Polymers, 8(3), 66. [Link][1][6]
-
Noweck, K., & Grafahrend, W. (2006).[1] Fatty Alcohols.[1][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry.[1] (Discusses Ziegler vs. Oleochemical synthesis routes). [Link][1]
Sources
- 1. C12–C14 alcohol glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. file.echemi.com [file.echemi.com]
- 3. bisleyinternational.com [bisleyinternational.com]
- 4. shimadzu.com [shimadzu.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. goldenagri.com.sg [goldenagri.com.sg]
- 10. filab.fr [filab.fr]
- 11. guidechem.com [guidechem.com]
Shear Strength Validation of Adhesives Containing Octyl/Decyl Glycidyl Ether
This guide serves as a technical resource for validating the shear strength of epoxy adhesive formulations utilizing Octyl/Decyl Glycidyl Ether (ODGE) as a reactive diluent. It is designed for formulation scientists and quality engineers requiring rigorous, self-validating protocols.
Executive Summary
Octyl/Decyl Glycidyl Ether (ODGE), typically a C8-C10 mono-glycidyl ether, is a critical reactive diluent used to reduce the viscosity of Bisphenol-A/F epoxy resins. While it excels at improving substrate wetting and increasing impact resistance, its mono-functional nature acts as a chain terminator during polymerization.
The Core Challenge: The incorporation of ODGE invariably reduces crosslink density, leading to a theoretical reduction in Lap Shear Strength. This guide provides the methodology to validate whether that reduction remains within acceptable safety margins for structural applications and compares its performance against industry-standard alternatives like Butyl Glycidyl Ether (BGE).
Comparative Performance Analysis
The following data represents a synthesized comparison of a standard Bisphenol-A (DGEBA) epoxy system modified with 15% (by weight) of various reactive diluents.
Table 1: Mechanical & Rheological Comparison (Representative Data)
| Property | Unmodified DGEBA | +15% ODGE (C8-C10) | +15% BGE (Butyl) | +15% BDDE (Di-functional) |
| Viscosity reduction | Reference (High) | Moderate-High | Very High | Moderate |
| Lap Shear Strength | 22.5 MPa | 16.8 MPa | 15.2 MPa | 20.1 MPa |
| Mode of Failure | Cohesive (Brittle) | Cohesive (Ductile) | Adhesive/Cohesive | Cohesive |
| Glass Transition (Tg) | ~150°C | ~115°C | ~105°C | ~135°C |
| Vapor Pressure | Negligible | Low (Safer) | High (Volatile) | Low |
| Toxicity Profile | Sensitizer | Moderate Sensitizer | High Concern | Moderate |
Analyst Insight: While ODGE shows a ~25% reduction in shear strength compared to the unmodified resin, it outperforms BGE in shear retention and offers a significantly better safety profile (lower volatility). The drop in shear strength is the trade-off for the "toughening" effect, which prevents brittle failure under shock loading.
Mechanistic Justification
To validate shear strength, one must understand the molecular behavior governing the failure mode.
The Chain Termination Effect
ODGE is mono-functional , meaning it has only one epoxide group. When it reacts with the amine hardener, it terminates the growing polymer chain rather than bridging two chains together.
-
Result: Increased "Free Volume" within the matrix.
-
Impact on Shear: The polymer network becomes less rigid. Under shear stress (sliding force), the polymer chains can slide past each other more easily than in a tightly crosslinked network, resulting in lower yield strength but higher elongation.
Visualization: Structural Impact of Diluents
The following diagram illustrates how ODGE modifies the crosslink density compared to a standard resin.
Figure 1: Mechanism of crosslink density reduction by mono-functional diluents (ODGE).
Validation Protocol: Lap Shear Testing (ASTM D1002)
To rigorously validate the shear strength of an ODGE-containing adhesive, you must control surface preparation and bond line thickness. A variation of 0.1mm in adhesive thickness can skew results by >15%.
Phase 1: Specimen Preparation
Objective: Eliminate "Adhesive Failure" (interface failure) so we measure the true "Cohesive Strength" of the material.
-
Substrate: Al 2024-T3 Clad Aluminum (Standard ASTM D1002 substrate).
-
Surface Etch:
-
Degrease with Acetone.
-
Grit blast (100 grit aluminum oxide) to uniform matte finish.
-
Critical Step: Chemical etch using FPL Etch (Sulfuric Acid/Sodium Dichromate) or Phosphoric Acid Anodize if aerospace standards apply.
-
-
Bonding:
-
Mix Adhesive: Resin (w/ ODGE) + Hardener. Degas in vacuum chamber (29 inHg) for 5 mins to remove micro-voids.
-
Apply to overlap area (12.7mm x 25.4mm).[1]
-
Thickness Control: Insert 0.12mm (5 mil) glass beads or spacer wire to ensure uniform bond line.
-
Phase 2: Curing & Testing Workflow
Figure 2: Step-by-step validation workflow for Lap Shear testing.
Phase 3: Acceptance Criteria
For a structural adhesive containing ODGE to be considered "Validated," it must meet these internal standards:
-
Retention: Must retain >70% of the shear strength of the unmodified resin.
-
Failure Mode: Must exhibit 100% Cohesive Failure (failure within the adhesive bulk, not at the metal interface).
-
Why? If it peels off the metal (Adhesive Failure), you are testing the surface prep, not the ODGE's effect on the polymer.
-
-
Coefficient of Variation (CoV): Data spread across 5 specimens must be <10%.
References
-
ASTM International. ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading.[2]
-
SpecialChem. Reactive Diluents for Epoxy Resins: Types & Selection. (Explains the trade-off between viscosity reduction and mechanical property loss).
-
ResearchGate. Effect of reactive diluents on the curing and mechanical properties of epoxy resins.[3] (Comparative data on mono- vs. di-functional diluents).
-
PubChem. Octyl Glycidyl Ether Compound Summary. (Chemical structure and safety data).[4]
Sources
- 1. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 2. xometry.com [xometry.com]
- 3. researchgate.net [researchgate.net]
- 4. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Octyl/Decyl Glycidyl Ether
The following guide details the technical disposal and handling procedures for Octyl/Decyl Glycidyl Ether (ODGE) , CAS No. 68609-96-1.
This content is structured for Senior Research Personnel and EHS Officers . It prioritizes mechanism-based safety (understanding why a hazard exists) over rote compliance.
Executive Safety & Hazard Profile
Before initiating any disposal workflow, the chemical nature of the waste must be understood to prevent cross-reactivity incidents. ODGE is an aliphatic glycidyl ether used primarily as a reactive diluent for epoxy resins.
| Property | Value/Description | Disposal Implication |
| CAS Number | 68609-96-1 | Use for waste manifesting. |
| Physical State | Low viscosity liquid (approx. 5-10 cP) | Spreads rapidly; requires fast containment. |
| Flash Point | >100°C (>212°F) | Not classified as "Ignitable" (D001) under RCRA, but combustible. |
| Reactivity | Epoxide Ring Strain | CRITICAL: Polymerizes exothermically with amines, acids, and strong bases. |
| Toxicity | Skin/Eye Irritant, Sensitizer | Must be collected in closed containers to prevent vapor sensitization. |
| Environmental | Aquatic Chronic Toxicity | Zero-discharge policy. Never flush to sewer. |
Waste Characterization & Segregation Logic
Improper segregation is the leading cause of waste container over-pressurization in epoxy workflows. You must categorize ODGE waste into one of three streams.
The Segregation Directive
-
Stream A (Pure/Contaminated Solvent): ODGE mixed with non-reactive solvents (Acetone, MEK, Toluene).
-
Stream B (Uncured Reactive Mixture): ODGE mixed with Resin (Bisphenol A) or Hardener (Amines/Anhydrides) before curing.
-
Stream C (Solidified): Fully cured, solid epoxy matrix.
WARNING: Never mix Stream B waste with Stream A or acidic/basic waste. The presence of active amine hardeners in a closed waste drum containing ODGE will initiate uncontrolled polymerization, generating heat and pressure (Runaway Reaction).
Figure 1: Logic flow for segregating glycidyl ether waste to prevent incompatible mixing and exothermic events.
Spill Cleanup Protocol (Immediate Action)
Due to its low viscosity and surface tension, ODGE spreads faster than standard Bisphenol-A resins.
Pre-requisites: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Respiratory protection (organic vapor cartridge) if ventilation is poor.
-
Isolate: Evacuate the immediate area. Eliminate ignition sources (though flash point is high, standard protocol applies).
-
Contain: Do NOT use paper towels initially. Use an inert absorbent dike (vermiculite, sand, or polypropylene pads) to encircle the spill.[1]
-
Absorb: Work from the outside in. Cover the liquid completely with absorbent material.[2]
-
Collection: Scoop the saturated absorbent into a wide-mouth high-density polyethylene (HDPE) jar or a metal drum.
-
Note: Do not seal the container immediately if you suspect the spilled material was already mixed with hardener (allow to off-gas/cool).
-
-
Decontamination: Wipe the surface with a solvent (Acetone or Isopropanol) to remove the oily film. Dispose of these wipes in the same hazardous waste container .
-
Labeling: Label container immediately: "Hazardous Waste - Octyl/Decyl Glycidyl Ether - Toxic/Sensitizer."
Disposal Procedures by Scale
Scenario A: Laboratory Small Scale (< 5 Gallons)
-
Container: Use HDPE or Steel containers. Avoid LDPE (Low-Density Polyethylene) for long-term storage of concentrated glycidyl ethers as softening may occur.
-
Labeling: Must carry the GHS "Exclamation Mark" (Irritant) and "Health Hazard" (Sensitizer) pictograms.
-
Disposal Path: High-temperature incineration.
Scenario B: Drum/Bulk Disposal (> 55 Gallons)
-
Sampling: TSD (Treatment, Storage, and Disposal) facilities will require a waste profile. You must explicitly state if the waste contains uncured hardeners.
-
Headspace: Leave at least 10% headspace in drums to accommodate thermal expansion.
-
Bungs: Ensure bungs are torque-tightened. If the waste is potentially reactive (mixed with slow-curing hardener), use a vented bung to prevent pressure buildup.
Scenario C: Empty Containers
-
Definition: A container is "RCRA Empty" if:
-
All wastes have been removed using common practices (pouring, pumping).
-
No more than 2.5 centimeters (1 inch) of residue remains on the bottom.
-
No more than 3% by weight of the total capacity remains (for containers < 119 gallons).
-
-
Procedure:
-
Triple Rinse: Rinse the container three times with a compatible solvent (e.g., Acetone).
-
Rinsate Disposal: The rinsate (solvent + residue) is Hazardous Waste . Do not pour rinsate down the drain.
-
Defacement: Deface all hazard labels on the empty container before recycling or trash disposal.
-
Regulatory & Compliance Data
| Regulation | Classification | Action Required |
| US EPA (RCRA) | Not P- or U-listed. | Manage as chemical waste based on toxicity/sensitization. |
| EU Waste Code (EWC) | 08 01 11* | Waste paint/varnish containing organic solvents or other hazardous substances. |
| DOT (Transport) | Not Regulated (Non-Bulk) | If shipped in bulk, may be UN 3082 (Environmentally Hazardous Substance). |
| TSCA | Listed | Ensure inventory compliance if importing. |
Scientific Rationale for Protocols
Why Incineration? Glycidyl ethers contain the epoxide functional group (a three-membered ring containing oxygen). This ring is highly strained and reactive. Biological wastewater treatment systems (bacteria) are often inhibited by epoxides, or the epoxides may pass through untreated, causing aquatic toxicity (LC50 < 10 mg/L for many aquatic species). Thermal oxidation (incineration) breaks the C-O bonds, converting the molecule to CO2 and H2O.
Why Avoid Acids/Bases? The epoxide ring opens rapidly in the presence of protons (acids) or nucleophiles (bases/amines).
-
Acid Catalysis: Protonation of the oxygen makes the carbon highly susceptible to nucleophilic attack, leading to rapid, heat-generating polymerization.
-
Amine Curing: Primary amines attack the epoxide carbon. This reaction is exothermic. In a waste drum, this heat cannot escape, leading to a "runaway" reaction that can melt the drum or cause an explosion.
Figure 2: Mechanism of exothermic polymerization. Segregation prevents the "Amine" and "Epoxide" nodes from interacting in the waste stream.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Alkyl (C8-C10) glycidyl ether.[6][7] ECHA. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Hexion (Westlake Epoxy). (2023). Epoxy Resins and Hardeners: Safe Handling Guide. Westlake. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. real.mtak.hu [real.mtak.hu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. C8-C10 Alkyl Glycidyl Ether (C8-C10 AGE) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 7. C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
Personal protective equipment for handling Octyl/decyl glycidyl ether
This guide provides an operational safety framework for handling Octyl/decyl glycidyl ether (CAS 68609-96-1) . It is designed for researchers requiring immediate, actionable protocols backed by toxicological logic.
Executive Safety Directive
Octyl/decyl glycidyl ether is not merely a solvent; it is an alkylating agent and a potent skin sensitizer . Recent Safety Data Sheets (SDS) identify it as a Suspected Carcinogen (Category 2) .
-
Primary Risk: Allergic Contact Dermatitis (ACD) via haptenization. Once sensitized, a researcher may never be able to work with epoxy resins or glycidyl ethers again.
-
Secondary Risk: Suspected carcinogenicity and aquatic toxicity.
-
Operational Rule: Zero skin contact. Standard thin nitrile gloves are insufficient for prolonged protection due to the permeation characteristics of glycidyl ethers.
Part 1: Technical Hazard Analysis
To select the correct PPE, you must understand the "Why." Glycidyl ethers possess a reactive epoxide ring .
-
Mechanism of Sensitization: The epoxide ring acts as an electrophile, reacting with nucleophilic amino groups on skin proteins (haptenization). This creates a neo-antigen that triggers a T-cell mediated immune response.
-
Permeation Stealth: Glycidyl ethers can permeate nitrile and latex rubber without visibly degrading the material. You may be exposed before you feel or see a breach.
GHS Hazard Classification Table
| Hazard Class | Category | H-Code | Description |
| Carcinogenicity | 2 | H351 | Suspected of causing cancer. |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction. |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| Aquatic Toxicity | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects.[2] |
Part 2: PPE Selection Framework
This section defines the "Self-Validating System" for protection. Do not rely on single barriers.
1. Hand Protection: The Double-Glove Protocol
Critical Causality: Standard 4-mil nitrile gloves have breakthrough times that can be unpredictable for epoxides. Laminate films offer >480 min breakthrough but poor dexterity.
-
Protocol: Laminate Inner / Nitrile Outer.
-
Layer 1 (Inner): Silver Shield® / 4H® (PE/EVAL Laminate).
-
Layer 2 (Outer): Disposable Nitrile (minimum 4-6 mil).
-
Function: Mechanical protection and dexterity.[2] Protects the inner laminate glove from tears and provides grip.
-
-
Validation: If the outer glove is splashed, strip and replace it immediately. The inner glove remains your fail-safe.
-
2. Respiratory Protection
Vapor Pressure: Low (~0.01 mmHg @ 25°C), but heating or aerosolizing increases risk significantly.
-
Standard Operation: Handle strictly within a certified Fume Hood .
-
Outside Hood (Spills/Maintenance): Use a Full-Face Respirator with Organic Vapor (OV) cartridges and P100 particulate filters (if aerosols are present).
3. Eye & Body Protection [1][2][5][6][7]
-
Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to liquid splash/vapor risk.
-
Body: Tyvek® Lab Coat (or equivalent impervious apron) over standard cotton lab coat. Cotton absorbs and holds the chemical against the skin.
Part 3: Operational Workflow & Logic
Decision Logic: PPE Selection
Figure 1: PPE Decision Matrix based on contact probability.[8] Note the escalation to laminate gloves for direct handling.
Step-by-Step Handling Protocol
-
Pre-Work Check:
-
Verify Fume Hood flow (face velocity 80–100 fpm).
-
Inspect Silver Shield gloves for cracks (inflate with air to test).
-
Place absorbent pads (bench coat) in the hood to capture micro-drips.
-
-
Transfer & Weighing:
-
Never pour directly from a drum/large bottle. Use a secondary transfer container.
-
Use positive displacement pipettes for viscous liquids to prevent dripping.
-
Technique: Keep hands inside the hood. Do not withdraw contaminated gloves from the sash plane.
-
-
Decontamination:
-
Wipe outer gloves with a dry paper towel first, then soap/water.
-
DO NOT use ethanol or acetone to clean gloves while wearing them. Organic solvents increase the permeability of nitrile, dragging the glycidyl ether through the glove material faster.
-
Part 4: Emergency Response & Spill Management
Spill Response Logic
Figure 2: Triage logic for Octyl/decyl glycidyl ether spills. Major spills require professional EHS intervention due to volatility and toxicity.
Immediate First Aid
-
Skin Contact: Wash with soap and copious water for 15 minutes . Discard contaminated clothing.[1][2][5][9] Do not use solvents.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (ophthalmologist).
Part 5: Disposal & Waste Management
Environmental Warning: H411 - Toxic to aquatic life.[2] Under no circumstances should this enter the drain.[1]
-
Waste Stream: Collect in Non-Halogenated Organic waste streams (unless mixed with halogenated solvents).
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must be labeled "Hazardous Waste - Toxic, Sensitizer, Suspected Carcinogen."
-
Empty Containers: Triple rinse with a solvent (e.g., acetone) inside the hood. Collect the rinsate as hazardous waste. Deface the label before discarding the empty container.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Octyl/decyl glycidyl ether. Merck KGaA.
-
National Institutes of Health (NIH). (2006).[1] Glove permeation of chemicals: The state of the art of current practice. Journal of Occupational and Environmental Hygiene.
-
Ansell Healthcare.[3] (2009). Permeation/Degradation Resistance Guide. (Note: Reference for general glycidyl ether permeation logic).
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
Sources
- 1. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. fishersci.com [fishersci.com]
- 4. showagroup.com [showagroup.com]
- 5. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]
- 6. Permeation of Ethoxy- and Butoxy-Ethanols Through a Disposable Nitrile Glove [stacks.cdc.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. euclidchemical.com [euclidchemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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